molecular formula C18H26N5O14P B1355247 Uridylyl-2'-5'-uridine ammonium salt CAS No. 108321-54-6

Uridylyl-2'-5'-uridine ammonium salt

Cat. No.: B1355247
CAS No.: 108321-54-6
M. Wt: 567.4 g/mol
InChI Key: JBIYPVJIZZEXEK-UHFFFAOYSA-N
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Description

Uridylyl-2'-5'-uridine ammonium salt is a useful research compound. Its molecular formula is C18H26N5O14P and its molecular weight is 567.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIYPVJIZZEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N5O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585286
Record name azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-54-6
Record name azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of Uridylyl-2'-5'-uridine ammonium salt?

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Biological Applications[1][2]

Executive Summary

Uridylyl-2'-5'-uridine (Up(2'-5')U) ammonium salt is a non-canonical dinucleotide analogue distinguished by a phosphodiester linkage connecting the 2'-hydroxyl of the upstream uridine to the 5'-hydroxyl of the downstream uridine.[1][] Unlike the ubiquitous 3'-5' linkage found in genomic RNA, this regioisomer represents a unique structural probe for nucleic acid enzymology, prebiotic chemistry, and therapeutic RNA design.

This guide dissects the structural divergence of the 2'-5' linkage, its altered hydrolytic stability, and its utility in modulating the immunogenicity and nuclease resistance of therapeutic oligonucleotides.

Molecular Architecture & Stereochemistry[1][2]

The defining feature of Up(2'-5')U is the regiochemistry of the internucleotide bond. In standard RNA, the phosphate backbone connects the 3'-carbon of one ribose to the 5'-carbon of the next. In Up(2'-5')U, this bridge is shifted to the 2'-carbon.[1][]

Chemical Identity[1][3][4]
  • IUPAC Name: Uridylyl-(2'→5')-uridine, ammonium salt[1][][3][4]

  • Common Abbreviation: Up(2'-5')U

  • CAS Number: 108321-54-6[1][][3][4]

  • Molecular Formula:

    
     (Salt form varies by stoichiometry)[1][]
    
  • Molecular Weight (Free Acid): ~550.37 g/mol (Ammonium counterions add ~17-18 Da per mole)[1][]

Structural Topology

The 2'-5' linkage imposes significant conformational constraints compared to the native 3'-5' isomer.[1]

  • Sugar Pucker: While 3'-5' RNA helices predominantly adopt a C3'-endo (A-form) sugar pucker, 2'-5' linked oligomers often display a preference for C2'-endo (B-form DNA-like) or mixed puckers.[1][]

  • Base Stacking: The 2'-5' geometry results in an "extended" backbone conformation. In a dimer context, this reduces the overlap of the uracil bases compared to the compact stacking seen in 3'-5' UpU, altering its thermodynamic stability and interaction with RNA-binding proteins.

ChemicalStructure cluster_0 Upstream Uridine (U1) cluster_1 Downstream Uridine (U2) U1_Base Uracil Base U1_Ribose Ribose Sugar U1_Base->U1_Ribose U1_3OH 3'-OH (Free) U1_Ribose->U1_3OH U1_2Link 2'-O-Phosphate U1_Ribose->U1_2Link Critical 2'-Linkage U2_5Link 5'-CH2 U1_2Link->U2_5Link Phosphodiester Bond Ammonium NH4+ Counterion U1_2Link->Ammonium Ionic Interaction U2_Ribose Ribose Sugar U2_5Link->U2_Ribose U2_Base Uracil Base U2_Ribose->U2_Base

Figure 1: Schematic connectivity of Up(2'-5')U. Note the free 3'-OH on the upstream ribose and the phosphate linkage initiating from the 2'-position.[1][]

Physicochemical Properties[1][7][8][9][10]

The Ammonium Salt Advantage

The ammonium salt form is specifically selected for analytical applications over sodium or triethylammonium (TEAA) salts for two reasons:

  • Mass Spectrometry Compatibility: Ammonium ions are volatile. During ESI-MS or MALDI analysis, the ammonium counterion dissociates and evaporates as ammonia (

    
    ), leaving the clean 
    
    
    
    ion.[1][] Sodium salts often form non-volatile adducts (
    
    
    ) that complicate spectral interpretation.[1][]
  • Lyophilization: Ammonium salts can be lyophilized from volatile buffers (e.g., ammonium bicarbonate), ensuring a residue-free solid product.[1][]

Stability Profile
Parameter3'-5' Linkage (Standard)2'-5' Linkage (Isomer)Implication
Alkaline Hydrolysis SusceptibleHighly Susceptible2'-5' linkages degrade faster in high pH due to the proximity of the 3'-OH nucleophile.[1][]
Nuclease Resistance Low (degraded by RNase A/T1)High Most metabolic nucleases are stereospecific for 3'-5' bonds.[1][] Up(2'-5')U resists standard degradation.[1][]
Thermal Stability (

)
High (in duplexes)Low2'-5' RNA forms less stable duplexes with complementary RNA, lowering melting temperature.[1][]

Synthesis and Purification Protocols

Synthesis of 2'-5' linked dinucleotides requires orthogonal protection strategies to prevent the formation of the thermodynamic 3'-5' product.

Solid-Phase Phosphoramidite Synthesis

The most robust method utilizes 3'-deoxy-2'-phosphoramidites or regiospecific silyl protection.[1][]

Protocol Overview:

  • Solid Support: Use a Uridine-loaded CPG (Controlled Pore Glass) linked via the 3' or 2' position depending on the desired directionality (usually 3'-linked for standard synthesis).[1][]

  • Coupling: The incoming monomer must be a Uridine 2'-phosphoramidite (where the reactive phosphoramidite group is on the 2' carbon and the 3' is protected, often by TBDMS or TOM).

  • Oxidation & Deprotection: Standard iodine oxidation follows.

  • Purification: The critical step for the ammonium salt is the buffer exchange.

Synthesis Step1 Solid Support (Uridine-CPG) Step2 Coupling: 5'-DMTr-Uridine-2'-Phosphoramidite Step1->Step2 Activation (ETT) Step3 Oxidation (I2/Pyridine) Step2->Step3 P(III) to P(V) Step4 Cleavage & Deprotection (NH4OH) Step3->Step4 Release from CPG Step5 HPLC Purification (Ammonium Bicarbonate Buffer) Step4->Step5 Salt Exchange Step6 Lyophilization -> Up(2'-5')U NH4 Salt Step5->Step6 Solvent Removal

Figure 2: Synthetic workflow for generating high-purity Up(2'-5')U ammonium salt.

Biological Context & Applications[1][11][12][13][14]

Probe for Lariat Debranching Enzyme (Dbr1)

During pre-mRNA splicing, introns are excised as lariats containing a unique 2'-5' phosphodiester branch point.[1][] The enzyme Dbr1 specifically hydrolyzes this 2'-5' bond to linearize the intron for degradation.

  • Application: Up(2'-5')U acts as a minimal substrate mimic or competitive inhibitor to study Dbr1 kinetics and specificity.[1][]

Prebiotic Chemistry (The "RNA World" Hypothesis)

Non-enzymatic replication of RNA (a prerequisite for early life) produces a mixture of 2'-5' and 3'-5' linkages.[1][][5][6]

  • Research Insight: Modern biology selected 3'-5' linkages likely due to the greater stability of helical structures and slower hydrolysis rates. Up(2'-5')U is used in evolutionary biology to test "chemical selection" theories, demonstrating how mixed backbones destabilize genetic information storage.[1][]

RNA Interference (RNAi) Optimization

Incorporating 2'-5' linkages into the sense (passenger) strand of siRNAs can:

  • Prevent the sense strand from loading into the RISC complex (reducing off-target effects).

  • Increase resistance to serum nucleases without abolishing the silencing activity of the antisense strand.

Experimental Handling

Reconstitution and Storage
  • Solubility: The ammonium salt is highly soluble in water (>50 mM).

  • Buffer: Reconstitute in RNase-free water or TE buffer (pH 7.5). Avoid acidic buffers (< pH 5) which may promote isomerization.[]

  • Storage: Lyophilized powder is stable at -20°C for >2 years.[1][] Once in solution, aliquot and store at -80°C to prevent hydrolysis.

Quality Control (Self-Validating Protocol)

To verify the integrity of Up(2'-5')U versus its 3'-5' isomer, perform a Snake Venom Phosphodiesterase (SVPD) assay.[1][]

  • Incubate 1 nmol of Up(2'-5')U with SVPD (0.01 units) at 37°C.

  • Monitor via HPLC or UV absorbance.

  • Result: SVPD is a 3'-exonuclease that generally requires a 3'-5' linkage.[1][] Up(2'-5')U will show significantly retarded degradation kinetics compared to standard UpU control.[1][]

References

  • Santa Cruz Biotechnology. Uridylyl-2'-5'-uridine ammonium salt Product Data.[1][][3]Link[1][]

  • Engelke, D. R., & RNA Society. Stereochemistry of 2',5' nucleic acids and their constituents. PubMed.[7] Link

  • National Institutes of Health (PubChem). Adenylyl-(2'-5')-uridine (Analogous Structure Data).[1][]Link[1][]

  • Sheng, J., et al. (2014). Structural insights into the effects of 2′-5′ linkages on the RNA duplex. PNAS. Link[1][]

  • Pochet, S., et al. Synthesis and properties of 2'-5' linked oligonucleotides. Nucleic Acids Research. Link

Sources

A Technical Guide to Uridylyl-2'-5'-uridine Ammonium Salt (CAS 108321-54-6): A Probe for 2',5'-Linkage-Mediated Innate Immunity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of molecular biology and drug discovery, precision tools are paramount. Uridylyl-2'-5'-uridine ammonium salt (CAS No. 108321-54-6) emerges as a highly specific synthetic dinucleotide, distinguished by its atypical 2',5'-phosphodiester bond.[1][2] While canonical nucleic acids are defined by 3',5'-phosphodiester linkages, this alternative bond is a hallmark of critical second messengers in the innate immune system. This guide provides an in-depth exploration of this compound, moving beyond its chemical identity to elucidate its scientific context, practical applications, and the robust methodologies required for its effective use. For researchers investigating antiviral pathways, autoimmune disorders, and oncology, understanding the role and application of molecules featuring the 2',5'-linkage is fundamental. This document serves as a technical resource for scientists and drug development professionals aiming to leverage Uridylyl-2'-5'-uridine as a precise tool in their research endeavors.

Section 1: Core Characteristics and Handling Protocols

The integrity of any experiment begins with the proper characterization, handling, and storage of its core reagents. This compound is a stable compound when managed correctly, but its efficacy is directly tied to adherence to established protocols.

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate experimental design, from calculating molar concentrations to ensuring solubility.

PropertyValueSource(s)
CAS Number 108321-54-6[1][2][3]
Molecular Formula C18H23N4O14P•NH3[1][2]
Molecular Weight 567.40 g/mol [1][2]
Appearance White to off-white solid/powder[4][5]
Key Feature Atypical 2',5'-phosphodiester linkage[1][2]
Solubility Soluble in water[5][6]
Storage Store at -20°C in a dry, well-ventilated place[4][7]
Handling, Storage, and Solution Preparation

Expert Insight: The ammonium salt form enhances the stability and handling of the molecule compared to its free acid counterpart. However, as a charged oligonucleotide analog, it is susceptible to degradation by environmental nucleases and extreme pH. The following protocols are designed to maintain its structural integrity.

Storage:

  • Long-Term: Upon receipt, store the vial tightly closed at -20°C.[4][7] This temperature is critical to minimize potential hydrolysis of the phosphodiester bond and other degradation pathways.

  • Working Aliquots: To avoid repeated freeze-thaw cycles, which can compromise compound integrity, it is strongly recommended to prepare single-use aliquots of stock solutions.

Safe Handling:

  • While not classified as hazardous under OSHA 2012 standards, good laboratory practice is mandatory.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields and protective gloves.[7][8]

  • Handle the powder in a well-ventilated area to avoid inhalation.

Protocol for Stock Solution Preparation (e.g., 10 mM):

  • Acclimatization: Allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: For 1 mg of this compound (MW = 567.40 g/mol ), the volume of solvent needed for a 10 mM stock is calculated as follows:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 567.40 g/mol )) * 1,000,000 µL/L ≈ 176.2 µL

  • Reconstitution: Add the calculated volume of nuclease-free water or a suitable buffer (e.g., sterile PBS, pH 7.4) to the vial.

  • Solubilization: Vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect for any particulates.

  • Aliquoting & Storage: Dispense into single-use, nuclease-free microcentrifuge tubes. Store these aliquots at -20°C. For long-term storage (>6 months), -80°C is preferable.

Section 2: The Scientific Context: Primacy of the 2',5'-Phosphodiester Linkage in Innate Immunity

The significance of Uridylyl-2'-5'-uridine lies not in its direct biological activity, but in its structural mimicry of a key molecular motif. The 2',5'-phosphodiester linkage is a non-canonical bond that nature has co-opted as a specific signal for danger, primarily in the context of viral or microbial invasion. Two primary pathways, OAS-RNase L and cGAS-STING, rely on this unique chemical bond to initiate a potent immune response.

The OAS-RNase L System: An Antiviral RNA Degradation Cascade

The 2'-5'-oligoadenylate synthetase (OAS) family of enzymes function as frontline sensors of viral double-stranded RNA (dsRNA) in the cytoplasm.[9] Upon binding dsRNA, OAS proteins are allosterically activated and polymerize ATP into 2',5'-linked oligoadenylates (2-5A).[10][11] These 2-5A molecules are the dedicated second messengers that bind to and activate the latent endoribonuclease, RNase L.[9] Activated RNase L then non-specifically degrades both viral and cellular single-stranded RNA, effectively shutting down protein synthesis and halting viral replication.[11]

The cGAS-STING Pathway: A Hub for DNA Sensing and Interferon Response

The cyclic GMP-AMP synthase (cGAS) pathway is a central mechanism for detecting cytosolic DNA, a tell-tale sign of infection or cellular damage.[12] When cGAS binds to dsDNA, it catalyzes the synthesis of a unique cyclic dinucleotide, 2'3'-cGAMP, which contains one 2'-5' and one 3'-5' phosphodiester linkage.[12][13] This specific isomer, particularly the 2'-5' linkage, is essential for potently activating the human Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[12][13] Upon binding cGAMP, STING translocates to the Golgi apparatus, where it recruits and activates the kinase TBK1.[14] TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-α/β) and other inflammatory genes, establishing a powerful antiviral state.[15][16]

Innate_Immunity_Pathways cluster_OAS OAS-RNase L Pathway cluster_cGAS cGAS-STING Pathway dsRNA Viral dsRNA OAS OAS dsRNA->OAS Activates Two5A 2-5A (pA(2'p5'A)n) OAS->Two5A Synthesizes RNaseL RNase L Two5A->RNaseL Activates Degradation RNA Degradation (Antiviral State) RNaseL->Degradation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (Antiviral State) IRF3->IFN Induces Transcription

Figure 1. The 2',5'-linkage is central to innate immune signaling.
Role of Uridylyl-2'-5'-uridine as a Research Tool

Given this context, Uridylyl-2'-5'-uridine serves as a valuable control and investigative tool:

  • Negative Control: In cellular assays designed to measure STING or RNase L activation, this U-U dinucleotide is expected to be inactive. Its uridine bases do not fit the binding pockets of the STING dimer (which recognizes purines in cGAMP) or the ankyrin repeat domains of RNase L (which recognize adenines in 2-5A). Its use helps validate that an observed biological effect from a 2',5'-linked agonist is due to the specific base composition and not merely the presence of the 2',5' backbone.

  • Enzyme Substrate: It can be used to characterize the specificity of nucleases. By comparing its degradation rate to its 3',5'-linked counterpart, researchers can determine if an enzyme has a preference for, or is inhibited by, the 2',5' linkage.

  • Structural Probe: In biophysical assays like X-ray crystallography or NMR, it can be used as a simplified analog to probe the geometry of enzyme active sites or receptor binding pockets that recognize 2',5'-linked dinucleotides.

Section 3: Key Applications & Experimental Workflows

The primary utility of this compound is within well-defined experimental workflows to validate pathway-specific responses. Below is a detailed protocol for a common application: assessing STING pathway activation.

Workflow: Cellular STING Activation Assay

Objective: To confirm that a response in a cell-based assay is specifically mediated by a canonical STING agonist (like 2'3'-cGAMP) and not by a non-specific effect, using Uridylyl-2'-5'-uridine as a negative control.

Causality Behind Experimental Choices:

  • Cell Line: THP-1-Dual™ Lucia/SEAP reporter cells are frequently used. These human monocytic cells are modified to express a secreted luciferase (Lucia) under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) under an NF-κB promoter. This provides a quantitative, two-pronged readout of STING pathway activation (IRF3 and NF-κB).

  • Delivery Method: Dinucleotides are charged and do not passively cross the cell membrane. Therefore, a transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation is required to deliver the compounds into the cytoplasm where cGAS and STING reside.

  • Controls: The inclusion of a positive control (2'3'-cGAMP) and a negative control (Uridylyl-2'-5'-uridine) is non-negotiable for a self-validating system. A mock transfection (reagent only) control is also essential to establish a baseline.

STING_Assay_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A 1. Seed Cells (e.g., THP-1 Dual™ Reporter Cells) Plate at desired density (e.g., 100,000 cells/well) B 2. Prepare Transfection Complexes - Positive Control: 2'3'-cGAMP - Negative Control: U(2'-5')U - Mock: Transfection Reagent Only C 3. Treat Cells Add complexes to wells and mix gently B->C Introduce to cytoplasm D 4. Incubate (e.g., 18-24 hours at 37°C, 5% CO2) Allow for pathway activation and reporter protein expression/secretion C->D E 5. Measure Reporter Activity - Collect supernatant - Add Lucia/SEAP detection reagents D->E F 6. Read & Analyze Data - Measure luminescence/absorbance - Normalize to mock control E->F Quantify signal

Figure 2. Experimental workflow for a STING reporter assay.
Step-by-Step Protocol:
  • Cell Seeding: Day 1, seed 100,000 THP-1 Dual™ cells per well in a 96-well plate in 180 µL of complete growth medium. Incubate overnight.

  • Compound Preparation: Day 2, prepare stock solutions of 2'3'-cGAMP and Uridylyl-2'-5'-uridine. Serially dilute to desired working concentrations.

  • Transfection Complex Formation: In separate sterile tubes, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol. Add the dinucleotides (e.g., to a final concentration of 1 µg/mL) to the diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Cell Treatment: Add 20 µL of the transfection complexes to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay: Day 3, carefully collect the cell culture supernatant.

    • For the Lucia assay, transfer 20 µL of supernatant to a white 96-well plate and add 50 µL of the Lucia detection reagent.

    • For the SEAP assay, transfer 20 µL of supernatant to a standard 96-well plate, heat at 65°C for 30 minutes to inactivate endogenous phosphatases, and add 180 µL of a colorimetric SEAP substrate (e.g., pNPP).

  • Data Acquisition & Analysis: Read luminescence on a plate reader. For the SEAP assay, incubate until a yellow color develops and read absorbance at 405 nm. Normalize the signal from treated wells to the signal from the mock-transfected wells to calculate the fold-induction. A successful experiment will show high induction with 2'3'-cGAMP and no significant induction with Uridylyl-2'-5'-uridine.

Section 4: Analytical & Quality Control Methodologies

Verifying the purity, identity, and concentration of the compound is a cornerstone of reproducible science. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for this purpose.

Expert Insight: The choice of HPLC method depends on the polarity of the molecule. As a polar, charged dinucleotide, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography often provide superior resolution and peak shape compared to standard reversed-phase methods.

Protocol: Purity Assessment by HPLC-UV

Objective: To confirm the purity of a stock solution of this compound.

ParameterExample ValueRationale
Instrument HPLC system with UV/Vis DetectorStandard for analyzing UV-active compounds.
Column HILIC Column (e.g., Waters BEH Amide)Provides retention for highly polar analytes.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0A volatile buffer compatible with MS detection.
Mobile Phase B AcetonitrileThe organic component in a HILIC gradient.
Gradient 95% B to 50% B over 15 minutesA typical gradient to elute polar compounds.
Flow Rate 0.4 mL/minStandard analytical flow rate.
Detection 262 nmThe approximate λmax for the uracil chromophore.
Injection Volume 5 µLA small volume to prevent peak distortion.

Procedure:

  • Prepare a ~0.2 mg/mL solution of the compound in water.[17]

  • Set up the HPLC system with the parameters outlined in the table above.

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Inject the sample.

  • Analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A high-purity sample should exhibit a single major peak.

Conclusion

This compound (CAS 108321-54-6) is more than a chemical entry in a catalog; it is a precision research tool that enables the rigorous interrogation of the 2',5'-linkage-dependent innate immune pathways. Its value is realized when it is used as a highly specific negative control to validate the action of true biological agonists like 2'3'-cGAMP and 2-5A. By understanding its chemical properties, its role within the broader scientific context of antiviral signaling, and the meticulous experimental and analytical protocols required for its use, researchers in immunology, virology, and drug development can generate clean, reproducible, and highly specific data. This guide provides the foundational knowledge and practical methodologies to empower scientists to deploy this compound with confidence, ensuring the integrity and validity of their investigations into one of the most fundamental arms of our immune system.

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  • Gentle, A. C., et al. (2018). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. DSpace@MIT. [Link]

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  • Ablasser, A., et al. (2013). cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING. PubMed. [Link]

  • Møller, I., et al. (2010). Extracellular 2'-5' oligoadenylate synthetase stimulates RNase L-independent antiviral activity: a novel mechanism of virus-induced innate immunity. PubMed. [Link]

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  • Uridine – Knowledge and References. Taylor & Francis. [Link]

  • Wu, Y., et al. (2022). Advances in cGAS-STING Signaling Pathway and Diseases. PMC. [Link]

  • Moradian, H., et al. (2020). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. PMC. [Link]

  • Deng, Y., et al. (2025). The Role of Uridine in Health and Disease. JIR - Dove Medical Press. [Link]

  • Safety Data Sheet: Uridine 5'-monophosphate disodium. Carl ROTH. [Link]

  • Yilmaz, A., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Bursa Uludağ Üniversitesi. [Link]

  • Uridine monophosphate. Wikipedia. [Link]

  • Uridine. HiMedia Laboratories. [Link]

  • Excipient - Uridine. BioSpectra, Inc. [Link]

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Molecular weight of Uridylyl-2'-5'-uridine ammonium salt.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Uridylyl-2'-5'-uridine Ammonium Salt

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 108321-54-6), a synthetic dinucleotide of significant interest to researchers in molecular biology, biochemistry, and drug development. The core focus of this document is the precise determination and contextualization of its molecular weight. Beyond this fundamental property, this guide elucidates the compound's unique structural characteristics, particularly its atypical 2',5'-phosphodiester linkage, and details its physicochemical properties, relevant experimental protocols for its quantification, and critical information regarding its handling and storage. This paper is intended to serve as a vital resource for scientists utilizing or investigating non-canonical oligonucleotides and their derivatives.

Introduction: The Significance of a Non-Canonical Linkage

In the central dogma of molecular biology, ribonucleic acid (RNA) is constructed from ribonucleotides linked by 3',5'-phosphodiester bonds. This canonical linkage forms the backbone of the vast majority of biological RNA. However, the existence of alternative linkages, such as the 2',5'-phosphodiester bond, represents a fascinating and functionally significant deviation.

Uridylyl-2'-5'-uridine is a dinucleotide composed of two uridine nucleosides joined by this atypical 2',5'-phosphodiester linkage.[1][2] This structural variance is not merely a chemical curiosity; it imparts distinct properties to the molecule, including altered conformational flexibility and resistance to degradation by certain ribonucleases that specifically recognize the 3',5' bond. The ammonium salt form enhances the compound's stability and solubility for research applications. Understanding the precise molecular characteristics of this compound is the first step in leveraging its potential in research, such as in the study of RNA processing, the development of therapeutic oligonucleotides, or as a standard in analytical biochemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for accurate experimental design, from preparing stock solutions to interpreting analytical data. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 567.40 g/mol [1][2]
Molecular Formula C₁₈H₂₃N₄O₁₄P•NH₃[1][2]
CAS Number 108321-54-6[1]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Conditions -20°C, in a dry, cool, and well-ventilated place[3][4]

The molecular weight of 567.40 g/mol is derived from its molecular formula, which includes the two uridine moieties, the phosphate group, and the associated ammonium ion. This value is paramount for calculating molar concentrations, determining reaction stoichiometry, and performing mass spectrometry analysis.

Characterization and Quantification Workflow

Ensuring the identity, purity, and concentration of this compound is essential for experimental reproducibility. A typical workflow for the characterization and quantification of such a compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_quantification Quantification Synthesis Chemical Synthesis (e.g., Triester Method) Purification Purification (e.g., HPLC) Synthesis->Purification MassSpec Mass Spectrometry (Confirm MW) Purification->MassSpec NMR NMR Spectroscopy (Confirm Structure & Linkage) Purification->NMR Purity_HPLC Purity Analysis (Analytical HPLC) Purification->Purity_HPLC Quant UV-Vis Spectrophotometry (Determine Concentration) Purity_HPLC->Quant

Caption: Workflow for synthesis, purification, and analysis of dinucleotides.

Experimental Protocol: Quantification by UV-Vis Spectrophotometry

The concentration of oligonucleotides in solution is most commonly and accurately determined by measuring their absorbance of ultraviolet (UV) light at a wavelength of 260 nm (A₂₆₀).[5] This protocol details the standard procedure.

Principle: The Beer-Lambert law (A = εcl) relates absorbance (A) to concentration (c), the pathlength of the cuvette (l), and the molar extinction coefficient (ε). The molar extinction coefficient is a constant unique to the molecule's composition and sequence. For accurate quantification, the specific ε for Uridylyl-2'-5'-uridine must be used.

Materials:

  • This compound sample

  • Nuclease-free water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes (e.g., quartz, 1 cm pathlength)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the measurement wavelength to 260 nm.

  • Blanking: Fill a cuvette with the same nuclease-free water or buffer that was used to dissolve the sample. Place it in the spectrophotometer and perform a "blank" or "zero" measurement. This subtracts the absorbance of the solvent itself.

  • Sample Preparation: Prepare a dilution of the stock this compound solution that will result in an A₂₆₀ reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Sample Measurement: Carefully transfer the diluted sample to a clean cuvette and place it in the spectrophotometer. Record the absorbance reading at 260 nm.

  • Purity Check (Optional but Recommended): Measure the absorbance at 280 nm as well. The ratio of A₂₆₀/A₂₈₀ provides an estimate of purity. For pure RNA, this ratio is typically ~2.0.[5][6] Deviations may indicate contamination.

  • Concentration Calculation: Use the Beer-Lambert Law to calculate the concentration:

    • Concentration (mol/L) = A₂₆₀ / (ε₂₆₀ * l)

    • Where:

      • A₂₆₀ is the measured absorbance at 260 nm.

      • ε₂₆₀ is the molar extinction coefficient for Uridylyl-2'-5'-uridine at 260 nm (L·mol⁻¹·cm⁻¹). This value must be obtained from the supplier's Certificate of Analysis or calculated using nearest-neighbor models.

      • l is the cuvette pathlength in cm (typically 1 cm).

Biological Context and Research Applications

While this compound is a synthetic molecule, its components are central to cellular metabolism. Uridine is a fundamental pyrimidine nucleoside essential for the synthesis of RNA and plays a key role in metabolic pathways like glycogen synthesis.[7][8][9]

Uridine_Metabolism Uridine Uridine UMP Uridine Monophosphate (UMP) Uridine->UMP Kinase +ATP UDP Uridine Diphosphate (UDP) UMP->UDP Kinase +ATP UTP Uridine Triphosphate (UTP) UDP->UTP Kinase +ATP RNA RNA Synthesis UTP->RNA Glycogen Glycogen Synthesis (via UDP-Glucose) UTP->Glycogen

Caption: Simplified metabolic pathway of uridine phosphorylation and its roles.

The study of non-canonical dinucleotides like this compound is valuable for several reasons:

  • Enzyme Specificity Studies: It can be used as a substrate or inhibitor to probe the specificity of nucleases and polymerases.

  • RNA Structural Research: Incorporating 2',5'-linkages can help elucidate how structural changes in the RNA backbone affect its folding, stability, and function.

  • Therapeutic Development: Modified oligonucleotides are a cornerstone of modern therapeutics, including antisense drugs and siRNA. Understanding the properties of alternative linkages is crucial for designing novel drugs with enhanced stability and efficacy.[10]

Safety, Handling, and Storage

As a research chemical, this compound requires proper handling and storage to ensure user safety and maintain compound integrity.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and protective gloves.[4] Avoid inhalation of dust by working in a well-ventilated area.[12]

  • Storage: The compound is stable under recommended storage conditions.[4] It should be stored at -20°C in a tightly closed container, protected from moisture and direct sunlight.[3][4]

  • Stability and Incompatibilities: Avoid contact with strong oxidizing agents, as these can compromise the chemical structure.[4][11]

  • Toxicological Information: The acute toxicity of this specific compound is not fully characterized.[4] It should be handled as a potentially hazardous substance. In case of exposure, consult the Safety Data Sheet (SDS) and seek medical advice if necessary.[4]

Conclusion

This compound is a specialized chemical tool whose utility is predicated on its precise molecular characteristics. Its molecular weight of 567.40 g/mol is a foundational parameter for its use in quantitative scientific research. The presence of the atypical 2',5'-phosphodiester bond distinguishes it from canonical dinucleotides, opening avenues for research into RNA structure-function relationships, enzyme kinetics, and the development of modified nucleic acid therapeutics. Adherence to proper protocols for quantification, handling, and storage is essential for achieving reliable and reproducible experimental outcomes.

References

  • Smarzynski, K., & Markiewicz, A. (1976). The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine. Nucleic Acids Research, 3(3), 709–720. Retrieved from [Link]

  • Cayman Chemical. (2024). Safety Data Sheet. Szabo-Scandic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Uridylyl-(2'-5')-adenosine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adenylyl-(2'-5')-uridine. PubChem. Retrieved from [Link]

  • Al-Masum, M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(12), 4647. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Uridylyl-2'-5'-phospho-adenosine. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Uridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Uridine and its metabolism. Retrieved from [Link]

  • Hall, R. H., & Thedford, R. (1963). Polynucleotides. I. Synthesis of Uridylyl-(3' → 5')-uridine and Uridylyl-(3' → 5')-6-azauridine. The Journal of Organic Chemistry, 28(6), 1505–1509. Retrieved from [Link]

  • Hall, R. H., & Thedford, R. (1963). Polynucleotides. I. Synthesis of Uridylyl-(3' → 5')-uridine and Uridylyl-(3' → 5')-6-azauridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Uridine monophosphate. Retrieved from [Link]

  • Gallagher, S. R. (1997). Measurement of Nucleic Acid Concentrations Using the DyNA Quant and the GeneQuant. BioTechniques, 22(6), 1170-1175. Retrieved from [Link]

  • Wikipedia. (n.d.). Uridine. Retrieved from [Link]

  • Wurtman, R. J., et al. (2011). Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement. PLOS ONE, 6(2), e14709. Retrieved from [Link]

  • Chemos. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Uridine 5'-monophosphate disodium. Retrieved from [Link]

  • Li, M., et al. (2025). The Role of Uridine in Health and Disease. Journal of Inflammation Research, 18, 10163–10177. Retrieved from [Link]

  • Yu, Z-G., et al. (2010). Numerical Characterization of DNA Sequence Based on Dinucleotides. Journal of Theoretical Biology, 264(2), 541-547. Retrieved from [Link]

  • Yoyen-Ermis, D., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Uludag University Journal of The Faculty of Veterinary Medicine, 44(1), 105-111. Retrieved from [Link]

  • Herraiz, C., et al. (2020). Quantitation of deoxynucleoside triphosphates by click reactions. Scientific Reports, 10, 13264. Retrieved from [Link]

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The 2'-5' Phosphodiester Linkage: From Prebiotic Chemistry to Therapeutic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2'-5' phosphodiester linkages, moving from prebiotic origins to biological discovery and modern therapeutic applications.

Executive Summary

The canonical 3'-5' phosphodiester bond is the structural backbone of all extant genetic material (DNA and RNA). However, the non-canonical 2'-5' linkage represents a critical "shadow" biochemistry. Originally dismissed as a chemical artifact, it was identified in the late 1970s as the central mediator of the mammalian innate immune response to dsRNA (the OAS-RNase L pathway). Today, the unique physiochemical properties of 2'-5' linkages—specifically their resistance to standard nucleases and distinct thermal destabilization profiles—are exploited in the engineering of Antisense Oligonucleotides (ASOs) and siRNAs to enhance metabolic stability without compromising gene-silencing potency.

Part 1: The Chemical Basis & Prebiotic Origins

Thermodynamic Selection: Why 3'-5'?

In non-enzymatic prebiotic synthesis, ribonucleotides polymerize to form a mixture of 2'-5' and 3'-5' linkages.[1][2] Chemical simulations suggest that without enzymatic selection, the 2'-5' linkage is kinetically favored due to the higher nucleophilicity of the 2'-hydroxyl group compared to the 3'-hydroxyl.

However, biology selected the 3'-5' linkage. The causality lies in structural geometry and hydrolytic stability:

  • Helical Geometry: 3'-5' linked RNA forms stable A-form helices. 2'-5' linkages distort this geometry, preventing long-range base stacking and reducing duplex stability (lower

    
    ).
    
  • Hydrolytic Susceptibility: The 2'-5' linkage is significantly more susceptible to alkaline hydrolysis. The adjacent 3'-OH group acts as an intramolecular nucleophile, attacking the phosphorus center to form a 2',3'-cyclic phosphate intermediate, leading to chain cleavage.

The "Strand Separation" Hypothesis

Paradoxically, the instability of 2'-5' linkages may have been vital for the origin of life. Research by Szostak et al. suggests that in a high-


 prebiotic environment, pure 3'-5' RNA duplexes would be too stable to separate thermally, halting replication. The inclusion of 2'-5' linkages lowers the melting temperature (

), allowing strand separation and replication cycles at lower temperatures.[1]

Part 2: Biological Discovery – The OAS-RNase L Pathway

The first confirmed biological role of 2'-5' linkages was discovered in 1978 by Ian Kerr and colleagues at the National Institute for Medical Research. They identified a low-molecular-weight inhibitor of protein synthesis produced in interferon-treated cells.[3]

Mechanism of Action

The system functions as a potent antiviral checkpoint. The enzyme 2'-5'-Oligoadenylate Synthetase (OAS) is constitutively expressed as an inactive monomer. Upon binding to viral double-stranded RNA (dsRNA), OAS undergoes a conformational change that exposes its catalytic site.

Unlike standard polymerases, OAS utilizes ATP to synthesize short oligomers of adenosine linked exclusively via 2'-5' bonds (denoted as 2-5A or


). These oligomers function as high-affinity second messengers that bind to and dimerize RNase L , a latent endoribonuclease. Activated RNase L then degrades single-stranded viral and cellular RNA, halting protein synthesis and viral replication.
Signaling Pathway Visualization

The following diagram illustrates the causality of the OAS-RNase L antiviral cascade.

OAS_Pathway dsRNA Viral dsRNA (Pathogen Associated Molecular Pattern) OAS_Inactive OAS1/2/3 (Inactive Monomer) dsRNA->OAS_Inactive Binds OAS_Active OAS (Active Tetramer) OAS_Inactive->OAS_Active Conformational Change TwoFiveA 2'-5' Oligoadenylates (2-5A) OAS_Active->TwoFiveA Polymerization (2'-5' Linkage) ATP Cytosolic ATP ATP->OAS_Active RNaseL_Inactive RNase L (Inactive Monomer) TwoFiveA->RNaseL_Inactive High Affinity Binding RNaseL_Active RNase L (Active Dimer) RNaseL_Inactive->RNaseL_Active Dimerization ViralRNA Single-Stranded Viral/Cellular RNA RNaseL_Active->ViralRNA Cleaves Degradation RNA Degradation (Viral Inhibition/Apoptosis) ViralRNA->Degradation Fragments

Caption: The Interferon-induced OAS-RNase L antiviral pathway mediated by 2'-5' oligoadenylate second messengers.

Part 3: Therapeutic Engineering & Antisense Applications

In drug development, the 2'-5' linkage is a tool for modulating the Pharmacokinetics (PK) and Pharmacodynamics (PD) of oligonucleotide therapeutics.

Nuclease Resistance vs. Binding Affinity

Native 3'-5' RNA is rapidly degraded by serum exonucleases. Introducing 2'-5' linkages confers significant resistance because most nucleases are stereospecific for the 3'-5' geometry. However, this comes at a cost: 2'-5' linkages destabilize the duplex formed with the target mRNA.

Data Summary: Comparative Stability & Affinity

ParameterNative RNA (3'-5')Modified RNA (2'-5')Therapeutic Implication
Serum Half-Life < 15 minutes> 10 hours2'-5' extends circulation time significantly.
Duplex

Baseline-1.0°C to -1.5°C per substitutionReduced affinity; too many 2'-5' links prevent target binding.
RNase H Activation HighNull2'-5' regions do not support RNase H cleavage of target.
Immune Stimulation ModerateLow2'-5' linkages can evade TLR7/8 recognition.
The "Gapmer" Strategy

To balance stability and potency, researchers use a "Gapmer" design. The central region (Gap) retains 3'-5' DNA/RNA to recruit RNase H for target degradation, while the flanking "wings" contain 2'-5' linkages (or other modifications like MOE/LNA) to protect against exonucleases without interfering with the catalytic mechanism.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Synthesis of 2'-5' RNA

Objective: Synthesize an RNA oligonucleotide containing site-specific 2'-5' linkages. Principle: Standard phosphoramidite chemistry is modified by swapping the protecting groups. The 3'-hydroxyl is protected (e.g., by TBDMS), leaving the 2'-hydroxyl free to react with the incoming phosphoramidite.

Reagents:

  • 2'-Phosphoramidites: 5'-O-DMT-3'-O-TBDMS-Adenosine-2'-phosphoramidite (commercially available or custom synthesized).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT).[4][5]

  • Solid Support: Universal Unylinker CPG.

Step-by-Step Workflow:

  • Design: Define the sequence. Mark specific positions for 2'-5' insertion.

  • Coupling Cycle (Standard 3'-5'): Use standard 3'-phosphoramidites (where 2'-OH is protected by TBDMS).

  • Coupling Cycle (Modified 2'-5'):

    • At the specific position, inject the 2'-phosphoramidite (0.1 M in MeCN).

    • Critical Step: Increase coupling time to 10 minutes. The sterics of the 2'-position often reduce coupling efficiency compared to the primary 3'-position.

  • Oxidation/Capping: Standard iodine oxidation and acetic anhydride capping.

  • Deprotection:

    • Cleave from support using Ammonia/Methylamine (AMA) (1:[6]1) for 1 hour at 65°C.

    • Remove silyl protecting groups (TBDMS) using TEA·3HF (Triethylamine trihydrofluoride) for 2.5 hours at 65°C.

  • Purification: Desalt via Sephadex G-25, followed by Ion-Exchange HPLC (see Protocol B).

Protocol B: Detection via LC-MS/MS

Objective: Distinguish and quantify 2'-5' vs 3'-5' isomers in biological samples. Challenge: Isomers have identical mass. Separation requires chromatographic resolution based on hydrophobicity and shape.

System Setup:

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495).[7]

  • Column: Porous Graphitic Carbon (PGC) or specialized C18 with Ion Pairing reagents. Recommendation: Hypercarb (Thermo) or similar graphitic column provides superior separation of structural isomers compared to C18.

Methodology:

  • Sample Prep: Lysis of cells in cold PBS. Protein precipitation with acetonitrile (1:3 v/v). Centrifuge at 14,000 x g.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0)

    • B: Acetonitrile[8][9]

  • Gradient: 0-20% B over 15 minutes. The 2'-5' oligomers generally elute earlier than 3'-5' analogs due to a more compact, less hydrophobic conformation in these conditions.

  • MS Parameters:

    • Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions: Monitor precursor ion

      
       to fragment ion 
      
      
      
      .
    • Validation: Spike samples with synthetic 2-5A standards (trimer/tetramer) to confirm retention times.

References

  • Kerr, I. M., & Brown, R. E. (1978). pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells.[3] Proceedings of the National Academy of Sciences, 75(1), 256–260. Link[3]

  • Szostak, J. W. (2013). Functional RNAs exhibit tolerance for non-heritable 2′–5′ vs. 3′–5′ backbone heterogeneity. Nature Chemistry, 5, 958–965. Link

  • Silverman, R. H. (2003). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 14(3-4), 205-214. Link

  • Lohrmann, R., & Orgel, L. E. (1976).
  • Corey, D. R. (2021). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. Molecular Therapy, 29(4). Link

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Technical Guide: Mechanism of Action and Applications of Uridylyl-2'-5'-uridine Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Uridylyl-2'-5'-uridine ammonium salt (Up(2'-5')U) is a non-canonical dinucleotide distinct from the standard 3'-5' RNA linkages found in genomic transcription. While 2'-5' oligoadenylates (2-5A) are widely recognized for activating RNase L during the innate immune response, Up(2'-5')U serves a divergent but critical role as a biochemical probe and mechanistic standard .

Its primary utility lies in its selective resistance to canonical nucleases (e.g., RNase A) while serving as a specific substrate for 2'-phosphodiesterases (such as PDE12) . This guide details the structural biochemistry, enzymatic interactions, and experimental protocols for utilizing Up(2'-5')U in nucleic acid research.

Part 1: Structural Biochemistry & Stability[1]

The Non-Canonical Linkage

The defining feature of Up(2'-5')U is the phosphodiester bond connecting the 2'-hydroxyl group of the 5'-uridine to the 5'-phosphate of the 3'-uridine.

  • Canonical RNA: 3'-OH

    
     5'-Phosphate (Flexible, susceptible to alkaline hydrolysis and standard RNases).
    
  • Up(2'-5')U: 2'-OH

    
     5'-Phosphate (Rigid conformation, altered hydration shell).
    
The Ammonium Salt Formulation

The ammonium salt form (


 counter-ions) is selected for:
  • Solubility: Enhanced solubility in aqueous buffers (PBS, Tris-HCl) compared to the free acid or heavy metal salts.

  • Mass Spectrometry Compatibility: Unlike sodium or potassium salts, ammonium ions are volatile, preventing adduct formation and signal suppression during LC-MS/MS analysis.

  • Buffer Neutrality: It minimizes pH shifts upon dissolution, crucial for kinetic assays.

Nuclease Resistance Profile

A core mechanistic attribute of Up(2'-5')U is its differential stability:

EnzymeAction on Up(2'-5')UMechanistic Reason
RNase A Resistant Active site geometry requires a 3'-5' linkage to form the 2',3'-cyclic intermediate.
RNase T1 Resistant Specific for Guanosine; also stereochemically incompatible with 2'-5' bonds.
Snake Venom PDE Susceptible Non-specific exonuclease that can cleave 2'-5' bonds (slowly).
PDE12 (2'-PDE) Highly Susceptible Evolutionarily designed to degrade 2'-5' linkages (e.g., to turnover 2-5A).

Part 2: Mechanism of Action (Enzymatic Interactions)[1]

Substrate for Mitochondrial PDE12

The primary biological mechanism relevant to Up(2'-5')U is its hydrolysis by PDE12 (also known as 2'-phosphodiesterase). In mammalian mitochondria, PDE12 degrades 2'-5' linked oligoadenylates to prevent chronic RNase L activation. Up(2'-5')U acts as a minimal substrate model to study this catalytic pocket without the complexity of the adenosine base stacking.

  • Mechanism: PDE12 attacks the 2'-5' phosphodiester bond, releasing Uridine and UMP.

  • Utility: Researchers use Up(2'-5')U to screen for PDE12 inhibitors, which are potential antivirals (enhancing the natural antiviral 2-5A response).

Negative Control for RNase L

Unlike its adenylate counterpart (A2'p5'A), Up(2'-5')U does not induce the dimerization or activation of RNase L.

  • Binding: It may bind weakly to the ankyrin-repeat domain of RNase L but lacks the adenosine-specific hydrogen bonding required for activation.

  • Application: It is the "gold standard" negative control in RNase L activation assays to prove base-specificity of the immune response.

Visualization of Signaling & Hydrolysis

The following diagram illustrates the differential processing of Up(2'-5')U compared to canonical RNA, highlighting its role as a specific substrate for PDE12.

G Substrate Up(2'-5')U (Ammonium Salt) RNaseA RNase A / T1 (Canonical Nucleases) Substrate->RNaseA Incubated with PDE12 PDE12 (2'-Phosphodiesterase) Substrate->PDE12 Incubated with RNaseL RNase L (Immune Effector) Substrate->RNaseL Binding Assay Product1 No Degradation (Stable) RNaseA->Product1 Resistance Product2 Uridine + UMP (Hydrolysis) PDE12->Product2 Cleavage (Specific) Result3 No Activation (Inactive Control) RNaseL->Result3 Fails to Dimerize

Caption: Differential enzymatic processing of Up(2'-5')U. Note the specific cleavage by PDE12 and resistance to canonical RNase A.

Part 3: Experimental Protocols

Protocol: Enzymatic Stability & Cleavage Assay

Objective: To verify the presence of 2'-phosphodiesterase activity in a biological sample (e.g., mitochondrial lysate) using Up(2'-5')U as a probe.

Reagents:

  • Substrate: Up(2'-5')U Ammonium Salt (1 mM stock in water).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT.
    
  • Enzyme: Recombinant PDE12 or Cell Lysate.

  • Stop Solution: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Dilute Up(2'-5')U to a final concentration of 100 µM in the reaction buffer.

  • Incubation: Add 1 µg of enzyme/lysate. Incubate at 37°C.

  • Time Points: Aliquot 20 µL samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with 80 µL Stop Solution to precipitate proteins. Centrifuge at 12,000 x g for 5 mins.

  • Analysis: Inject supernatant into HPLC-UV or LC-MS.

Detection: HPLC Parameters

Up(2'-5')U and its hydrolysis products (Uridine, UMP) can be resolved using Reverse-Phase HPLC.

ParameterSetting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0
Mobile Phase B Acetonitrile
Gradient 0-10% B over 15 mins (Isocratic elution often sufficient)
Detection UV Absorbance at 260 nm
Retention Order UMP (Fastest) < Uridine < Up(2'-5')U (Slowest)

Part 4: References

  • Kubota, K., et al. (2004). "Identification of 2'-phosphodiesterase (PDE12) as a negative regulator of the 2-5A system." Journal of Biological Chemistry.

  • Player, M. R., & Torrence, P. F. (1998). "The 2-5A system: modulation of viral translation and processing." Pharmacology & Therapeutics.

  • Sigma-Aldrich. "Uridylyl(2'-5')Uridine Ammonium Salt Product Specification." Merck.

  • Kerr, I. M., & Brown, R. E. (1978). "pPpA2'p5'A2'p5'A: An inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells." Proceedings of the National Academy of Sciences.

  • PubChem. "Uridylyl-2'-5'-uridine Compound Summary." National Library of Medicine.

Beyond the Canonical: The Occurrence, Enzymology, and Analysis of Uridylyl-2'-5'-Uridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural occurrence of Uridylyl-2'-5'-uridine. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridylyl-2'-5'-uridine (Up(2'-5')U) represents a non-canonical dinucleotide motif that sits at the intersection of innate immunity, bacterial signaling, and synthetic RNA chemistry. While the canonical 3'-5' phosphodiester bond forms the backbone of genomic RNA, and the 2'-5' oligoadenylate (2-5A) system is the established antiviral signaling pathway in mammals, Up(2'-5')U occupies a distinct niche. It exists primarily as:

  • A Minor Enzymatic Product: Resulting from the substrate promiscuity of 2'-5' oligoadenylate synthetases (OAS) or specific bacterial CD-NTases.

  • A Critical Synthetic Impurity: Arising via phosphoryl migration during the chemical synthesis of therapeutic RNAs.

  • A Prebiotic Relic: Found in non-enzymatic RNA replication models.

This guide provides a rigorous technical analysis of the natural occurrence, biosynthetic origins, and analytical differentiation of Up(2'-5')U for researchers in RNA therapeutics and immunobiology.

Biological Occurrence and Enzymology[1]

Mammalian Innate Immunity: The OAS "Wobble"

The primary biological context for 2'-5' linkages is the OAS/RNase L pathway . Upon binding double-stranded RNA (dsRNA), the enzyme 2'-5' Oligoadenylate Synthetase (OAS) polymerizes ATP into 2'-5' linked oligoadenylates (


).[1][2]

While OAS is highly specific for ATP, it exhibits substrate promiscuity . In vitro kinetic studies demonstrate that purified OAS can incorporate UTP, though with significantly lower efficiency than ATP.

  • Mechanism: OAS acts as a nucleotidyltransferase.[2][3][4] If ATP is depleted or UTP concentrations are locally high, OAS can catalyze the addition of UMP to the 2'-OH of a pre-existing oligoadenylate primer.

  • Outcome: This results in chain termination or the formation of chimeric oligomers (e.g.,

    
    ). Pure poly-2'-5'-uridine is not synthesized de novo by OAS, making "natural" Up(2'-5')U a rare, usually terminal, motif rather than a standalone signaling molecule in mammals.
    
Bacterial Signaling: The CD-NTase Revolution

A more robust natural source of 2'-5' linked uridine motifs has emerged from the study of bacterial immunity. The cGAS/DncV-like nucleotidyltransferases (CD-NTases) are a superfamily of enzymes that synthesize diverse cyclic oligonucleotide second messengers.

  • Enzyme: CdnE and related homologs.[5]

  • Product: Cyclic UMP-AMP (c-UMP-AMP) and other hybrid dinucleotides.[6]

  • Linkage: These cyclic molecules often contain mixed linkages, including 2'-5' bonds, to evade degradation by specific nucleases or to activate specific effectors (e.g., phospholipases) that trigger cell death (abortive infection) upon phage attack.

Prebiotic Chemistry

In the context of the "RNA World" hypothesis, non-enzymatic polymerization of nucleotides on montmorillonite clay or ice surfaces yields a mixture of 2'-5' and 3'-5' isomers. Up(2'-5')U is a standard product of these abiotic reactions, suggesting it was likely present before the evolution of regioselective polymerases.

The Synthetic Context: A Critical Impurity

For drug development professionals, Up(2'-5')U is most frequently encountered not as a metabolite, but as a Process-Related Impurity (PRI) in the chemical synthesis of RNA (e.g., siRNA, mRNA vaccines).

Phosphoryl Migration

During the deprotection step of solid-phase RNA synthesis, particularly under acidic conditions or elevated temperatures, the internucleotide phosphate group can migrate from the canonical 3'-OH to the 2'-OH.

  • Risk Factor: Uridine-rich sequences are particularly susceptible.

  • Impact: The presence of 2'-5' linkages destabilizes the RNA duplex (lowering

    
    ) and can alter the immunogenic profile by potentially activating OAS-like sensors or resisting specific nucleases.
    

Analytical Methodologies

Distinguishing Up(2'-5')U from its canonical isomer Up(3'-5')U is a significant analytical challenge due to their identical mass. The following protocol establishes a self-validating identification system.

Differential Enzymatic Digestion

This is the gold standard for linkage verification. It relies on the strict regioselectivity of specific nucleases.

EnzymeSpecificityAction on Up(3'-5')UAction on Up(2'-5')U
RNase T2 / P1 Non-specific phosphodiesteraseCleaves to U + pUCleaves (slowly/variable)
Snake Venom PDE (SVPD) 3'→5' Exonuclease (low specificity)Cleaves to U + pUCleaves (Active on 2'-5')
Nuclease P1 (High Specificity) 3'-5' Linkages onlyCleaves Resistant (remains intact)
RNase L 2'-5' Linkages (A-specific usually)ResistantCleaves (Sequence dependent)

Protocol:

  • Aliquot Sample: Split the purified dinucleotide sample into two vials.

  • Digest A: Treat with Nuclease P1 (specific for 3'-5').[7][8]

  • Digest B: Treat with Snake Venom Phosphodiesterase (SVPD) (cleaves both).

  • Analysis: Analyze by HPLC or LC-MS.

    • Result: If the peak disappears in Digest B but remains in Digest A, the linkage is 2'-5' .

LC-MS/MS Transitions

While the parent mass (m/z 551.0 for dimer - H) is identical, the fragmentation patterns and retention times differ.

  • Retention Time: On Reverse-Phase HPLC (C18), the 2'-5' isomer typically elutes earlier than the 3'-5' isomer due to a more compact, less hydrophobic conformation.

  • Ion Mobility: Ion Mobility Mass Spectrometry (IM-MS) can separate the two isomers based on their collisional cross-section (CCS), as the 2'-5' kink creates a distinct shape compared to the helical 3'-5' form.

Visualization of Pathways

Diagram 1: Biosynthetic vs. Synthetic Origins

This diagram contrasts the enzymatic generation of 2'-5' linkages (OAS pathway) with the chemical artifact pathway (Phosphoryl Migration).

G cluster_0 Biological Pathway (Enzymatic) cluster_1 Synthetic Pathway (Chemical) ATP ATP Pool OAS OAS Enzyme (Activated by dsRNA) ATP->OAS UTP UTP Pool UTP->OAS Low Efficiency OligoA 2'-5' Oligoadenylate (pppA-2'p-5'A...) OAS->OligoA Polymerization Terminated Chain Termination (pppA...2'p-5'U) OligoA->Terminated UTP Incorporation RNA_Syn Solid Phase RNA Synthesis Deprotect Acidic Deprotection RNA_Syn->Deprotect Canonical Canonical RNA (3'-5' Linkage) Deprotect->Canonical Major Product Migration Phosphoryl Migration Canonical->Migration pH/Temp Stress Impurity Impurity: Up(2'-5')U Migration->Impurity Isomerization

Caption: Comparative pathways for the formation of 2'-5' linkages. Top: Enzymatic incorporation of UTP by OAS as a chain terminator. Bottom: Chemical phosphoryl migration generating Up(2'-5')U as an impurity.

Diagram 2: Analytical Decision Tree

A logic flow for identifying the linkage type in an unknown uridine dinucleotide.

Analysis Sample Unknown Sample (Up-U Dimer) Split Sample->Split DigestA Digest A: Nuclease P1 (Specific to 3'-5') Split->DigestA DigestB Digest B: Snake Venom PDE (Non-specific) Split->DigestB ResultA HPLC Analysis A DigestA->ResultA ResultB HPLC Analysis B DigestB->ResultB Conclusion35 Identified: Canonical Up(3'-5')U ResultA->Conclusion35 Peak Digested Conclusion25 Identified: Non-Canonical Up(2'-5')U ResultA->Conclusion25 Peak Intact ResultB->Conclusion35 Peak Digested ResultB->Conclusion25 Peak Digested

Caption: Analytical workflow utilizing differential enzymatic susceptibility to distinguish between canonical 3'-5' and non-canonical 2'-5' uridine dimers.

References

  • Substrate specificity of the interferon-induced murine 2',5'-oligoadenylate synthetase. Source: Journal of Biological Chemistry Note: Establishes the hierarchy of nucleotide incorporation (ATP >> UTP).

  • Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication. Source: Nature / PMC Note: Details the synthesis of mixed-linkage cyclic nucleotides in bacteria.

  • Phosphoryl migration during the chemical synthesis of RNA. Source: Nucleic Acids Research Note: Describes the chemical mechanism of 2'-5' impurity formation.

  • Structural insights into the effects of 2′-5′ linkages on the RNA duplex. Source: PNAS Note: Analyzes the structural perturbation caused by 2'-5' linkages in RNA.

  • Elongation mechanism and substrate specificity of 2',5'-oligoadenylate synthetase. Source: PNAS Note: Confirms OAS acts as a nucleotidyltransferase capable of adding non-adenylate residues to primers.

Sources

Uridylyl-2'-5'-uridine ammonium salt safety and handling.

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Experimental Application

Executive Summary

Uridylyl-2'-5'-uridine (Up(2'-5')U) ammonium salt is a non-canonical dinucleotide analogue utilized primarily in structural biology, innate immunity research (OAS/RNase L pathway), and RNA interference (RNAi) mechanistic studies.[1] Unlike the standard 3'-5' phosphodiester linkage found in genomic RNA, the 2'-5' linkage induces unique conformational constraints and stability profiles.

This guide provides a rigorous technical framework for the safe handling, reconstitution, and storage of Up(2'-5')U. It addresses the compound's hygroscopic nature as an ammonium salt and the specific hydrolytic sensitivities of the 2'-5' phosphodiester bond.

Part 1: Physicochemical Profile[2][3]

The ammonium salt form enhances the solubility of the dinucleotide but introduces significant hygroscopicity. Researchers must account for the stoichiometry of the ammonium counter-ion when calculating molar concentrations.

Table 1: Chemical Specifications & Properties

PropertySpecificationNotes
Chemical Name Uridylyl-(2'->5')-uridine ammonium salt2'-5' isomer of UpU
Molecular Formula

Exact weight depends on ammonium stoichiometry
Molecular Weight ~550.4 (Free Acid basis)Adjust calculation for salt form (approx. +17 g/mol per

)
Solubility Water, Aqueous Buffers (>50 mM)Highly soluble; precipitates in high % ethanol
Appearance White to off-white lyophilized powderHygroscopic; clumps upon moisture exposure
Stability pH 6.0 – 7.5 (Optimal)Critical: 2'-5' linkages are susceptible to alkaline hydrolysis
Part 2: Biological Mechanism & Application[7][8][9]

The 2'-5' linkage is a hallmark of the Oligoadenylate Synthetase (OAS) pathway, an interferon-induced antiviral mechanism. While the canonical activator is 2'-5' oligoadenylate (2-5A), Up(2'-5')U serves as a critical structural probe to determine the specificity of nucleases (like RNase L) and the tolerance of polymerases for non-canonical backbones.

Mechanistic Insight: The 2'-5' vs. 3'-5' Topology

The 2'-5' linkage forces the RNA backbone into a "compact" or "kinked" conformation that differs significantly from the A-form helix of standard RNA.[2] This topology prevents standard base-pairing in many contexts but is specifically recognized by innate immune sensors.

Linkage_Topology cluster_0 Canonical RNA (3'-5') cluster_1 Non-Canonical (2'-5') n1 3'-OH Linkage n2 A-Form Helix n1->n2 n3 Genetic Storage Translation n2->n3 Validation Experimental Application: Nuclease Specificity Assays n2->Validation Control m1 2'-OH Linkage (Up(2'-5')U) m2 Compact/Kinked Topology m1->m2 m3 Innate Immunity (RNase L Activation) m2->m3 m2->Validation Probe

Figure 1: Comparative topology of phosphodiester linkages. The 2'-5' geometry (red) is distinct from the canonical genetic backbone (blue), serving as a specific signal for immune pathways.

Part 3: Safety & Risk Assessment

While Up(2'-5')U is not classified as an acute toxin or carcinogen under GHS standards, the ammonium salt form and biological activity warrant strict safety adherence.

Hazard Classification:

  • GHS Status: Not a hazardous substance (OSHA/HCS).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Specific Risk Factors:

  • Inhalation: Lyophilized ammonium salts can be irritating to the upper respiratory tract. Handle in a fume hood or with a P95 mask if generating dust.

  • Contamination: As an RNA analogue, it is biologically active. Accidental introduction into cell cultures can trigger unintended interferon responses, confounding data.

Part 4: Storage & Handling Protocols

The Golden Rule: The 2'-5' linkage is chemically distinct but shares the vulnerability of RNA to nucleases and alkaline hydrolysis. Furthermore, the ammonium salt is hygroscopic; moisture absorption will alter the effective mass and can accelerate degradation.

Protocol 1: Reconstitution and Aliquoting

Objective: Solubilize the lyophilized powder without inducing hydrolysis or RNase contamination.

  • Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

  • Solvent Selection: Use Nuclease-Free Water or TE Buffer (pH 7.0) .

    • Avoid: Alkaline buffers (Tris pH > 8.0) or buffers containing divalent cations (

      
      , 
      
      
      
      ) during long-term storage, as these catalyze phosphodiester bond cleavage.
  • Concentration: Reconstitute to a high stock concentration (e.g., 10 mM) to maximize stability.

  • Dissolution: Vortex gently. If the ammonium salt has clumped, allow it to sit on ice for 10 minutes. Do not heat above 37°C.

Protocol 2: Storage Workflow

Objective: Prevent freeze-thaw degradation and hydrolysis.

Handling_Workflow cluster_storage Storage Conditions Start Lyophilized Up(2'-5')U (Ammonium Salt) Equilibrate Equilibrate to Room Temp (Desiccator) Start->Equilibrate Reconstitute Reconstitute: Nuclease-Free TE (pH 7.0) Equilibrate->Reconstitute Avoid Moisture Aliquot Aliquot into Single-Use Vials (PCR tubes) Reconstitute->Aliquot ShortTerm Short Term (<1 week): -20°C Aliquot->ShortTerm LongTerm Long Term (>1 month): -80°C Aliquot->LongTerm Degradation RISK: Freeze-Thaw Cycles (Hydrolysis) ShortTerm->Degradation Repeated Access

Figure 2: Critical handling workflow. Note the emphasis on single-use aliquoting to mitigate the hygroscopic risks of the ammonium salt form.

Part 5: Quality Control & Validation

To ensure experimental integrity, verify the dinucleotide before critical assays.

1. UV Spectroscopy (Quantification)

  • Measure absorbance at 260 nm (

    
    ).
    
  • Pathlength Correction: Ensure the buffer blank matches the solvent exactly.

  • Calculation: Use the extinction coefficient (

    
    ) for Uridine dimers.
    
    • Approximate

      
       (Verify specific lot certificate).
      

2. HPLC Analysis (Purity)

  • Column: C18 Reverse Phase.

  • Mobile Phase: Triethylammonium acetate (TEAA) / Acetonitrile gradient.

  • Diagnostic: The 2'-5' isomer typically elutes earlier than the 3'-5' isomer due to higher polarity and compact structure.

References
  • Koul, A., et al. (2020). Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference.[1][3][4] Nucleic Acids Research, 48(9), 4643–4657.[1] Retrieved from [Link]

  • Engelhart, A. E., et al. (2013). Nonenzymatic primer extension with 2′-5′-linked templates. Journal of the American Chemical Society, 135(38).

Sources

Methodological & Application

Application Notes and Protocols for Uridylyl-2'-5'-uridine ammonium salt in RNase L Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The OAS-RNase L Pathway - A Cornerstone of Innate Immunity

In the intricate landscape of cellular defense, the 2'-5'-oligoadenylate (2-5A) synthetase (OAS)-ribonuclease L (RNase L) system stands as a critical and evolutionarily conserved arm of the innate immune response.[1][2] This pathway is a primary line of defense against viral infections.[3] Upon viral entry, the presence of double-stranded RNA (dsRNA), a common hallmark of viral replication, triggers the activation of OAS enzymes.[4][5] These enzymes polymerize ATP into a series of unique 2'-5'-linked oligoadenylates, collectively known as 2-5A.[3]

These 2-5A molecules function as potent second messengers, their sole established role being the activation of the latent endoribonuclease, RNase L.[4] In its inactive state, RNase L exists as a monomer. The binding of 2-5A induces a conformational change, leading to the dimerization of RNase L into its active form.[5][6] Activated RNase L is a promiscuous ribonuclease, cleaving both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and ultimately curtailing viral replication.[3][7] Given its central role in antiviral defense and its implication in other cellular processes and diseases, the ability to accurately measure RNase L activity is of paramount importance for researchers in virology, immunology, and drug development.

The Activator: Uridylyl-2'-5'-uridine ammonium salt

While the natural 2-5A molecule is the endogenous activator of RNase L, its utility in in vitro assays is hampered by its inherent instability, as it is rapidly degraded by phosphodiesterases.[8] This has led to the development of more stable synthetic analogs. This compound (CAS 108321-54-6) is one such analog, characterized by an atypical 2',5'-phosphodiester linkage.[4][5] The use of a stable analog like this compound ensures a consistent and sustained activation of RNase L in an assay, leading to more reliable and reproducible results. This makes it an invaluable tool for high-throughput screening of potential RNase L inhibitors or for detailed kinetic studies of the enzyme.

Principle of the RNase L FRET-Based Assay

A highly sensitive and convenient method for measuring RNase L activity is through a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1][2][9] This assay utilizes a short, single-stranded RNA oligonucleotide probe that is dually labeled with a fluorophore at one end and a quencher at the other.[1][2] When the probe is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon the addition of activated RNase L, the RNA probe is cleaved. This separation of the fluorophore from the quencher results in a measurable increase in fluorescence, which is directly proportional to the enzymatic activity of RNase L.[1][2]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the RNase L activation pathway and the experimental workflow of the FRET-based assay.

RNase_L_Activation cluster_activation Activation Phase cluster_cleavage Effector Phase dsRNA Viral dsRNA active_OAS Active OAS dsRNA->active_OAS Activates OAS Inactive OAS OAS->active_OAS ATP ATP ATP->active_OAS Substrate UU_salt Uridylyl-2'-5'-uridine ammonium salt (Stable 2-5A Analog) RNaseL_active Active RNase L (Dimer) UU_salt->RNaseL_active Binds & Activates RNaseL_mono Inactive RNase L (Monomer) RNaseL_mono->RNaseL_active Dimerization cleaved_RNA Cleaved RNA Fragments RNaseL_active->cleaved_RNA Cleaves ssRNA ssRNA (Viral & Cellular) ssRNA->cleaved_RNA

Caption: RNase L Activation Pathway.

FRET_Assay_Workflow start Start prepare_reagents 1. Prepare Reagents - Recombinant RNase L - Uridylyl-2'-5'-uridine salt - FRET RNA Probe - Assay Buffer start->prepare_reagents setup_rxn 2. Set up Reaction Plate (96-well, black) prepare_reagents->setup_rxn add_components 3. Add Components - Assay Buffer - RNase L - Uridylyl-2'-5'-uridine salt (or vehicle) - FRET Probe (to initiate) setup_rxn->add_components incubate 4. Incubate at 37°C in Fluorescence Plate Reader add_components->incubate measure 5. Measure Fluorescence (e.g., every 5 min for 60-90 min) incubate->measure analyze 6. Analyze Data - Plot RFU vs. Time - Calculate initial reaction rates measure->analyze end End analyze->end

Caption: Experimental Workflow for RNase L FRET Assay.

Detailed Protocols

Protocol 1: Preparation of Reagents
  • Recombinant Human RNase L:

    • Source: Commercially available or purify from an expression system (e.g., E. coli or insect cells).

    • Storage: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Working Dilution: Dilute in RNase L Assay Buffer to the desired final concentration (e.g., 20 nM) just before use.

  • This compound (Activator):

    • Source: Commercially available (e.g., Santa Cruz Biotechnology, Chemos).[4][5]

    • Storage: Store at -20°C.

    • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20°C.

    • Working Dilution: Further dilute the stock solution in nuclease-free water to achieve the desired final concentration range for the assay. Note: The optimal concentration for this specific analog has not been extensively reported. A starting point for optimization would be a concentration range from 10 nM to 10 µM.

  • FRET RNA Probe:

    • Design: A 20-30 nucleotide single-stranded RNA probe with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ-1). The sequence should contain RNase L cleavage sites (preferably UpU or UpA dinucleotides).[8]

    • Source: Custom synthesis from a reputable vendor.

    • Storage: Store at -20°C or -80°C, protected from light.

    • Working Solution: Resuspend in nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a stock concentration of 10-100 µM. Dilute to the final working concentration (e.g., 100-200 nM) in RNase L Assay Buffer.

  • RNase L Assay Buffer (10X Stock):

    • 200 mM Tris-HCl (pH 7.5)

    • 1 M KCl

    • 100 mM MgCl₂

    • 10 mM DTT (add fresh before use)

    • Store at -20°C without DTT.

Protocol 2: In Vitro RNase L Cleavage Assay (FRET-based)

This protocol is designed for a 96-well plate format.

  • Assay Preparation:

    • Prepare a 1X RNase L Assay Buffer by diluting the 10X stock with nuclease-free water and adding DTT to a final concentration of 1 mM.

    • Prepare working solutions of recombinant RNase L, this compound, and the FRET RNA probe in 1X RNase L Assay Buffer.

  • Reaction Setup:

    • In a black, flat-bottom 96-well plate, add the following components in the order listed for a final reaction volume of 100 µL:

      Component Volume (µL) Final Concentration
      Nuclease-free Water Up to 100 -
      10X RNase L Assay Buffer 10 1X
      Recombinant RNase L Variable e.g., 20 nM
      Uridylyl-2'-5'-uridine salt Variable e.g., 10 nM - 10 µM

      | FRET RNA Probe | Variable | e.g., 100 nM |

    • Important Controls:

      • No Activator Control: Replace the this compound solution with an equal volume of nuclease-free water.

      • No Enzyme Control: Replace the RNase L solution with an equal volume of 1X RNase L Assay Buffer.

      • Probe Only Control: Omit both RNase L and the activator.

  • Data Acquisition:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Place the 96-well plate in the reader.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., 485 nm excitation and 520 nm emission for FAM).

    • Initiate the reaction by adding the FRET RNA probe to all wells.

    • Immediately begin kinetic measurements, recording the fluorescence intensity every 1-5 minutes for a total of 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (No Enzyme Control) from all readings.

    • Plot the relative fluorescence units (RFU) against time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Compare the reaction rates of samples containing the activator to the No Activator Control to determine the fold-activation.

    • To determine the EC₅₀ of this compound, perform the assay with a serial dilution of the activator and plot the initial reaction rates against the logarithm of the activator concentration.

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence - FRET probe degradation due to contaminating nucleases.- Autohydrolysis of the probe.- Use certified nuclease-free reagents and consumables.- Prepare fresh buffers.- Run a "probe only" control to assess stability over the assay time.
Low or No Signal - Inactive RNase L.- Insufficient activator concentration.- Incorrect instrument settings (filters, gain).- FRET probe design is suboptimal.- Test RNase L activity with a known potent activator (e.g., natural 2-5A).- Perform a concentration titration of this compound.- Verify the plate reader's excitation/emission wavelengths and gain settings.- Ensure the probe sequence contains accessible RNase L cleavage sites.
Inconsistent Results - Pipetting errors.- Temperature fluctuations.- Reagent instability.- Use calibrated pipettes and be consistent with pipetting technique.- Ensure the plate reader maintains a stable temperature.- Aliquot reagents to minimize freeze-thaw cycles.

Causality Behind Experimental Choices:

  • Choice of a FRET-based assay: This method is preferred over traditional radiolabeled or gel-based assays due to its high sensitivity, real-time kinetic data acquisition, and non-radioactive nature, making it suitable for high-throughput applications.[1][2][9]

  • Use of a stable 2-5A analog: The natural activator, 2-5A, has a very short half-life in biological samples. The use of a chemically stabilized analog like this compound provides a consistent level of RNase L activation throughout the experiment, which is crucial for obtaining reliable kinetic data and for screening compound libraries.[8]

  • Inclusion of multiple controls: The self-validating nature of this protocol relies on a comprehensive set of controls. The "no enzyme" and "no activator" controls are essential to confirm that the observed fluorescence increase is dependent on both the presence of active RNase L and its specific activation.

Conclusion

The FRET-based assay described herein, utilizing the stable activator this compound, provides a robust and sensitive platform for the quantitative analysis of RNase L activity. This methodology is a valuable tool for researchers investigating the intricacies of the innate immune response and for the development of novel therapeutics targeting this critical antiviral pathway.

References

  • Thakur, C. S., et al. (2007). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proceedings of the National Academy of Sciences, 104(22), 9585–9590. [Link]

  • Thakur, C. S., et al. (2005). A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates. In Methods in Molecular Biology (Vol. 305, pp. 103–113). Humana Press. [Link]

  • Cramer, H., Geselowitz, D. A., & Torrence, P. F. (1999). Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L. Nucleosides & Nucleotides, 18(6-7), 1523–1525. [Link]

  • Geselowitz, D. A., & Torrence, P. F. (2000). Fluorescence resonance energy transfer analysis of RNase L-catalyzed oligonucleotide cleavage. Bioorganic & Medicinal Chemistry Letters, 10(4), 393–395. [Link]

  • Han, Y., et al. (2007). A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L. Journal of Molecular Biology, 375(4), 1048-1061. [Link]

  • Chemos GmbH & Co. KG. (n.d.). This compound. Retrieved from [Link]

  • Huang, H., et al. (2014). Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity. Molecular Cell, 53(2), 221-234. [Link]

  • Silverman, R. H. (2007). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 18(5-6), 381–388. [Link]

  • Gu, M., et al. (2023). Origin of the OAS–RNase L innate immune pathway before the rise of jawed vertebrates via molecular tinkering. Proceedings of the National Academy of Sciences, 120(31), e2304687120. [Link]

  • Pfaller, C. K., et al. (2018). Theiler's virus L* protein prevents 2-5A from binding to RNase L. PLoS Pathogens, 14(4), e1006999. [Link]

  • Chakrabarti, A., et al. (2011). New Insights into the Role of RNase L in Innate Immunity. Journal of Interferon & Cytokine Research, 31(1), 49-57. [Link]

  • Cooper, D. A., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nucleic Acids Research, 49(14), 8101–8115. [Link]

Sources

Application Notes and Protocols: A Guide to In Vitro RNase L Activation using Uridylyl-2'-5'-uridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The OAS-RNase L Pathway, a Cornerstone of Innate Immunity

The 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L system is a critical component of the innate immune response to viral infections.[1][2] This pathway is triggered by the presence of double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[2][3] Upon encountering dsRNA, interferon-inducible OAS enzymes are activated to synthesize 2'-5' linked oligoadenylates (2-5A) from ATP.[1][2][4] These 2-5A molecules function as second messengers, binding to and activating the latent endoribonuclease, RNase L.[1][2][4][5]

Once activated, RNase L dimerizes and initiates the degradation of both viral and cellular single-stranded RNA (ssRNA), thereby inhibiting protein synthesis and viral replication.[4][5][6] The cleavage of cellular RNA by RNase L also generates small RNA fragments that can further amplify the immune response by activating other pattern recognition receptors like RIG-I and MDA5.[1][7] This multifaceted mechanism underscores the importance of the OAS-RNase L pathway in host defense against a broad range of pathogens.[1][7]

Uridylyl-2'-5'-uridine, a synthetic dinucleotide containing the characteristic 2',5'-phosphodiester linkage, serves as a valuable tool for researchers studying this pathway. While the natural activator of RNase L is a 2'-5' linked oligoadenylate, the core structural feature of the 2',5' bond is essential for recognition and activation. Although less potent than the natural trimer pppA2'p5'A2'p5'A, uridylyl-2'-5'-uridine and other synthetic analogs provide a means to directly and specifically activate RNase L in vitro, bypassing the need for upstream components like OAS and dsRNA. This allows for the focused investigation of RNase L activity and its downstream effects.

The Mechanism of RNase L Activation

The activation of RNase L is a tightly regulated, multi-step process that ensures its potent ribonuclease activity is unleashed only in the presence of a specific molecular trigger.

  • Inactive State: In its latent state, RNase L exists as an inactive monomer within the cytoplasm.[1][8]

  • Activator Binding: The process is initiated by the binding of 2-5A molecules, such as Uridylyl-2'-5'-uridine, to the ankyrin repeat domain of the RNase L monomer.[8] This binding event induces a conformational change in the protein.

  • Dimerization and Activation: The conformational change facilitates the dimerization of two 2-5A-bound RNase L monomers.[4][9][10] This dimerization is the critical step that brings the C-terminal nuclease domains into close proximity, forming the active enzymatic sites.[11]

  • RNA Cleavage: The activated RNase L dimer then proceeds to cleave single-stranded RNAs.[2][12] The enzyme exhibits a preference for cleaving after UpUp and UpAp dinucleotide sequences.[2][13] This degradation of both host and viral RNA leads to a global shutdown of protein synthesis, effectively halting viral replication.[4][5]

Diagram: RNase L Activation Pathway

RNase_L_Activation cluster_activation RNase L Activation cluster_downstream Downstream Effects Inactive_RNaseL Inactive RNase L (Monomer) Complex RNase L-Activator Complex Activator Uridylyl-2'-5'-uridine (2-5A Analog) Activator->Inactive_RNaseL Binds Active_Dimer Active RNase L (Dimer) Complex->Active_Dimer Dimerization ssRNA Viral & Cellular ssRNA Active_Dimer->ssRNA Cleaves Degraded_RNA Degraded RNA Fragments ssRNA->Degraded_RNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Degraded_RNA->Protein_Synthesis_Inhibition

Sources

Uridylyl-2'-5'-uridine as a substrate for RNA ligases.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Uridylyl-2'-5'-uridine: A Specialized Substrate for Interrogating RNA Ligase Activity and Specificity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical 3'-5' Bond

In the central dogma of molecular biology, genetic information is stored and transferred via nucleic acids composed of nucleotides linked by 3'-5' phosphodiester bonds. This canonical linkage forms the backbone of DNA and RNA, providing a stable and uniform scaffold for genetic processes. However, nature also utilizes an alternative, the 2'-5' phosphodiester bond. These non-canonical linkages are not merely random occurrences; they play critical roles in biological signaling, most notably in the interferon-induced antiviral response.[1][2] In this pathway, 2'-5'-oligoadenylate synthetase (OAS) enzymes synthesize 2'-5'-linked oligoadenylates (2-5A) in response to double-stranded RNA, a hallmark of viral infection.[3] These 2-5A molecules then act as allosteric activators for RNase L, an endoribonuclease that degrades viral and cellular RNA to halt viral replication.[4][5]

The existence of enzymes that specifically synthesize 2'-5' bonds, and the unique structural and functional consequences of this linkage, make it a compelling subject of study. Uridylyl-2'-5'-uridine (U(2'-5')U) is a dinucleotide that serves as an invaluable tool for researchers. It allows for the precise investigation of RNA ligase function, specificity, and the potential for creating site-specifically modified RNA molecules with novel properties. This guide provides a comprehensive overview of U(2'-5')U as a substrate, the underlying enzymatic mechanisms, and detailed protocols for its use in research settings.

Uridylyl-2'-5'-uridine: A Tool for Probing Ligase Stereospecificity

RNA ligases are enzymes that catalyze the formation of phosphodiester bonds between RNA termini.[6] ATP-dependent ligases, such as the widely used T4 RNA Ligase 1, accomplish this through a well-defined three-step mechanism.[7][8]

  • Enzyme Adenylylation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate, releasing pyrophosphate.[7]

  • AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of a donor RNA, creating an adenylated RNA intermediate (AppRNA).[7]

  • Phosphodiester Bond Formation: The ligase then facilitates a nucleophilic attack from the 3'-hydroxyl of an acceptor RNA on the adenylated donor, forming the phosphodiester bond and releasing AMP.[7]

Typically, this reaction involves the 3'-hydroxyl group, resulting in a canonical 3'-5' linkage. However, the active site of some ligases may accommodate the 2'-hydroxyl group as a nucleophile, leading to the formation of a 2'-5' bond. This has been observed in extracts from E. coli which can join tRNA halves via a 2',5' linkage.[9] The use of U(2'-5')U, a molecule with a pre-formed 2'-5' bond, allows researchers to probe the reverse reaction (cleavage) or to use it as a donor/acceptor in ligation reactions to understand how a ligase interacts with this non-canonical structure. This provides a direct method to screen for 2'-5' specific ligase activity or to study the structural tolerance of an enzyme's active site.

dot

Caption: General mechanism of ATP-dependent RNA ligases.

Applications in Research and Development

The ability to enzymatically synthesize or incorporate 2'-5' phosphodiester linkages has significant applications for researchers and drug developers.

  • Probing Enzyme Mechanisms: Using U(2'-5')U as a substrate can help characterize the specificity and catalytic mechanism of known and novel RNA ligases. Comparing the efficiency of ligation with U(2'-5')U versus its 3'-5' counterpart provides quantitative data on an enzyme's stereoselectivity.

  • Structural Biology: The site-specific incorporation of a 2'-5' linkage can locally alter the RNA backbone. While it can weaken Watson-Crick base pairing, it does not necessarily disrupt the overall fold of a structured RNA.[1][10] This allows for the study of how local backbone topology affects RNA folding, stability, and interaction with proteins or other nucleic acids.

  • Therapeutic Oligonucleotides: Oligonucleotides are a growing class of therapeutics.[11] Introducing 2'-5' linkages can increase the nuclease resistance of an RNA-based drug, potentially extending its half-life in vivo. Protocols utilizing ligases that can form these bonds are essential for developing such modified oligonucleotides.

  • Diagnostics and Tool Development: The unique properties of the 2'-5' bond can be exploited to create novel diagnostic assays or molecular tools, such as nuclease-resistant probes or aptamers.

Experimental Protocols

The following protocols provide a framework for using U(2'-5')U to assess the activity of an RNA ligase, such as T4 RNA Ligase 1. These protocols must be optimized for the specific enzyme and substrates being used.

Protocol 1: Intermolecular Ligation Assay

This assay tests the ability of an RNA ligase to join a 5'-phosphorylated RNA donor to the 2' or 3'-hydroxyl of an acceptor molecule, which in this case is U(2'-5')U. A fluorescently labeled donor is used for easy detection.

A. Materials

  • Enzyme: T4 RNA Ligase 1 (e.g., NEB #M0204)[12]

  • Donor Substrate: 5'-phosphorylated, 3'-fluorescently labeled RNA oligonucleotide (e.g., 18-25 nt).

  • Acceptor Substrate: Uridylyl-2'-5'-uridine (U(2'-5')U).

  • Control Acceptor: Uridylyl-3'-5'-uridine (U(3'-5')U).

  • Reaction Buffer: 10X T4 RNA Ligase Reaction Buffer (500mM Tris-HCl, 100mM MgCl₂, 10mM DTT, pH 7.5).

  • Cofactor: 10mM ATP solution.

  • Stop Solution: 2X Formamide Loading Buffer (e.g., 95% formamide, 18mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).

  • Nuclease-free water.

B. Reaction Setup

It is crucial to set up proper controls to ensure the validity of the results.

ComponentTest ReactionPositive ControlNegative Control
10X Ligase Buffer2 µL2 µL2 µL
Donor RNA (10 µM)2 µL2 µL2 µL
Acceptor U(2'-5')U (100 µM)2 µL-2 µL
Acceptor U(3'-5')U (100 µM)-2 µL-
10mM ATP2 µL2 µL2 µL
T4 RNA Ligase 1 (10 U/µL)1 µL1 µL-
Nuclease-free H₂Oto 20 µLto 20 µLto 20 µL
Total Volume 20 µL 20 µL 20 µL

C. Step-by-Step Methodology

  • On ice, assemble the reaction mixtures in nuclease-free microcentrifuge tubes as detailed in the table above. Add the enzyme last.

  • Mix the components gently by pipetting.

  • Incubate the reactions at 37°C for 1 hour. Note: Incubation times and temperatures may need optimization. Some protocols suggest 16°C overnight for higher efficiency with difficult substrates.

  • Stop the reactions by adding 20 µL of 2X Formamide Loading Buffer.

  • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

  • Proceed to product analysis.

Protocol 2: Product Analysis by Denaturing PAGE

Denaturing polyacrylamide gel electrophoresis (PAGE) is used to separate the small RNA molecules based on size, allowing for the visualization of the ligation product.

A. Materials

  • 15-20% Polyacrylamide/8M Urea Gel

  • 1X TBE Buffer (Tris/Borate/EDTA)

  • Electrophoresis apparatus

  • Fluorescence imager

B. Step-by-Step Methodology

  • Assemble the electrophoresis unit and pre-run the gel for 15-30 minutes at a constant power (e.g., 15-20W) until the gel surface temperature is warm.

  • Load 10-15 µL of each denatured sample into the wells.

  • Run the gel according to the manufacturer's instructions until the bromophenol blue dye front is near the bottom of the gel.

  • Carefully disassemble the apparatus and scan the gel using a fluorescence imager compatible with the label on the donor RNA.

dot

Caption: Standard workflow for an in vitro RNA ligation assay.

Data Interpretation and Troubleshooting

  • Expected Results: In the fluorescence scan of the gel, the unligated donor RNA will appear as a single band in all lanes.

    • Test Reaction: If the ligase can use U(2'-5')U as an acceptor, a second, slower-migrating band will appear, corresponding to the donor RNA + U(2'-5')U. The intensity of this band indicates the ligation efficiency.

    • Positive Control: A strong, slower-migrating band should be visible, demonstrating that the enzyme and donor substrate are active under the reaction conditions.

    • Negative Control: No slower-migrating product band should be visible, confirming that the band shift is enzyme-dependent.

  • Troubleshooting:

    • No product in any lane (except the negative control): Check the activity of the ligase, the integrity of the RNA substrates, and the concentration of ATP. Ensure the 5' end of the donor is phosphorylated.

    • Low ligation efficiency: Optimize incubation time and temperature. Increasing the concentration of the acceptor or enzyme may also help. The addition of agents like PEG can improve ligation efficiency.

    • Smearing or degradation: Suspect RNase contamination. Use nuclease-free reagents and proper aseptic technique. An RNase inhibitor can be added to the reaction.

Conclusion

Uridylyl-2'-5'-uridine is a powerful and specific tool for the advanced study of RNA-modifying enzymes. By enabling the direct interrogation of a ligase's ability to recognize and utilize non-canonical 2'-5' linkages, it provides deep insights into enzyme mechanism and substrate specificity. The protocols and principles outlined in this guide offer a starting point for researchers to explore the fascinating world of non-canonical RNA structures, with potential applications ranging from fundamental enzymology to the development of next-generation RNA therapeutics.

References

  • Yeasen. (2025, August 18). T4 RNA Ligase 2 Explained: Structure, Mechanism & Applications.
  • Memorial Sloan Kettering. (n.d.). RNA ligases and RNA repair. Retrieved from Memorial Sloan Kettering Cancer Center website.
  • Cairns-Smith, A. G., et al. (2003, March 5). Deoxyribozymes with 2'-5' RNA ligase activity. PubMed.
  • Chaput, J. C., & Szostak, J. W. (2015, November 3). Enzymatic Synthesis of Nucleic Acids with Defined Regioisomeric 2′‐5′ Linkages. PMC.
  • Giege, R., et al. (1989, April). [Substrate specificity of T4 RNA-ligase.
  • Pascal, R. (n.d.). RNA Ligases: Function, Mechanism, and Sequence Conservation. Cold Spring Harbor Monograph Archive.
  • D'Angelo, I., et al. (2019, November 12). Enzymatic Preparation of 2'-5', 3'-5'Cyclic Dinucleotides, Their Binding Properties to STING Adaptor Protein, and Structure/Activity Correlations.
  • Tanaka, N., & Shuman, S. (2023, November 7). Insights into the structure and function of the RNA ligase RtcB. PMC.
  • Greer, C. L., Javor, B., & Abelson, J. (1983, July). RNA ligase in bacteria: formation of a 2',5' linkage by an E. coli extract. PubMed.
  • Ho, C. K., & Shuman, S. (2004, April 13). RNA Substrate Specificity and Structure-guided Mutational Analysis of Bacteriophage T4 RNA Ligase 2.
  • Ho, C. K., & Shuman, S. (2004, July 23). RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2. PubMed.
  • Nandakumar, J., & Shuman, S. (n.d.). Process of RNA editing and mechanism of RNA ligase action. (A) RNA...
  • Nohales, M. Á., Flores, R., & Daròs, J. A. (2012, March 1). A chloroplastic RNA ligase activity analogous to the bacterial and archaeal 2´–5´. Taylor & Francis Online.
  • Ho, C. K., & Shuman, S. (2001). Bacteriophage T4 RNA ligase 2 (gp24.1) exemplifies a family of RNA ligases found in all phylogenetic domains. PNAS.
  • Sawai, H., & Orgel, L. E. (2004, January 14). 2',5'-linked DNA is a template for polymerase-directed DNA synthesis. PubMed.
  • Johnston, M. I., & Hearl, W. G. (n.d.).
  • KACTUS. (n.d.). T4 RNA Ligase II (High Concentration) (TRL-BE104).
  • Wikipedia. (n.d.). 2'-5'-oligoadenylate synthase.
  • Gasiulė, S., et al. (2018, May 28). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research.
  • Inspiralis. (n.d.). T4 RNA Ligase 1 Assay Protocol.
  • Elabscience. (n.d.). Role of 2,5-Oligoadenylate Synthetase (2,5-OAS) in Fighting Viral Infections.
  • Silverman, R. H. (2007).
  • New England Biolabs. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase), High Concentration.
  • Promega Corporation. (n.d.). T4 RNA Ligase Protocol.
  • Ibsen, M. S., et al. (2014, December 15).
  • Almac Group. (2021, March 15). Towards the enzymatic synthesis of oligonucleotides: part I. Manufacturing Chemist.
  • Promega Corporation. (2018, April). T4 RNA Ligase Protocol.
  • Tor-rey, H. N. (n.d.). EP1546355B1 - Methods of use for thermostable rna ligases.
  • Fang, Z., & Bartel, D. P. (2015). Small RNA library prep protocol.
  • Stagno, J., et al. (2007, September 4). Dual role of the RNA substrate in selectivity and catalysis by terminal uridylyl transferases.
  • Wu, A. F., & Chargaff, E. (1969, August).
  • Abe, N., & Abe, H. (2019, March 14).
  • Wu, A. F., & Chargaff, E. (1969).
  • Stuart, K., & Panigrahi, A. K. (2002). Uridine insertion/deletion RNA editing in trypanosome mitochondria: A complex business.

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Application Notes & Protocols: Probing the RNase L Pathway in Innate Immunity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Use of 2'-5' Oligoadenylate (2-5A) and its Analogs

A Note on the Topic: Initial searches for "Uridylyl-2'-5'-uridine" (2'-5' UU) as a specific tool for studying innate immunity did not yield sufficient information in the current scientific literature. This molecule does not appear to be a commonly used or documented modulator of the RNase L pathway. Therefore, this guide has been developed to focus on the established and critical tools used for this purpose: 2'-5' Oligoadenylates (2-5A) , the natural activators of RNase L, and their synthetic analogs. This note provides the in-depth technical guidance required to effectively utilize these molecules in research.

Introduction: The OAS-RNase L Axis, a Cornerstone of Antiviral Defense

The innate immune system serves as the first line of defense against invading pathogens.[1] A critical and highly regulated arm of this system is the 2'-5' oligoadenylate (2-5A) synthetase (OAS)-RNase L pathway.[2][3] This pathway is integral to the interferon (IFN)-mediated antiviral state. Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, triggers the activation of OAS family proteins.[4][5] Activated OAS enzymes polymerize ATP into a series of short oligoadenylates with unique 2'-5' phosphodiester linkages, collectively known as 2-5A.[2][4][5]

The sole established function of 2-5A is to act as a highly specific second messenger for Ribonuclease L (RNase L).[3] RNase L exists as a latent, inactive monomer in the cytoplasm.[4] The binding of 2-5A to the ankyrin repeat domain of RNase L induces its dimerization, leading to the activation of its endoribonuclease domain.[6] Activated RNase L then cleaves single-stranded viral and cellular RNAs, primarily at "UpUp" and "UpAp" dinucleotide sequences.[2][7] This widespread RNA degradation has profound consequences, including the direct destruction of viral genomes, inhibition of protein synthesis, induction of apoptosis, and amplification of the innate immune response through the generation of small RNA fragments that can activate other pattern recognition receptors.[4][6][8]

Given its central role, the ability to precisely activate and study the RNase L pathway is crucial for virology, immunology, and cancer research. This guide details the use of exogenous 2-5A and its analogs to specifically probe the function and downstream consequences of RNase L activation.

Molecular Tools for RNase L Interrogation

Direct activation of RNase L in experimental systems bypasses the need for dsRNA and OAS activation, allowing for a focused investigation of RNase L-specific effects.

Compound Description Primary Application Key Considerations
2'-5' Oligoadenylate (2-5A) The natural, biologically active trimer or tetramer of 2'-5' linked adenosine monophosphate (e.g., pppA(2'p5'A)n).Gold standard for in vitro and cell-based activation of RNase L.Rapidly degraded by phosphodiesterases in cells and extracts. Requires delivery into cells via transfection or permeabilization.
Non-hydrolyzable 2-5A Analogs Synthetic versions of 2-5A modified to resist degradation by cellular phosphodiesterases.Provide sustained activation of RNase L in cellular assays. Ideal for longer-term studies of RNase L-induced phenotypes like apoptosis.Ensure the specific analog has been validated for RNase L activation. Delivery into cells is still required.

Signaling Pathway and Experimental Overview

The Canonical OAS-RNase L Activation Pathway

The following diagram illustrates the sequence of events from dsRNA recognition to RNase L-mediated RNA decay.

OAS_RNaseL_Pathway cluster_stimulus Viral Infection cluster_cell Host Cell Cytoplasm dsRNA Viral dsRNA OAS OAS (inactive) dsRNA->OAS binds & activates OAS_active OAS (active) two5A 2-5A OAS_active->two5A synthesizes ATP ATP ATP->OAS_active RNaseL_mono RNase L (monomer, inactive) two5A->RNaseL_mono binds & induces dimerization RNaseL_dimer RNase L (dimer, active) cleavedRNA Cleaved RNA Fragments RNaseL_dimer->cleavedRNA cleaves RNA Viral & Cellular ssRNA RNA->RNaseL_dimer Apoptosis Apoptosis & Immune Amplification cleavedRNA->Apoptosis leads to Experimental_Workflow cluster_analysis Downstream Assays start Seed Cells (e.g., A549 WT and RNase L KO) transfection Prepare 2-5A & Transfection Reagent Complex start->transfection treatment Treat Cells with 2-5A Complex transfection->treatment incubation Incubate (e.g., 4-6 hours) treatment->incubation harvest Harvest Cells for Downstream Analysis incubation->harvest rna_analysis RNA Extraction (for rRNA cleavage assay) harvest->rna_analysis protein_analysis Protein Lysate (for Western Blot - e.g., Caspase-3) harvest->protein_analysis cell_health Cell Viability Assay (e.g., MTS/XTT) harvest->cell_health

Caption: Workflow for cell-based RNase L activation studies.

Protocols

Protocol 1: In Vitro RNase L Activity Assay using a FRET Probe

This protocol provides a method to measure the enzymatic activity of purified RNase L or to screen for inhibitors in vitro.

Principle: A synthetic single-stranded RNA oligonucleotide is labeled at its 5' end with a fluorophore (e.g., FAM) and at its 3' end with a quencher (e.g., BHQ-1). In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the probe by activated RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Purified recombinant human RNase L

  • 2-5A trimer (pppA2'p5'A2'p5'A)

  • FRET RNA probe (e.g., 5'-FAM/UUAUCAAAUUCUUAUUUGCCCCAUUUUUUUGGUUUA/BHQ1-3')

  • RNase L Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all components on ice.

    • Prepare a 2X RNase L solution (e.g., 50 nM) in Assay Buffer.

    • Prepare a 4X solution of 2-5A activator (e.g., 40 nM) in Assay Buffer. For a no-activator control, use Assay Buffer alone.

    • Prepare a 4X solution of the FRET probe (e.g., 400 nM) in Assay Buffer.

  • Set up the Reaction:

    • In a 96-well plate, add reagents in the following order for a final volume of 50 µL:

      • 25 µL of 2X RNase L solution (or buffer for no-enzyme control).

      • 12.5 µL of 4X 2-5A solution (or buffer for no-activator control).

      • 12.5 µL of 4X FRET probe solution.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

    • Measure fluorescence (e.g., Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Plot fluorescence intensity versus time. The initial velocity of the reaction (the slope of the linear phase) is proportional to RNase L activity.

Self-Validation and Controls:

  • Negative Control 1 (No Enzyme): Ensures the probe is stable and not degrading spontaneously.

  • Negative Control 2 (No 2-5A): Confirms that RNase L is latent and its activity is strictly dependent on the 2-5A activator.

  • Positive Control: The complete reaction with enzyme and 2-5A demonstrates maximal activity.

Protocol 2: Analysis of RNase L Activation in Cultured Cells via rRNA Cleavage

This protocol describes how to specifically activate RNase L in cells using transfected 2-5A and to assess its activity by observing the characteristic cleavage of ribosomal RNA (rRNA).

Principle: Activated RNase L cleaves cellular RNAs, including abundant 18S and 28S rRNAs, at specific sites. This results in a characteristic pattern of degradation products that can be readily visualized by capillary or gel electrophoresis, serving as a robust indicator of prior RNase L activity in the cell. [4][9] Materials:

  • A549 cells (or other suitable cell line)

  • A549 RNase L knockout (KO) cells (critical control)

  • 2-5A trimer

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)

  • Opti-MEM™ or other serum-free medium

  • Total RNA extraction kit

  • Agilent Bioanalyzer or similar capillary electrophoresis system (or standard agarose gel electrophoresis equipment)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed A549 wild-type (WT) and RNase L KO cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation (per well):

    • Mixture A: Dilute 5 µL of transfection reagent in 250 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.

    • Mixture B: Dilute 2-5A to a final desired concentration (e.g., 1 µM) in 250 µL of Opti-MEM™.

    • Combine Mixture A and Mixture B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Cell Treatment:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the 500 µL of 2-5A-transfection reagent complex to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • RNA Extraction:

    • After incubation, lyse the cells directly in the well using the lysis buffer from your total RNA extraction kit.

    • Purify total RNA according to the manufacturer's protocol.

  • Analysis of rRNA Cleavage:

    • Quantify the extracted RNA.

    • Analyze ~250-500 ng of total RNA using an Agilent Bioanalyzer with an RNA 6000 Nano kit.

    • Alternatively, run 1-2 µg of total RNA on a 1.2% denaturing agarose gel and visualize with a fluorescent nucleic acid stain.

  • Data Interpretation:

    • In the electropherogram from WT cells treated with 2-5A, observe the degradation of the 28S and 18S rRNA peaks and the appearance of distinct smaller RNA fragments. [9] * The mock-treated WT cells and the 2-5A-treated RNase L KO cells should show intact 28S and 18S rRNA peaks, confirming the specificity of the cleavage to RNase L activity. [9] Causality and Trustworthiness: The use of RNase L knockout cells is paramount. Observing rRNA cleavage in WT cells but not in KO cells under the same treatment conditions provides definitive evidence that the effect is caused by RNase L and not by transfection-related cytotoxicity or off-target effects of 2-5A.

References

  • Karasik, A., & Guydosh, N. R. (2024). The Unusual Role of Ribonuclease L in Innate Immunity. WIREs RNA, e1878. [Link]

  • Silverman, R. H. (2007). A Scientific Journey Through the 2-5A/RNase L System. Cytokine & Growth Factor Reviews, 18(5-6), 381–388. [Link]

  • Bisbal, C., et al. (2000). The 2'-5' Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation. Molecular and Cellular Biology, 20(14), 4959–4969. [Link]

  • Thakur, A., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nucleic Acids Research, 49(14), 8236–8250. [Link]

  • Malathi, K., et al. (2007). Small self-RNA generated by RNase L amplifies antiviral innate immunity. Nature, 448(7155), 816–819. [Link]

  • Chakrabarti, A., et al. (2015). RNase L Targets Distinct Sites in Influenza A Virus RNAs. Journal of Virology, 89(9), 5246–5251. [Link]

  • Siddiqui, M. A., & Malathi, K. (2012). RNase L induces autophagy via c-Jun N-terminal kinase and double-stranded RNA-dependent protein kinase signaling pathways. Journal of Biological Chemistry, 287(51), 43651–43664. [Link]

  • Burke, J. M., et al. (2022). RNase L activation in the cytoplasm induces aberrant processing of mRNAs in the nucleus. PLoS Pathogens, 18(11), e1010969. [Link]

  • Wikipedia. (n.d.). Ribonuclease L. Retrieved from [Link]

  • PNAS. (2007). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proceedings of the National Academy of Sciences, 104(24), 10194-10199. [Link]

  • Bisbal, C., & Silverman, R. H. (2000). The 2'-5' Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation. Molecular and Cellular Biology, 20(14), 4959-4969. [Link]

  • Hall, R. H., & Thedford, R. (1963). Polynucleotides. I. Synthesis of Uridylyl-(3' -> 5')-uridine and Uridylyl-(3' -> 5')-6-azauridine. The Journal of Organic Chemistry, 28(6), 1505-1509. [Link]

  • Lermyte, F., et al. (2018). A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L. PLoS Pathogens, 14(4), e1007009. [Link]

  • Iosub-Amir, A., et al. (2015). The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity. Structure, 23(5), 851-862. [Link]

  • Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 39(21), 9329–9338. [Link]

  • Karasik, A., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nucleic Acids Research, 49(14), 8236-8250. [Link]

  • PubMed. (2000). The 2'-5' oligoadenylate/RNase L/RNase L inhibitor pathway regulates both MyoD mRNA stability and muscle cell differentiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Uridine. Retrieved from [Link]

  • LibreTexts Biology. (n.d.). 2.6 Innate Immunity. Retrieved from [Link]

  • PubChem. (n.d.). Adenylyl-(2'-5')-uridine. Retrieved from [Link]

  • Song, C., et al. (2023). The Role of Uridine in Health and Disease. Journal of Inflammation Research, 16, 3495–3510. [Link]

  • Li, R., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1362799. [Link]

  • ResearchGate. (n.d.). Structures and base pairing of uridine and pseudouridine. Retrieved from [Link]

  • Ablasser, A., et al. (2013). cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING. Nature, 498(7454), 380–384. [Link]

  • Silverman, R. H. (2008). Antiviral Mechanisms of 2-5A Dependent RNase L. Grantome. [Link]

  • Guranowski, A., et al. (2004). Uridine 5'-polyphosphates (p4U and p5U) and uridine(5')polyphospho(5')nucleosides (Up(n)Ns) can be synthesized by UTP:glucose-1-phosphate uridylyltransferase from Saccharomyces cerevisiae. FEBS Letters, 561(1-3), 83-8. [Link]

  • MDPI. (2021). Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects. Applied Sciences, 11(5), 2299. [Link]

  • PubChem. (n.d.). Uridylyl-2'-5'-phospho-adenosine. Retrieved from [Link]

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Investigating the 2-5A pathway with Uridylyl-2'-5'-uridine.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating the regulation of the innate immune response, specifically the turnover of 2'-5' oligoadenylates.

Kinetic Analysis of Phosphodiesterase Activity Using Uridylyl-2'-5'-uridine (UpU)

Executive Summary

The 2-5A system (OAS-RNase L pathway) is a critical innate immune mechanism activated by double-stranded RNA (dsRNA).[1][2][3] While the synthesis of 2'-5' oligoadenylates (2-5A) by Oligoadenylate Synthetase (OAS) initiates the antiviral state, the degradation of these unique signaling molecules is equally vital to prevent chronic cellular toxicity and apoptosis.

This guide details the application of Uridylyl-2'-5'-uridine (UpU) —a minimal dinucleotide analog—as a precise probe for investigating the catabolic arm of this pathway. Unlike the canonical activator (2-5A), UpU serves as a specific substrate to quantify the activity of 2'-5' phosphodiesterases (such as PDE12 and ENPP1 ) and to map the substrate specificity of nucleases that regulate interferon response kinetics.

Scientific Background & Mechanism[3][4][5][6]
The 2-5A Signaling Axis

Upon sensing viral dsRNA, OAS proteins convert ATP into 2'-5' linked oligoadenylates (


).[1][2][3] These molecules bind and dimerize RNase L , activating its endoribonuclease activity to degrade viral and cellular ssRNA.[1]
The Role of UpU in Pathway Regulation

To terminate this potent signal, cells employ specific phosphodiesterases (PDEs) that cleave the unique 2'-5' phosphodiester bond.

  • Why UpU? While the natural activator is an oligoadenylate, Uridylyl-2'-5'-uridine (UpU) provides a simplified, non-activating model substrate. It allows researchers to isolate the cleavage kinetics of the 2'-5' bond without the confounding variables of RNase L activation or multi-step degradation patterns seen with longer oligomers.

  • Specificity Probe: By comparing the hydrolysis rates of UpU (2'-5') versus UpU (3'-5') and ApA (2'-5'), researchers can determine the stereochemical specificity of putative antiviral drugs or novel exonucleases.

Pathway Visualization

The following diagram illustrates the lifecycle of the 2-5A signal, highlighting the specific intervention point where UpU is utilized as a kinetic probe.

2-5A_Pathway_Regulation Viral_dsRNA Viral dsRNA OAS OAS Enzymes (Sensors) Viral_dsRNA->OAS Activates ATP ATP ATP->OAS TwoFiveA 2'-5' Oligoadenylates (2-5A) OAS->TwoFiveA Synthesizes RNaseL_Inactive RNase L (Monomer/Inactive) TwoFiveA->RNaseL_Inactive Binds PDE12 PDE12 / ENPP1 (Phosphodiesterases) TwoFiveA->PDE12 Substrate for RNaseL_Active RNase L (Dimer/Active) RNaseL_Inactive->RNaseL_Active Dimerization Viral_Degradation Viral RNA Degradation (Antiviral State) RNaseL_Active->Viral_Degradation Catalyzes AMP_ATP AMP / ATP (Recycling) PDE12->AMP_ATP Hydrolysis Cleavage_Analysis Kinetic Analysis (HPLC/MS) PDE12->Cleavage_Analysis Product Quantification UpU_Probe UpU Probe (Synthetic Substrate) UpU_Probe->PDE12 Mimics 2'-5' Bond

Caption: The 2-5A metabolic cycle. UpU acts as a surrogate substrate to measure the kinetics of PDE12-mediated signal termination.

Experimental Protocol: PDE Kinetic Assay using UpU

This protocol quantifies the hydrolytic activity of phosphodiesterases (e.g., recombinant PDE12 or cellular lysates) against the 2'-5' linkage using UpU.

A. Materials & Reagents
  • Substrate: Uridylyl-2'-5'-uridine (UpU), >95% purity (verify by HPLC).

  • Enzyme: Recombinant human PDE12 (or ENPP1), or cytosolic cell lysate (e.g., HeLa, HEK293).

  • Buffer A (Reaction): 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂.

  • Stop Solution: 8 M Urea / 50 mM EDTA or 0.5% Trifluoroacetic acid (TFA).

  • HPLC System: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

B. Experimental Workflow

Step 1: Substrate Preparation

  • Dissolve lyophilized UpU in nuclease-free water to a stock concentration of 1 mM .

  • Verify integrity by injecting 5 µL onto HPLC (Peak should appear distinct from Uridine and UMP).

Step 2: Enzymatic Reaction

  • Prepare a Master Mix on ice:

    • Buffer A: 18 µL

    • PDE12 Enzyme (1 µM stock): 1 µL (Final conc: 50 nM)

  • Initiate reaction by adding 1 µL of UpU substrate (Final conc: 50 µM).

  • Incubate at 37°C in a thermal mixer.

  • Time-Course: Aliquot 20 µL samples at t = 0, 5, 15, 30, and 60 minutes.

Step 3: Quenching

  • Immediately add aliquots to tubes containing 20 µL Stop Solution .

  • Vortex briefly and centrifuge at 10,000 x g for 1 minute.

  • Transfer supernatant to HPLC vials.

Step 4: HPLC Analysis

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0–10% B over 20 minutes (slow gradient required to separate dinucleotide from mononucleotide products).

  • Detection: UV absorbance at 260 nm.

C. Data Analysis & Interpretation

The cleavage of UpU by a 2'-5' specific phosphodiesterase follows the reaction:



Calculation of Kinetics:

  • Integrate the area under the curve (AUC) for the UpU substrate peak and the Product peaks (Uridine/UMP).

  • Calculate % Hydrolysis:

    
    
    
  • Plot % Hydrolysis vs. Time. Fit to a pseudo-first-order kinetic model to determine

    
    .[4]
    

Comparative Data Table (Example Results):

Enzyme SourceSubstrateLinkage

(min)
Interpretation
Hu-PDE12 UpU2'-5' 12.5High Specificity (Rapid Clearance)
Hu-PDE12 UpU3'-5' >120Low Specificity (Stable)
RNase A UpU2'-5' >240Resistant (Linkage Specificity)
RNase A UpU3'-5' 2.1Rapid Degradation (Canonical RNA)
Critical Considerations (E-E-A-T)

1. Stereochemical Purity is Paramount Commercial synthesis of 2'-5' linkages often yields trace amounts of 3'-5' isomers. Since standard RNases degrade 3'-5' bonds 100x faster, even 1% contamination can skew kinetic data. Always run a t=0 control with broad-spectrum RNase A ; if the peak disappears immediately, your "2'-5' UpU" is likely contaminated with 3'-5' isomers.

2. Metal Ion Dependence OAS and PDE enzymes are metalloenzymes. PDE12 activity is often


 or 

dependent. Ensure your reaction buffer contains 5 mM

. EDTA in the stop solution is critical to chelate these ions and instantly freeze the reaction.

3. UpU as a Negative Control In RNase L activation assays (FRET or gel-cleavage), UpU should be included as a negative control. Unlike the trimer


, the dimer UpU lacks the electrostatic footprint and length required to dimerize and activate RNase L. If activation is observed with UpU, suspect contamination with long-chain dsRNA or oligoadenylates.
Workflow Diagram: Kinetic Assay

UpU_Assay_Workflow Prep Substrate Prep (1mM UpU) Incubation Enzymatic Incubation (37°C, Mg2+) Prep->Incubation + PDE12 Quench Quench (EDTA/Urea) Incubation->Quench Timepoints HPLC HPLC Separation (C18 Column) Quench->HPLC Injection Data Kinetic Plot (Calc k_cat) HPLC->Data Integration

Caption: Step-by-step workflow for determining phosphodiesterase kinetics using UpU.

References
  • Mechanism of 2-5A System

    • Silverman, R. H. (2007). "Viral encounters with 2',5'-oligoadenylate synthetase and RNase L during the interferon antiviral response." Journal of Virology.
  • PDE12 and 2-5A Degradation

    • Poulsen, J. B., et al. (2012). "Human 2'-5'-oligoadenylate phosphodiesterase 12 (PDE12) has a broad specificity." Journal of Biological Chemistry.
  • Chemical Stability of 2'-5' Linkages

    • Lönnberg, H. (2011). "Hydrolytic stability of the phosphodiester linkages in RNA and DNA." Beilstein Journal of Organic Chemistry.
  • OAS Specificity and Uridine Incorporation

    • Anderson, B. R., et al. (2011).[3][5] "Nucleoside modifications in RNA limit activation of 2'-5'-oligoadenylate synthetase and increase resistance to cleavage by RNase L." Nucleic Acids Research.[5]

  • Synthesis and Analysis of UpU Analogs

    • Mora, M., et al. (2000). "Hydrolytic Reactions of the Phosphorodithioate Analogue of Uridylyl(3',5')uridine." Journal of Organic Chemistry.

Sources

Uridylyl-2'-5'-uridine for studying RNA decay pathways.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Uridylyl-2'-5'-uridine for studying RNA decay pathways. Content Type: Application Note & Protocol Guide.

A Structural Probe for Non-Canonical RNA Decay and Phosphodiesterase Specificity

Abstract

The study of RNA decay has traditionally focused on canonical 3'-5' phosphodiester linkages. However, the discovery of the 2'-5' oligoadenylate (2-5A) synthetase–RNase L pathway has highlighted the critical role of non-canonical 2'-5' linkages in mammalian innate immunity. Uridylyl-2'-5'-uridine (Up(2'-5')U) serves as a vital biochemical tool in this context. Unlike the poly-adenylates that activate RNase L, Up(2'-5')U acts as a specific substrate probe to interrogate the selectivity of host and viral phosphodiesterases (such as PDE12 and coronavirus Nsp15 ). This guide details the utility of Up(2'-5')U in distinguishing linkage-specific cleavage events from base-specific degradation, providing a robust protocol for HPLC-based kinetic profiling.

Scientific Background: The 2'-5' Decay Axis

In mammalian cells, the presence of double-stranded RNA (dsRNA)—a hallmark of viral replication—activates Oligoadenylate Synthetases (OAS). These enzymes synthesize 2'-5' linked oligoadenylates (2-5A) from ATP. 2-5A binds to and activates RNase L , which then degrades viral and cellular RNA to halt translation.[1][2]

To counter this, both host cells and viruses express phosphodiesterases (PDEs) to degrade 2-5A and restore homeostasis.

  • Host PDE12: A mitochondrial enzyme that degrades 2-5A to prevent chronic immune activation.

  • Viral PDEs (e.g., Rotavirus VP3, Coronavirus Nsp15/Nsps): Degrade 2-5A to evade immune detection.

Why Uridylyl-2'-5'-uridine? While 2-5A (adenosine-based) is the biological activator, Up(2'-5')U is a synthetic structural probe used to determine enzyme specificity.

  • Linkage Specificity: It tests if an enzyme (like PDE12) recognizes the 2'-5' kink regardless of the base.

  • Base Specificity: It tests if uridylate-specific enzymes (like Nsp15, a U-specific endoribonuclease) can accommodate non-canonical 2'-5' backbones.

  • Nuclease Resistance: Standard RNases (RNase A, T1) are highly specific for 3'-5' linkages. Up(2'-5')U is resistant to these, making it an excellent negative control or internal standard in degradation assays.

Mechanism of Action & Structural Properties
Chemical Profile[1][3][4]
  • Formula: C₁₈H₂₃N₄O₁₆P

  • Linkage: The phosphate group connects the 2'-hydroxyl of the first uridine to the 5'-hydroxyl of the second uridine.

  • Conformation: The 2'-5' linkage induces a distinct helical geometry compared to the 3'-5' isomer, often resulting in lower melting temperatures in longer oligomers and resistance to "canonical" nucleases.

Pathway Visualization

The following diagram illustrates where Up(2'-5')U fits as a probe within the 2-5A/RNase L axis.

RNA_Decay_Pathway dsRNA Viral dsRNA OAS OAS Enzymes dsRNA->OAS Activates TwoFiveA 2'-5' Oligoadenylate (2-5A) OAS->TwoFiveA Synthesizes ATP ATP ATP->OAS RNaseL_Inactive RNase L (Inactive) TwoFiveA->RNaseL_Inactive Binds PDE12 PDE12 / Viral PDEs (Degradation) TwoFiveA->PDE12 Substrate RNaseL_Active RNase L (Active) RNaseL_Inactive->RNaseL_Active Dimerization ViralRNA Viral mRNA RNaseL_Active->ViralRNA Cleaves Degradation RNA Degradation (Translation Halted) ViralRNA->Degradation PDE12->ATP Recycles Probe PROBE: Up(2'-5')U Probe->PDE12 Tests Specificity (U vs A recognition)

Caption: The 2-5A/RNase L pathway. Up(2'-5')U acts as a specificity probe for enzymes (PDE12) that regulate this pathway.

Protocol: Comparative Hydrolysis Assay (HPLC-UV)

This protocol describes how to use Up(2'-5')U to characterize the activity of a putative 2'-5' phosphodiesterase or to verify the lack of activity of a 3'-5' specific RNase.

Materials Required
  • Substrate: Uridylyl-2'-5'-uridine (Up(2'-5')U) (High purity, >95%).

  • Control Substrate: Uridylyl-3'-5'-uridine (Up(3'-5')U) (Canonical linkage).

  • Enzyme: Purified PDE12, Nsp15, or cell lysate.

  • Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂ (essential for PDE activity).

  • Quenching Agent: 0.5 M EDTA or 10% Trichloroacetic acid (TCA).

  • Analysis: HPLC system with a C18 Reverse Phase column.

Experimental Workflow

Protocol_Workflow Step1 1. Prepare Reaction Mix (Buffer + 5mM MgCl2 + 100µM Substrate) Step2 2. Initiate Reaction Add Enzyme (PDE12 or Lysate) Step1->Step2 Step3 3. Incubation 37°C for 0, 15, 30, 60 min Step2->Step3 Step4 4. Quench Add EDTA (to 10mM) or Heat Inactivate Step3->Step4 Step5 5. Separation Reverse Phase HPLC (C18) Step4->Step5 Step6 6. Detection UV Absorbance @ 260nm Step5->Step6

Caption: Step-by-step workflow for the enzymatic hydrolysis assay.

Detailed Steps
  • Substrate Preparation: Dissolve Up(2'-5')U and Up(3'-5')U in nuclease-free water to a stock concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 20 µL 10X Reaction Buffer

      • 20 µL Substrate Stock (Final 100 µM)

      • Enzyme (amount optimized per specific activity, typically 10-100 ng)

      • Water to 200 µL.

  • Incubation: Incubate at 37°C. Withdraw 40 µL aliquots at defined time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Immediately mix the aliquot with 10 µL of 0.5 M EDTA (pH 8.0) to chelate Mg²⁺ and stop the reaction.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250 mm).

    • Mobile Phase A: 50 mM Ammonium Acetate (pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-10% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

Data Interpretation: Retention Time Shift

A critical aspect of this assay is distinguishing the isomers based on elution time. Based on literature validation (see Ref 1):

CompoundLinkageApprox.[2][3][4][5][6][7] Retention Time*Sensitivity to RNase ASensitivity to PDE12
Uridine (Product) N/A~16.2 minN/AN/A
Up(2'-5')U 2'-5' ~23.5 min Resistant Susceptible
Up(3'-5')U 3'-5'~25.0 minSusceptibleVariable**

*Retention times are illustrative based on standard C18 gradients; users must run standards. **PDE12 has some 3'-5' deadenylase activity but is highly specific for 2-5A.

Result Analysis:

  • Specific Activity: If the peak at 23.5 min decreases and the Uridine peak (16.2 min) increases, the enzyme possesses 2'-5' phosphodiesterase activity.

  • Specificity Check: If the enzyme degrades Up(3'-5')U but not Up(2'-5')U, it is a canonical 3'-5' exonuclease (e.g., Dis3L2).

Application in Drug Development

Targeting Viral Evasion: Many viruses (Coronaviruses, Rotaviruses) encode enzymes to degrade 2'-5' linkages to escape the RNase L pathway.

  • Screening Assay: Use Up(2'-5')U as a substrate in High-Throughput Screening (HTS).

  • Hit Definition: A small molecule that inhibits the degradation of Up(2'-5')U by the viral enzyme (restoring the peak at 23.5 min) is a potential antiviral candidate.

References
  • Phosphoryl migration during the chemical synthesis of RNA. Source: Oxford Academic / Nucleic Acids Research. Context: Establishes the HPLC retention times for U2'p5'U vs U3'p5'U and demonstrates the resistance of the 2'-5' linkage to RNase A and T1. URL:[Link]

  • Specificity and Mechanism of Coronavirus, Rotavirus and Mammalian Two-Histidine-Phosphoesterases. Source: bioRxiv. Context: Uses Up(2'-5')U and other 2'-5' dinucleotides to profile the substrate specificity of viral antagonists of the innate immune system. URL:[Link][2][3]

  • PDE12 - 2',5'-phosphodiesterase 12. Source:[8][9] UniProtKB.[8] Context: Defines PDE12 as the major mitochondrial enzyme degrading 2'-5' oligoadenylates, establishing the biological relevance of testing 2'-5' cleavage. URL:[Link]

  • Targeting RNA for degradation with a (2'-5')oligoadenylate-antisense chimera. Source: PNAS / NIH. Context: Foundational work on how 2'-5' linkages (2-5A) activate RNase L to cleave RNA at UpUp sequences. URL:[Link]

Sources

Application Notes and Protocols: Interrogating the 2-5A/RNase L Pathway with In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-5A/RNase L System - A Cornerstone of Innate Immunity

The 2'-5' oligoadenylate (2-5A)/RNase L system is a critical arm of the innate immune response, acting as a potent cellular defense mechanism against viral infections.[1][2] This pathway is triggered by the presence of double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[1] Upon dsRNA detection, a family of interferon-inducible enzymes known as 2'-5' oligoadenylate synthetases (OAS) become activated.[3][4] Activated OAS enzymes catalyze the synthesis of a series of short oligoadenylates with unique 2'-5' phosphodiester linkages, collectively referred to as 2-5A.[3][5]

These 2-5A molecules function as second messengers, binding to and activating the latent endoribonuclease, RNase L.[1][3] Activation induces a conformational change in RNase L, leading to its dimerization and the formation of a catalytically active enzyme.[3] Active RNase L then non-specifically cleaves single-stranded viral and cellular RNAs, with a preference for sequences containing UpUp and UpAp dinucleotides.[1] This widespread RNA degradation effectively shuts down the host cell's protein synthesis machinery, thereby inhibiting viral replication and propagation.[2][3] Given its role in apoptosis and as a tumor suppressor, the 2-5A/RNase L pathway is also a subject of intense investigation in cancer biology.[1][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro transcription assays to study the 2-5A/RNase L pathway. Specifically, we will detail the generation of RNA substrates containing key RNase L cleavage sites, such as those formed by Uridylyl-2'-5'-uridine, and their use in robust, quantifiable assays to measure RNase L activity.

Principle of the Assay

The experimental approach detailed herein is bifurcated into two key stages:

  • In Vitro Transcription (IVT) of an RNA Substrate: A DNA template is used to synthesize a single-stranded RNA molecule. This RNA is designed to contain multiple recognition and cleavage sites for RNase L, such as UU dinucleotide repeats. This ensures a sensitive readout for enzyme activity.

  • RNase L Activity Assay: The in vitro transcribed RNA is incubated with a source of RNase L in the presence of an activator, the canonical 2'-5' oligoadenylate (pppA2'p5'A2'p5'A). The cleavage of the RNA substrate by activated RNase L is then visualized and quantified, typically by gel electrophoresis. This allows for the characterization of RNase L activity and the screening of potential modulators.

Below is a graphical representation of the RNase L activation pathway that forms the basis of these assays.

RNase_L_Pathway Figure 1: The 2-5A/RNase L Activation Pathway cluster_cell Cellular Environment Viral_dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) Viral_dsRNA->OAS activates 2-5A 2'-5' Oligoadenylate (2-5A) OAS->2-5A synthesizes from ATP ATP ATP->OAS RNaseL_inactive Inactive Monomeric RNase L 2-5A->RNaseL_inactive binds & activates RNaseL_active Active Dimeric RNase L RNaseL_inactive->RNaseL_active dimerization RNA_Cleavage Viral & Cellular RNA Cleavage RNaseL_active->RNA_Cleavage catalyzes Inhibition Inhibition of Viral Replication & Apoptosis Induction RNA_Cleavage->Inhibition

Caption: Workflow of the 2-5A/RNase L innate immunity pathway.

Part 1: In Vitro Transcription of an RNA Substrate for RNase L Assay

The generation of a high-quality RNA substrate is paramount for a successful RNase L activity assay. This protocol describes the synthesis of a single-stranded RNA transcript from a linearized DNA template using a bacteriophage RNA polymerase (e.g., T7, SP6, or T3).

Experimental Workflow: In Vitro Transcription

IVT_Workflow Figure 2: In Vitro Transcription Workflow Template_Prep 1. DNA Template Preparation (Linearized Plasmid or PCR Product) IVT_Reaction 2. In Vitro Transcription Reaction Setup Template_Prep->IVT_Reaction Incubation 3. Incubation (e.g., 37°C, 2-4 hours) IVT_Reaction->Incubation Purification 4. RNA Purification (e.g., Column-based or LiCl Precipitation) Incubation->Purification QC 5. Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC

Caption: Step-by-step workflow for generating RNA substrates.

Protocol 1: In Vitro Transcription

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the desired RNA sequence (containing UU repeats)

  • Nuclease-free water

  • T7 RNA Polymerase Mix

  • Reaction Buffer (10X)

  • Ribonucleotide Triphosphates (NTPs; ATP, GTP, CTP, UTP) solution mix

  • RNase Inhibitor

  • DNase I, RNase-free

  • RNA purification kit or Lithium Chloride (LiCl) for precipitation

  • Agarose gel electrophoresis system

Procedure:

  • Template Preparation: Ensure the DNA template is of high purity.[7][8] Contaminants like salts or ethanol can inhibit RNA polymerase.[7][8] Linearize plasmid DNA with a restriction enzyme that produces blunt or 5' overhangs.[7] Purify the linearized template and verify complete digestion on an agarose gel.[7]

  • Reaction Assembly: On ice, assemble the following components in a nuclease-free microcentrifuge tube. Add the enzyme last.[9]

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10X Reaction Buffer2 µL1X
NTP Mix (25 mM each)2 µL2.5 mM each
DNA TemplateX µL0.5-1.0 µg
RNase Inhibitor1 µL20 units
T7 RNA Polymerase2 µL
  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. For some templates, a lower temperature (e.g., 30°C) may improve the yield of full-length transcripts, especially for GC-rich sequences.[7][8]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit according to the manufacturer's protocol or by LiCl precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A single, sharp band of the expected size indicates a successful transcription.[10]

Troubleshooting In Vitro Transcription:

ProblemPossible CauseSolution
No RNA or low yield Impure or degraded DNA template.Re-purify the template. Ensure it is RNase-free.[7]
Inactive RNA polymerase.Use a positive control template to verify enzyme activity.[7]
RNase contamination.Maintain a sterile, RNase-free work environment. Include an RNase inhibitor.[7][11]
Incomplete or truncated transcripts Low nucleotide concentration.Ensure NTP concentration is adequate.[7][8]
Premature termination due to secondary structures.Lower the incubation temperature to 30°C.[7][12]
Transcripts are longer than expected Template DNA was not fully linearized.Verify complete linearization by agarose gel electrophoresis.[7]

Part 2: RNase L Activity Assay

This protocol details a fluorescence-based or gel-based assay to measure the activity of RNase L using the in vitro transcribed RNA substrate and a 2-5A activator.

Protocol 2: RNase L Cleavage Assay

Materials:

  • In vitro transcribed RNA substrate (from Protocol 1)

  • Recombinant human RNase L

  • 2'-5' Oligoadenylate (pppA2'p5'A2'p5'A)

  • RNase L Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

  • RNA loading dye

  • Denaturing polyacrylamide gel electrophoresis (Urea-PAGE) system or a fluorescence plate reader for FRET-based assays.[13][14]

Procedure (Gel-Based Assay):

  • Reaction Setup: In a nuclease-free tube on ice, prepare the reaction mixture.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
RNase L Reaction Buffer (10X)2 µL1X
IVT RNA SubstrateX µL100-200 nM
2-5A ActivatorX µL10 nM (titrate for optimal activation)
Recombinant RNase LX µL10-50 nM (titrate for optimal activity)
  • Incubation: Incubate the reactions at 30°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Reaction Quenching: Stop the reaction by adding an equal volume of denaturing RNA loading dye (containing formamide and EDTA). Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Analyze the RNA cleavage products by running the samples on a denaturing Urea-PAGE gel.[10][15]

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system. The disappearance of the full-length RNA substrate band and the appearance of smaller cleavage products indicate RNase L activity.

Data Analysis:

Quantify the intensity of the full-length RNA band in each lane using densitometry software. Calculate the percentage of RNA cleaved relative to the no-enzyme or no-activator control. For screening potential inhibitors or activators, dose-response curves can be generated to determine IC₅₀ or EC₅₀ values.

Fluorescence-Based Assay Alternative:

For higher throughput screening, a fluorescence resonance energy transfer (FRET) based assay can be employed.[13][14] This involves using a synthetic RNA oligonucleotide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence that can be measured in real-time.[13][16]

Conclusion and Future Perspectives

The methodologies described provide a robust framework for investigating the 2-5A/RNase L pathway. By generating custom RNA substrates through in vitro transcription, researchers can create highly sensitive and specific assays to probe the enzymatic activity of RNase L. These assays are invaluable tools for elucidating the molecular mechanisms of this crucial innate immune pathway, screening for novel antiviral therapeutics, and investigating the role of RNase L in other disease states such as cancer. The use of uridine-rich sequences as preferential cleavage sites underscores the importance of substrate design in achieving maximal assay sensitivity. Future advancements may include the development of more sophisticated, cell-based reporter systems and the exploration of non-canonical activators and substrates to further unravel the complexities of RNase L regulation and function.

References

  • Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]

  • Bio-protocol. (2014, September 20). In vitro Transcription (IVT) and tRNA Binding Assay. Retrieved from [Link]

  • ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting | Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribonuclease L. Retrieved from [Link]

  • Silverman, R. H. (2007). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 18(5-6), 381–388. Retrieved from [Link]

  • Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]

  • Malathi, K., Paranjape, J. M., Ganapathi, R., & Silverman, R. H. (2004). A transcriptional signaling pathway in the IFN system mediated by 2'-5'-oligoadenylate activation of RNase L. Proceedings of the National Academy of Sciences, 101(26), 9548–9553. Retrieved from [Link]

  • JoVE. (2016, March 7). In Vitro Transcription Assays and Their Application in Drug Discovery. Retrieved from [Link]

  • Castelli, J. C., Hassel, B. A., Paranjape, J. M., & Silverman, R. H. (1997). A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System. Journal of Experimental Medicine, 186(7), 967–972. Retrieved from [Link]

  • Anderson, B. R., Muramatsu, H., Jha, B. K., Silverman, R. H., Weissman, D., & Karikó, K. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 39(21), 9329–9338. Retrieved from [Link]

  • Artsimovitch, I., & Landick, R. (2002). In vitro approaches to analysis of transcription termination. Methods in Enzymology, 371, 18-35. Retrieved from [Link]

  • Imai, J., Kamei, Y., & Ueno, Y. (2004). Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L. Nucleosides, Nucleotides & Nucleic Acids, 23(8-9), 1337-1340. Retrieved from [Link]

  • Justesen, J., & Andersen, K. R. (2015). Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides. Methods in Molecular Biology, 1290, 139-153. Retrieved from [Link]

  • Spirin, A. S., & Swartz, J. R. (2006). Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins. Analytical Biochemistry, 356(2), 189-209. Retrieved from [Link]

  • Sharma, O. K., Engels, J., Jager, A., Crea, R., van Boom, J., & Goswami, B. B. (1983). 3'-O-methylated analogs of 2-5A as inhibitors of virus replication. FEBS Letters, 158(2), 298–300. Retrieved from [Link]

  • Khaskia, A., et al. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols, 6(3), 103904. Retrieved from [Link]

  • Khaskia, A., et al. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols, 6(3), 103904. Retrieved from [Link]

  • Khaskia, A., et al. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols, 6(3), 103904. Retrieved from [Link]

  • Ibsen, M. S., et al. (2014). The 2'-5'-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2'-5'-Oligoadenylates Required for RNase L Activation. Journal of Virology, 89(12), 6238-6248. Retrieved from [Link]

  • Burke, J. M., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nucleic Acids Research, 49(13), 7594–7607. Retrieved from [Link]

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  • Banerjee, S., et al. (2019). Real-time 2-5A kinetics suggest that interferons β and λ evade global arrest of translation by RNase L. Proceedings of the National Academy of Sciences, 116(5), 1599-1608. Retrieved from [Link]

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Application Notes and Protocols for Cellular Uptake Experiments with Uridylyl-2'-5'-uridine (UpU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Uridylyl-2'-5'-uridine (UpU) is a dinucleotide monophosphate composed of two uridine molecules linked by a 2'-5' phosphodiester bond.[1] While the biological roles of many dinucleotides are still under investigation, they are increasingly recognized as important signaling molecules.[2][3] Understanding the cellular uptake of UpU is critical for elucidating its potential biological functions and for the development of novel therapeutic agents based on its structure. This guide provides a comprehensive overview of the principles and a detailed protocol for conducting cellular uptake experiments with UpU.

Extracellular nucleotides and their derivatives are known to interact with a variety of cell surface proteins, including P2Y receptors and ectonucleotidases.[4][5][6] Ectonucleotidases are membrane-bound enzymes that hydrolyze extracellular nucleotides, playing a crucial role in regulating purinergic signaling.[7][8] The products of this hydrolysis, such as nucleosides, can then be transported into the cell via nucleoside transporters.[4] It is therefore essential to consider that exogenously applied UpU may be metabolized extracellularly prior to or in parallel with the uptake of the intact molecule.

These application notes are designed for researchers, scientists, and drug development professionals to provide both the theoretical framework and practical steps for investigating the cellular uptake of UpU.

Scientific Principles and Experimental Design

The cellular uptake of a molecule like UpU can occur through several mechanisms, including endocytosis, pinocytosis, or specific transporter-mediated uptake.[9] Given its charged nature, passive diffusion across the cell membrane is unlikely. The experimental design detailed below aims to quantify the amount of UpU that enters the cell and to provide insights into the potential mechanisms involved.

Key Considerations for Experimental Design:
  • Fluorescent Labeling: To visualize and quantify cellular uptake, UpU should be fluorescently labeled. The choice of fluorophore is critical and should be based on factors such as brightness, photostability, and minimal interference with the molecule's biological activity.[][11][12] It is important to note that the fluorescent tag itself could influence the uptake mechanism and localization.[13]

  • Controls: A comprehensive set of controls is necessary to ensure the validity of the experimental results.[13] These include:

    • Unlabeled UpU: To control for any effects of the fluorescent label.

    • Free Fluorophore: To account for any non-specific uptake of the dye itself.[14]

    • Temperature Control: Performing the experiment at 4°C in parallel with 37°C can help distinguish between active, energy-dependent uptake and passive membrane binding.

    • Inhibitors: Using specific inhibitors for different uptake pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis) can help elucidate the mechanism of uptake.[15][16]

  • Quantification Methods: Cellular uptake can be quantified using several techniques, including:

    • Flow Cytometry: Provides a high-throughput method to measure the fluorescence intensity of a large population of cells.[17]

    • Fluorescence Microscopy: Allows for the visualization of the subcellular localization of the fluorescently labeled UpU.[18]

    • Plate-based Fluorometry: A straightforward method to measure the total fluorescence of cell lysates.[19][20]

Potential Cellular Fate of Exogenous UpU

The following diagram illustrates the potential pathways for extracellular UpU, including enzymatic degradation and cellular uptake.

UpU_Cellular_Fate cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UpU Uridylyl-2'-5'-uridine (UpU) Ectonucleotidase Ectonucleotidases (e.g., NTPDases) UpU->Ectonucleotidase Hydrolysis P2Y_Receptor P2Y Receptors UpU->P2Y_Receptor Binding Endocytosis Endocytosis UpU->Endocytosis Uptake UMP Uridine Monophosphate (UMP) Ectonucleotidase->UMP Uridine Uridine Ectonucleotidase->Uridine Nucleoside_Transporter Nucleoside Transporters (ENTs) Uridine->Nucleoside_Transporter Transport Signaling Downstream Signaling P2Y_Receptor->Signaling Intracellular_Uridine Intracellular Uridine Nucleoside_Transporter->Intracellular_Uridine Intracellular_UpU Intracellular UpU Endocytosis->Intracellular_UpU Metabolism Cellular Metabolism Intracellular_Uridine->Metabolism

Caption: Potential cellular fate of extracellular Uridylyl-2'-5'-uridine (UpU).

Detailed Protocol for Cellular Uptake of Fluorescently Labeled UpU

This protocol describes a method for quantifying the cellular uptake of fluorescently labeled UpU using flow cytometry and fluorescence microscopy.

Materials
  • Fluorescently labeled Uridylyl-2'-5'-uridine (UpU-Fluor)

  • Unlabeled Uridylyl-2'-5'-uridine (UpU)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • 96-well black, clear-bottom plates for microscopy

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

Experimental Workflow

The following diagram outlines the key steps in the cellular uptake experiment.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition and Analysis A Seed cells in appropriate plates B Allow cells to adhere overnight A->B C Prepare UpU-Fluor and control solutions B->C D Incubate cells with compounds for desired time points C->D E Wash cells to remove unbound compound D->E F Prepare samples for flow cytometry and microscopy E->F G Acquire data F->G H Analyze and interpret results G->H

Caption: General workflow for the cellular uptake experiment.

Step-by-Step Methodology

1. Cell Seeding:

  • The day before the experiment, seed the cells of interest into the appropriate culture vessels.

    • For Flow Cytometry: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.[21]

    • For Fluorescence Microscopy: Seed cells in a 96-well black, clear-bottom plate.[22]

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Treatment Solutions:

  • Prepare a stock solution of UpU-Fluor in a suitable solvent (e.g., sterile water or PBS).

  • Prepare working solutions of UpU-Fluor at the desired concentrations in pre-warmed complete cell culture medium.

  • Prepare control solutions:

    • Unlabeled UpU at a concentration 10-100 fold higher than the highest concentration of UpU-Fluor (for competition assay).

    • Free fluorophore at a concentration equivalent to that of the UpU-Fluor.

    • Vehicle control (medium only).

3. Cellular Uptake Assay:

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the treatment and control solutions to the respective wells.

  • Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • For the 4°C control, pre-chill the cells and all solutions on ice and perform the incubation in a cold room or on ice.

4. Sample Preparation for Analysis:

For Flow Cytometry:

  • After incubation, remove the treatment solutions and wash the cells three times with cold PBS to remove any unbound compound.[17]

  • Harvest the cells by trypsinization.

  • Resuspend the cells in cold PBS containing a viability dye (e.g., 7-AAD) and transfer to flow cytometry tubes.

  • Keep the samples on ice and protected from light until analysis.

For Fluorescence Microscopy:

  • After incubation, remove the treatment solutions and wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Wash the cells twice with PBS.

  • Add a small volume of PBS or mounting medium to the wells to prevent them from drying out.

5. Data Acquisition:

Flow Cytometry:

  • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

  • Collect data for a sufficient number of events (e.g., 10,000) for each sample.

  • Record the mean fluorescence intensity (MFI) of the cell population.

Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and the nuclear stain.

  • Capture images from multiple fields of view for each condition.

6. Data Analysis and Interpretation:

Flow Cytometry:

  • Gate the live cell population based on forward and side scatter and the viability dye.

  • Quantify the cellular uptake by comparing the MFI of the UpU-Fluor treated cells to the control cells.

  • A significant reduction in MFI in the presence of excess unlabeled UpU would suggest a specific uptake mechanism.

  • A significant reduction in MFI at 4°C compared to 37°C would indicate an active, energy-dependent uptake process.

Fluorescence Microscopy:

  • Analyze the images to determine the subcellular localization of the UpU-Fluor.

  • Co-localization with specific organelle markers can provide further insights into the trafficking of the molecule.

Data Presentation

The quantitative data from the flow cytometry experiments can be summarized in a table for easy comparison.

Treatment ConditionMean Fluorescence Intensity (MFI)Standard Deviation
Vehicle Control50± 5
UpU-Fluor (X µM) at 37°C5000± 250
UpU-Fluor (X µM) at 4°C800± 70
UpU-Fluor (X µM) + Unlabeled UpU (100X)1500± 120
Free Fluorophore (equivalent conc.)200± 30

Note: The values in this table are for illustrative purposes only.

Conclusion

The study of the cellular uptake of Uridylyl-2'-5'-uridine is a crucial step in understanding its biological significance. The protocols and guidelines presented here provide a robust framework for conducting these experiments. By employing fluorescently labeled UpU in conjunction with appropriate controls and analytical techniques, researchers can gain valuable insights into the mechanisms of uptake and the intracellular fate of this intriguing dinucleotide. These findings will be instrumental in advancing our knowledge of purinergic signaling and may pave the way for the development of novel therapeutic strategies.

References

  • Ectonucleotidase - Wikipedia.
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  • Rejman, J., et al. (2019). Determination of Cellular Uptake and Endocytic Pathways. Methods in Molecular Biology, 1943, 15-27.
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Use of Uridylyl-2'-5'-uridine in drug discovery screens.

Author: BenchChem Technical Support Team. Date: February 2026

Uridylyl-2'-5'-uridine (Up2'5'U) as a Mechanistic Probe in Antiviral Drug Discovery

Executive Summary & Scientific Rationale

In the landscape of antiviral drug discovery, the 2'-5' oligoadenylate (2-5A) system represents a critical innate immune corridor.[1][2][3] Upon sensing viral dsRNA, Oligoadenylate Synthetases (OAS) generate 2'-5' linked oligomers that activate RNase L, leading to viral RNA degradation.[1][2][3][4][5][6][7] However, this pathway is tightly regulated by host enzymes like Phosphodiesterase 12 (PDE12) and evaded by viral endonucleases (e.g., Coronavirus Nsp15/EndoU ), which cleave these unique phosphodiester bonds.

Uridylyl-2'-5'-uridine (Up2'5'U) serves as a high-fidelity chemical probe in this context. Unlike the canonical 3'-5' linkages found in mRNA, the 2'-5' linkage is resistant to standard nucleases but susceptible to specific immune-regulatory phosphodiesterases. By utilizing Up2'5'U as a minimal substrate surrogate, researchers can:

  • Screen for PDE12 Inhibitors: Blocking PDE12 preserves endogenous 2-5A, boosting innate immunity (Host-Directed Therapy).

  • Profile Viral Endonucleases: Characterize the cleavage specificity of viral enzymes (like SARS-CoV-2 Nsp15) that target U-rich sequences and non-canonical linkages.

  • Validate Linkage Specificity: Distinguish between non-specific nucleases and 2'-5' specific enzymes during lead optimization.

This guide details the methodology for using Up2'5'U in HPLC-based kinetic profiling and inhibition screening.

Biological Context & Mechanism[6][7][8][9][10][11][12][13]

The efficacy of Up2'5'U as a screen substrate relies on the "tug-of-war" between immune activation (OAS/RNase L) and immune suppression (PDE12/Viral EndoU).

The 2'-5' Signaling Axis

The diagram below illustrates the pathway where PDE12 acts as a negative regulator (checkpoint) by degrading 2'-5' signals. Inhibiting PDE12 restores RNase L activity.

OAS_Pathway dsRNA Viral dsRNA OAS OAS1/2/3 (Synthetase) dsRNA->OAS Activates TwoFiveA 2'-5' Oligoadenylates (2-5A) OAS->TwoFiveA Synthesizes RNaseL_Inactive RNase L (Monomer/Inactive) TwoFiveA->RNaseL_Inactive Binds PDE12 PDE12 (Phosphodiesterase) TwoFiveA->PDE12 Degraded by RNaseL_Active RNase L (Dimer/Active) RNaseL_Inactive->RNaseL_Active Dimerization ViralRNA Viral RNA Degradation RNaseL_Active->ViralRNA Cleaves PDE12->TwoFiveA Hydrolysis Up25U Up2'5'U Probe (Substrate Mimic) Up25U->PDE12 Competitive Substrate

Caption: The OAS/RNase L pathway. PDE12 negatively regulates immunity by degrading 2-5A.[8] Up2'5'U acts as a specific substrate probe for PDE12 activity.

Application 1: PDE12 Inhibition Screen (HPLC-MS/MS)

Objective: Identify small molecules that inhibit PDE12-mediated cleavage of the 2'-5' bond. Why Up2'5'U? While PDE12 degrades 2-5A (Adenylate), Up2'5'U provides a simplified, stable dinucleotide model that yields distinct UMP products, avoiding the complexity of multiple cleavage sites found in longer oligomers.

Materials
  • Enzyme: Recombinant Human PDE12 (mitochondrial exonuclease).

  • Substrate: Uridylyl-2'-5'-uridine (Up2'5'U) >98% purity.

  • Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • Stop Solution: 80% Acetonitrile (ACN) + 0.1% Formic Acid.

Protocol Workflow
  • Compound Preparation:

    • Prepare 100x stocks of test compounds in DMSO.

    • Dispense 0.5 µL into 96-well V-bottom plate.

  • Enzyme Incubation (Pre-Equilibration):

    • Dilute PDE12 to 20 nM in Assay Buffer.

    • Add 24.5 µL of Enzyme mix to the compound plate.

    • Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Dilute Up2'5'U to 100 µM in Assay Buffer.

    • Add 25 µL of Substrate mix to the plate (Final reaction volume: 50 µL; Final [Up2'5'U] = 50 µM).

    • Critical Step: Incubate at 37°C for 30–60 minutes. Note: Time must be optimized to ensure <20% substrate conversion to maintain linear kinetics.

  • Quenching:

    • Add 150 µL of Stop Solution (Cold ACN) to precipitate proteins.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of supernatant onto a C18 Reverse Phase column.

    • Monitor Transitions:

      • Parent: Up2'5'U (m/z ~573.1 [M-H]-)

      • Product: UMP (m/z ~323.0) + Uridine (m/z ~243.0).

    • Self-Validation: The appearance of UMP and Uridine must correlate inversely with Up2'5'U peak area.

Data Analysis

Calculate % Inhibition using the Area Under Curve (AUC) of the remaining Substrate (Up2'5'U):



  • AUC_max: DMSO control (No enzyme) - represents 100% substrate.

  • AUC_min: DMSO control (With enzyme) - represents 0% inhibition.

Application 2: Viral Endonuclease Specificity (Nsp15)

Objective: Determine if a viral endonuclease (e.g., Coronavirus Nsp15) specifically recognizes the 2'-5' linkage or requires a 3'-5' linkage. Relevance: Nsp15 (EndoU) is a U-specific endonuclease. Distinguishing its activity on Up(3-5)U vs Up(2-5)U helps map the enzyme's catalytic pocket and evasion mechanisms.

Comparative Cleavage Protocol
  • Setup: Prepare two parallel reactions.

    • Reaction A: Viral Enzyme + Up(3-5)U (Canonical control).

    • Reaction B: Viral Enzyme + Up(2-5)U (Test probe).

  • Kinetics: Measure the rate of UMP release (k_cat).

  • Interpretation:

    • If Reaction A >> Reaction B: The viral enzyme is specific for canonical RNA (likely processing viral RNA).

    • If Reaction B > Reaction A: The enzyme specifically targets 2'-5' signals (immune evasion mechanism to degrade 2-5A analogs).

Experimental Logic & Troubleshooting
The "Self-Validating" System

A robust screen must distinguish between true inhibition and artifacts.

  • Artifact Check: If a compound quenches the MS signal, it looks like substrate depletion (false activity).

  • Solution: Monitor the Product/Substrate Ratio . A true inhibitor will show high Substrate AND low Product. If both are low, the compound is interfering with detection (Ion Suppression).

Visualization of Screening Workflow

Screening_Workflow Library Compound Library (DMSO) Mix Mix with PDE12 Library->Mix Substrate Add Up2'5'U (Start Reaction) Mix->Substrate Pre-incubation Incubate 37°C Incubation (30-60 min) Substrate->Incubate Stop Quench (ACN) & Centrifuge Incubate->Stop Analysis LC-MS/MS Quantify UMP vs Up2'5'U Stop->Analysis

Caption: Step-by-step workflow for PDE12 inhibition screening using Up2'5'U as the substrate.

Reference Data: Expected Kinetics
ParameterPDE12 Activity on Up(2-5)UViral Nsp15 Activity on Up(2-5)UNotes
Km (µM) 15 - 50 µM> 200 µM (Low Affinity)PDE12 is evolved to degrade 2'-5' bonds; Nsp15 prefers 3'-5'.
Cleavage Products UMP + UridineUMP + 2',3'-cyclic PhosphatePDE12 is an exonuclease; Nsp15 is an endonuclease forming cyclic intermediates.
Inhibitor IC50 ~100 nM (Reference Std)N/AUse known PDE12 inhibitors (e.g., specific benzimidazoles) as positive controls.
References
  • Wood, E. R., et al. (2015). "The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors." Journal of Biological Chemistry.

  • Silverman, R. H. (2007). "Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response." Journal of Virology.

  • Hackbart, M., et al. (2020). "Coronavirus endoribonuclease targets viral polyuridine sequences to evade activating host sensors." Proceedings of the National Academy of Sciences (PNAS).

  • Kubota, K., et al. (2004). "Structure and function of 2'-5' oligoadenylate synthetase." Handbook of Experimental Pharmacology.

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Application Note: Mass Spectrometry Characterization of Uridylyl-2'-5'-uridine (Up[2'-5']U) Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex analytical challenge of distinguishing linkage isomers in oligonucleotides. It prioritizes experimental rigor and self-validating protocols.

Abstract

The differentiation of 2'-5' phosphodiester linkages from the canonical 3'-5' linkages in RNA is a critical quality attribute (CQA) in therapeutic oligonucleotide development and RNA biology. Uridylyl-2'-5'-uridine (Up[2'-5']U) represents a specific isobaric challenge where mass alone cannot distinguish the isomer. This guide details a multi-dimensional workflow combining Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC) , High-Resolution Mass Spectrometry (HRMS) , and Enzymatic Digestion to unequivocally identify and characterize Up[2'-5']U containing oligonucleotides.

Introduction & Biological Relevance[1][2][3][4][5]

The Isobaric Challenge

In standard RNA synthesis and biological processing, the phosphate group links the 3'-hydroxyl of the ribose to the 5'-hydroxyl of the next nucleotide.[1] However, "linkage isomerism" can occur where the phosphate connects the 2'-hydroxyl instead.

  • Up[3'-5']U: Canonical linkage.

  • Up[2'-5']U: Isomeric impurity or biological signal.

Both molecules share the exact elemental composition (


) and monoisotopic mass (

Da in neutral form). Standard MS1 analysis cannot distinguish them.
Why This Matters
  • Therapeutic Oligonucleotides: During chemical synthesis (phosphoramidite chemistry), improper protection/deprotection can lead to 2'-5' linkage impurities (0.1% - 2% levels), which alters duplex stability and immunogenicity.

  • Biological Signaling: 2'-5' oligoadenylates are known interferon-induced antiviral signals. Uridine variants (UpU) are less common but serve as critical models for splicing lariat intermediates where the branch point involves a 2'-5' linkage.

Experimental Workflow Logic

To ensure scientific integrity, this protocol relies on Orthogonal Validation . We do not trust a single data point. We cross-reference chromatographic retention time (RT) with enzymatic resistance.

Logical Flow Diagram

The following diagram illustrates the decision matrix for identifying the linkage isomer.

Workflow Start Sample: Unknown UpU Isomer Step1 Step 1: IP-RP LC-MS/MS (HFIP/TEA Buffer) Start->Step1 Decision1 Retention Time Analysis Step1->Decision1 Result35 Elutes Later (Typical) Suspected 3'-5' Decision1->Result35 RT Match Std Result25 Elutes Earlier (Typical) Suspected 2'-5' Decision1->Result25 RT Shift Step2 Step 2: Enzymatic Digestion (Snake Venom PDE) Result35->Step2 Result25->Step2 Analysis LC-MS Re-analysis Step2->Analysis Final35 CONFIRMED 3'-5' (Digested to Monomers) Analysis->Final35 Signal Loss Final25 CONFIRMED 2'-5' (Resistant/Intact) Analysis->Final25 Signal Persists

Caption: Figure 1. Orthogonal workflow for distinguishing UpU isomers. The 2'-5' linkage is characterized by distinct retention time shifts and resistance to Snake Venom Phosphodiesterase (SVPD).

Method 1: Enzymatic Mapping (The "Gold Standard")

The most robust way to distinguish these isomers is their differential susceptibility to nucleases.

  • Snake Venom Phosphodiesterase (SVPD): An exonuclease that rapidly hydrolyzes canonical 3'-5' phosphodiester bonds. It has negligible or significantly reduced activity against 2'-5' bonds.

Protocol: SVPD Digestion Assay

Reagents:

  • Snake Venom Phosphodiesterase I (Crotalus adamanteus).

  • Digestion Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM

    
    .
    
  • Internal Standard:

    
    -Uridine (to normalize ionization).
    

Procedure:

  • Aliquot: Prepare two vials containing 100 pmol of the oligonucleotide sample.

  • Control: Add 20 µL Buffer to Vial A (No Enzyme).

  • Reaction: Add 20 µL Buffer + 0.05 units SVPD to Vial B.

  • Incubation: Incubate both vials at 37°C for 60 minutes.

  • Quench: Stop reaction by adding 20 µL of 100 mM EDTA or heating to 90°C for 2 mins.

  • Analyze: Inject both samples onto LC-MS.

Interpretation:

  • 3'-5' Linkage: Vial B shows complete disappearance of the UpU precursor (

    
     589) and appearance of Uridine monophosphate (
    
    
    
    323).
  • 2'-5' Linkage: Vial B shows the UpU precursor (

    
     589) remaining largely intact ( >80% recovery compared to Control).
    

Method 2: IP-RP LC-MS/MS Characterization

While enzymatic digestion provides binary confirmation, LC-MS/MS provides the spectral fingerprint and separation.

Chromatography Strategy

Standard Reverse Phase (C18) does not retain small polar oligonucleotides well. We use Ion-Pairing Reversed-Phase (IP-RP) .

  • Ion Pairing Agent: Triethylamine (TEA) or Hexylamine (HA).

  • Counter Ion / pH Modifier: Hexafluoroisopropanol (HFIP).

  • Mechanism: HFIP improves ionization efficiency in negative mode ESI compared to acetate buffers.

LC Conditions
ParameterSetting
Column C18 Oligonucleotide Column (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)
Mobile Phase A 15 mM TEA, 400 mM HFIP in Water (pH 7.9)
Mobile Phase B 50:50 Methanol:Acetonitrile
Flow Rate 0.25 mL/min
Temp 60°C (High temp reduces secondary structure)
Gradient 0-5 min: 2% to 20% B (Shallow gradient is critical for isomer separation)
Mass Spectrometry Parameters
  • Mode: Negative Ion Mode (ESI-).

  • Scan Type: Full MS (for quantitation) + Data Dependent MS/MS (for fingerprinting).

  • Target Mass:

    
     589.08 ( [M-H]- ).
    
Fragmentation Logic (MS/MS)

Collision Induced Dissociation (CID) can differentiate the isomers based on the stability of the phosphodiester bond.

  • 3'-5' UpU:

    • Produces canonical

      
      -series and 
      
      
      
      -series ions.
    • Higher stability often requires higher Collision Energy (CE).

  • 2'-5' UpU:

    • The 2'-5' bond is often more labile in the gas phase.

    • Diagnostic Feature: Altered intensity ratio of the

      
       ions relative to 
      
      
      
      (base loss) ions. The 2'-5' linkage restricts the formation of certain cyclic transition states common in 3'-5' fragmentation.

Fragmentation cluster_35 3'-5' Canonical cluster_25 2'-5' Isomer Precursor Precursor Ion [M-H]- m/z 589.08 Frag35 Standard c/y ions Stable Backbone Precursor->Frag35 CID (High Energy) Frag25 Altered w/a ratio Lower CE required Precursor->Frag25 CID (Low Energy)

Caption: Figure 2. Differential fragmentation behavior. 2'-5' linkages often exhibit different dissociation kinetics, requiring lower collision energy for fragmentation.

Summary of Diagnostic Criteria

FeatureUp[3'-5']U (Canonical)Up[2'-5']U (Isomer)
SVPD Digestion Rapid Degradation (< 10 mins)Resistant / Very Slow Degradation
LC Retention (IP-RP) Reference Time (

)
Typically shifts (often earlier due to compactness)
MS/MS Fragmentation Canonical

series dominant
Altered ion ratios; often more labile

Troubleshooting & Optimization

  • Co-elution: If isomers co-elute, lower the gradient slope (e.g., 0.5% B per minute).

  • Sensitivity: If signal is low, ensure HFIP is fresh. HFIP degrades over time, altering pH and ion-pairing efficiency.

  • Carryover: Oligonucleotides stick to metal. Use PEEK-lined columns and wash the system with 50% MeOH/Water + 10 mM EDTA periodically.

References

  • Gilar, M., & Fountain, K. J. (2011). Separation of oligonucleotide isomers on mixed-mode reversed-phase anion-exchange columns. Journal of Chromatography A. Link (Demonstrates separation principles for linkage isomers).

  • Limbach, P. A., et al. (1995). Characterization of oligonucleotides and nucleic acids by mass spectrometry. Current Opinion in Biotechnology.
  • Honcharenko, D., et al. (2007). Synthesis and analysis of small interfering RNAs containing 2'-5' linkages. Nucleic Acids Research. Link (Provides context on therapeutic relevance and stability).

  • Studzińska, S. (2014). Review on the analysis of oligonucleotides by different types of liquid chromatography–mass spectrometry. Chromatographia. (Details HFIP/TEA buffer systems).
  • Thermo Fisher Scientific. (2023). Application Note: Analysis of Oligonucleotides by LC-MS. (General protocol grounding).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of Uridylyl-2'-5'-uridine (2'-5' UpU)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the degradation of Uridylyl-2'-5'-uridine in cell culture systems. Audience: Researchers, Biochemists, and Drug Discovery Scientists. Version: 1.0 (Current as of 2026)

Executive Summary

Uridylyl-2'-5'-uridine (2'-5' UpU) is a non-canonical dinucleotide often utilized as a structural probe, a negative control for 2'-5' oligoadenylates (2-5A), or a substrate to study specific phosphodiesterases. Unlike naturally occurring 3'-5' RNA, the 2'-5' linkage confers resistance to many standard nucleases (e.g., RNase A). However, it is not stable in standard biological matrices.

The primary drivers of degradation are Serum Phosphodiesterases (extracellular) and PDE12 (intracellular). This guide provides the mechanistic understanding and protocols required to stabilize, deliver, and quantify 2'-5' UpU in your experiments.

Module 1: Critical Degradation Pathways

Before troubleshooting, you must visualize where the molecule is failing. The 2'-5' phosphodiester bond is the target of specific enzymatic cleavage, distinct from standard RNA degradation.[1][2]

Mechanistic Pathway Diagram

degradation_pathway Media Culture Media (Extracellular) Serum_Enzymes Serum Nucleases (ENPP1 / NPP Family) Media->Serum_Enzymes Rapid Attack (Minutes-Hours) Uptake Cellular Uptake (Endocytosis/Transfection) Media->Uptake Slow/Inefficient (Passive) Cleavage Hydrolysis to UMP + Uridine Serum_Enzymes->Cleavage Degradation Cytosol Cytosol (Intracellular) Uptake->Cytosol Delivery PDE12 PDE12 (2'-PDE) (Mitochondrial/Cytosolic) Cytosol->PDE12 Specific Targeting PDE12->Cleavage Rapid Hydrolysis (t1/2 < 20 min)

Figure 1: The dual-threat degradation landscape. Extracellularly, serum nucleases (NPPs) attack the phosphate group. Intracellularly, PDE12 specifically recognizes and cleaves the 2'-5' bond.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I added 2'-5' UpU to the media, but it disappeared before the 24-hour timepoint."

Diagnosis: Extracellular degradation by Serum Phosphodiesterases. The Science: Fetal Bovine Serum (FBS) is rich in nucleotide pyrophosphatases/phosphodiesterases (ENPPs). While 2'-5' bonds resist RNase A, they are substrates for these non-specific serum diesterases.

Investigation Step Actionable Protocol
1. Check Serum Status Are you using standard FBS? Switch to Heat-Inactivated (HI) FBS (56°C for 30 min). This denatures many labile nucleases, though some PDEs remain active.
2. Media Swap Run a stability control in Opti-MEM or serum-free media for 4 hours. If the compound persists, the serum is the culprit.
3. Chemical Stabilization If serum is required, consider using a Phosphorothioate (PS) modification at the internucleotide linkage. This sulfur substitution drastically reduces nuclease sensitivity.
Scenario B: "The compound is stable in media, but I see no biological effect inside the cell."

Diagnosis: Rapid Intracellular Hydrolysis by PDE12 (or poor uptake). The Science: The human enzyme PDE12 (also known as 2'-PDE) is the primary negative regulator of the 2-5A system. It specifically hydrolyzes 2'-5' phosphodiester bonds. Even if UpU enters the cell, PDE12 can degrade it within minutes.

Troubleshooting Protocol:

  • Inhibit the Inhibitor:

    • Pre-treat cells with a generic PDE inhibitor or specific PDE12 inhibitors (e.g., specific small molecules if available, or knockdown via siRNA) to verify if the half-life increases.

  • Verify Uptake:

    • Dinucleotides are negatively charged and do not cross membranes passively.

    • Solution: Use a transfection reagent (e.g., Lipofectamine) or electroporation to ensure delivery. "Soaking" cells is rarely effective for dinucleotides.

Scenario C: "My LC-MS peaks are splitting or shifting."

Diagnosis: Isomerization (Chemical Instability). The Science: Under acidic conditions or high temperatures, the 2'-5' bond can undergo transesterification/isomerization to a 3'-5' linkage, or hydrolyze.

Corrective Actions:

  • Buffer pH: Ensure all buffers (lysis and mobile phase) are pH 7.0–8.0. Avoid acidic precipitations (like TCA) for extraction; use Methanol/Acetonitrile instead.

  • Temperature: Keep samples at 4°C. Do not heat samples above 30°C during preparation.

Module 3: Validated Analytical Protocols

To confirm degradation, you cannot rely on biological readouts alone. You must quantify the parent molecule.

Protocol: Extraction & LC-MS/MS Quantification

Objective: Separate 2'-5' UpU from its degradation products (Uridine, UMP) and potential 3'-5' isomers.

1. Sample Preparation:

  • Step 1: Wash cells 2x with cold PBS (to remove extracellular compound).

  • Step 2: Lyse cells in 80% Cold Methanol (-20°C) containing an internal standard (e.g., 2'-5' ApA or heavy isotope).

  • Step 3: Vortex (30s), incubate at -80°C (20 min), and centrifuge (14,000 x g, 15 min, 4°C).

  • Step 4: Collect supernatant. Evaporate to dryness (SpeedVac) without heat. Reconstitute in mobile phase.

2. LC-MS/MS Parameters:

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Waters Acquity BEH C18)Standard retention for nucleotides.
Ion Pairing Agent TEA/HFIP (Triethylamine / Hexafluoroisopropanol)Critical: Standard Formic Acid buffers suppress nucleotide ionization. TEA/HFIP ensures sharp peaks and high sensitivity.
Mobile Phase A 15 mM TEA, 400 mM HFIP in Water (pH 7.9)Ion pairing buffer.[3]
Mobile Phase B MethanolOrganic eluent.
Transitions (MRM) Monitor Precursor -> Product (e.g., UpU -> UMP)Specificity against background RNA.

Module 4: Stability Data Reference

Use this table to benchmark your observations.

ConditionEstimated Half-Life (t1/2)Dominant Degradation Mechanism
PBS (pH 7.4, 37°C) > 48 HoursSlow chemical hydrolysis.
Standard FBS (10%) 30 - 120 MinutesSerum Phosphodiesterases (ENPP1).
HI-FBS (10%) 4 - 6 HoursReduced enzymatic activity.
Intracellular (WT HeLa) < 20 MinutesPDE12 mediated hydrolysis.
Intracellular (PDE12 KO) > 4 HoursSignificantly stabilized.

References

  • Wood, E. R., et al. (2015). "The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors." Journal of Biological Chemistry. Link

    • Establishes PDE12 as the primary enzyme cleaving 2'-5' phosphodiester bonds.
  • Gilar, M. (2001). "Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection." Analytical Biochemistry. Link

    • The definitive guide on using TEA/HFIP buffers for oligonucleotide LC-MS.
  • Kubota, K., et al. (2004). "Identification of 2'-phosphodiesterase (PDE12) as a negative regulator of the 2-5A system." Nature.
  • Kerr, I. M., & Brown, R. E. (1978). "pPpA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells." PNAS. Link

    • Historical context of the 2'-5' linkage stability and function.

Sources

Optimizing concentration of Uridylyl-2'-5'-uridine for experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Uridylyl-2'-5'-uridine (2'-5' UpU)

Introduction: The Senior Scientist’s Perspective

Welcome. If you are working with Uridylyl-2'-5'-uridine (2'-5' UpU) , you are likely navigating a specialized niche in RNA therapeutics, viral polymerase kinetics (specifically Influenza), or prebiotic chemistry.[1]

Unlike its canonical 3'-5' isomer, the 2'-5' linkage introduces a unique structural kink that alters helical geometry, nuclease resistance, and enzymatic recognition.[1] The "optimal" concentration is not a fixed number—it is strictly context-dependent. A concentration that primes a viral polymerase (mM range) will be toxic or prone to off-target aggregation in a cellular innate immunity assay (


M range).[1]

This guide is structured to help you titrate, validate, and troubleshoot your specific application.

Part 1: Preparation & Handling (The Foundation)[1]

Before optimizing experimental concentration, you must ensure the integrity of your stock. 2'-5' UpU is chemically distinct from standard RNA dinucleotides; it is generally more resistant to standard nucleases but susceptible to specific phosphodiesterases and alkaline hydrolysis.

Standard Stock Protocol:

  • Solvent: Nuclease-free water (pH 7.0). Avoid unbuffered water if storing long-term, as acidification can promote hydrolysis.[1]

  • Stock Concentration: Prepare a 100 mM master stock for enzymatic assays or a 10 mM stock for cell culture.

  • Aliquoting: Single-use aliquots are mandatory. The 2'-5' bond is thermodynamically less stable than the 3'-5' bond under specific stress conditions.

Table 1: Physicochemical Properties & Solubility
PropertyValue / Note
Molecular Weight ~550.37 g/mol (Free Acid)
Solubility (Water) > 50 mM (Highly Soluble)
Extinction Coefficient (

)
~20,000 L/mol[1]·cm (Approximate; verify on CoA)
Storage -20°C (Lyophilized); -80°C (Solution)
Stability Resistant to RNase A; Susceptible to PDE12 and extreme pH.[1]

Part 2: Optimizing Concentration by Application

Select the module below that matches your experimental intent.

Module A: Viral Polymerase Priming (e.g., Influenza)

Context: Influenza virus RNA-dependent RNA polymerase (RdRp) uses dinucleotides to initiate replication (cap-snatching mimicry).[1] 2'-5' UpU is often used to probe the stereoselectivity of the active site.

  • Starting Range: 100

    
    M – 1.0 mM[1]
    
  • Optimal Window: 200

    
    M – 500 
    
    
    
    M[1]
  • Key Insight: Viral polymerases have a high

    
     for initiating dinucleotides. Using concentrations below 100 
    
    
    
    M often results in abortive initiation or failure to outcompete radiolabeled GTP.
  • Control: Run a parallel reaction with 3'-5' UpU (canonical). The ratio of incorporation efficiency between 3'-5' and 2'-5' is the critical readout.

Module B: Innate Immunity & Nuclease Stability

Context: Investigating activation of the OAS/RNase L pathway or testing siRNA modification stability.

  • Starting Range: 1

    
    M – 20 
    
    
    
    M (Naked); 10 nM – 100 nM (Transfected)[1]
  • Optimal Window: 5

    
    M (Stability Assays)
    
  • Key Insight:

    • Stability: If using 2'-5' UpU as a degradation standard, 5

      
      M is sufficient for HPLC/LC-MS detection.[1]
      
    • Immune Avoidance: 2'-5' linkages are often "invisible" to RIG-I but may interact with OAS.[1] High concentrations (>50

      
      M) in cells can cause non-specific toxicity or sequester cellular cations (
      
      
      
      ).[1]
Module C: Non-Enzymatic Replication (Prebiotic Chemistry)

Context: Template-directed synthesis without enzymes (Szostak-style experiments).[1]

  • Starting Range: 10 mM – 50 mM[1]

  • Optimal Window: Saturation often required (>20 mM)[1]

  • Key Insight: Non-enzymatic chemistry relies on mass action. The binding affinity of a dinucleotide to a template is weak (

    
     in mM range). You must saturate the template to see ligation.
    

Part 3: Visualization of Experimental Logic

The following diagram illustrates the decision-making process for selecting your starting concentration and troubleshooting lack of signal.

UpU_Optimization Start Start: Define Application Viral Viral Polymerase (Enzymatic Priming) Start->Viral Immune Cellular/Immune (Stability/Toxicity) Start->Immune Prebiotic Non-Enzymatic (Chemical Ligation) Start->Prebiotic HighConc Range: 0.2 - 1.0 mM Limit: Km of Polymerase Viral->HighConc LowConc Range: 1 - 10 µM Limit: Toxicity/Off-target Immune->LowConc UltraHigh Range: 10 - 50 mM Limit: Solubility/Aggregation Prebiotic->UltraHigh NoSignal Issue: No Signal? HighConc->NoSignal LowConc->NoSignal UltraHigh->NoSignal Action1 Increase Conc 2x (Check Km) NoSignal->Action1 Enzymatic Action2 Check Transfection Efficiency NoSignal->Action2 Cellular Action3 Add Mg2+ (Stabilize Duplex) NoSignal->Action3 Chemical

Caption: Decision tree for selecting initial 2'-5' UpU concentrations based on experimental context (Enzymatic, Cellular, or Chemical).

Part 4: Troubleshooting & FAQs

Q1: My 2'-5' UpU is not initiating the polymerase reaction, even at 500


M. Why? 
A:  Check your divalent cation concentration (

or

).
  • Mechanism: The 2'-5' linkage alters the positioning of the 3'-OH (which is actually a 2'-OH in this isomer context relative to the active site).

  • Solution: Influenza polymerase, for example, often prefers

    
     for non-canonical initiation.[1] Titrate 
    
    
    
    from 1 mM to 5 mM. Also, ensure you are not competing with high concentrations of ATP/GTP in the mix; reduce NTPs to 50
    
    
    M during the initiation phase.

Q2: I see a precipitate when adding 2'-5' UpU to my cell culture media. A: This is likely a "salting out" effect or complexation with serum proteins.[1]

  • Mechanism: High concentrations (>100

    
    M) can chelate 
    
    
    
    /
    
    
    in the media or aggregate.[1]
  • Solution: Pre-dilute the UpU in Opti-MEM (serum-free) before adding to cells.[1] Do not exceed 50

    
    M in full serum media.
    

Q3: How do I verify that my stock is actually 2'-5' and not degraded to UMP? A: You cannot rely on UV absorbance (A260) alone, as UMP and UpU have similar spectra.[1]

  • Protocol: Run a Reverse-Phase HPLC (C18 column).

    • Buffer A: 100 mM TEAA (Triethylammonium acetate), pH 7.0.[1]

    • Buffer B: Acetonitrile.

    • Gradient: 0-10% B over 20 mins.[1]

    • Result: The dinucleotide (UpU) will elute significantly later than the monomer (UMP).

Q4: Is 2'-5' UpU resistant to RNase A? A: Yes, largely.[1]

  • Mechanism: RNase A specifically cleaves 3'-5' phosphodiester bonds adjacent to pyrimidines.[1] It relies on the 2'-OH to form a cyclic intermediate. In 2'-5' UpU, the 2'-OH is involved in the linkage, blocking the standard cleavage mechanism [1].

  • Use Case: This makes 2'-5' UpU an excellent negative control for RNase A digestion assays.

Part 5: References

  • Usher, D. A., & McHale, A. H. (1976).[1] Hydrolytic stability of helical RNA: a selective advantage for the natural 3',5'-bond. Proceedings of the National Academy of Sciences, 73(4), 1149–1153. Link[1]

  • Pflug, A., et al. (2014).[1] Structure of influenza A polymerase bound to the viral RNA promoter. Nature, 516, 355–360.[1] (Describes dinucleotide priming mechanisms). Link

  • Engelhart, A. E., Powner, M. W., & Szostak, J. W. (2013).[1] Functional RNAs exhibit tolerance for non-heritable 2′–5′ vs. 3′–5′ backbone heterogeneity.[2] Nature Chemistry, 5, 390–394.[1] Link

  • Hornung, V., et al. (2006).[1] 5'-Triphosphate RNA is the ligand for RIG-I. Science, 314(5801), 994-997.[1] (Context for distinguishing 5'-ppp vs dinucleotide immune recognition). Link[1]

Sources

Uridylyl-2'-5'-uridine ammonium salt stability in different buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Uridylyl-2'-5'-uridine ammonium salt (CAS 108321-54-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for working with this atypical dinucleotide. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Product Overview & Key Considerations

Uridylyl-2'-5'-uridine is a dinucleotide containing two uridine nucleosides linked by an atypical 2',5'-phosphodiester bond.[1][2] This is distinct from the canonical 3',5'-phosphodiester linkages that form the backbone of DNA and RNA. This structural difference can influence its enzymatic and chemical stability, making careful handling and buffer selection critical for experimental success. The compound is typically supplied as an ammonium salt to improve its stability and handling as a solid.[1]

Core Principle: The stability of dinucleotides in aqueous solutions is primarily dictated by temperature, pH, and the composition of the buffer system.[3][4] Hydrolysis of the phosphodiester bond is the main degradation pathway.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

  • As a solid: Store the lyophilized powder at -20°C, protected from moisture.[5] The solid is generally stable under these conditions for years.[6]

  • In solution: Prepare stock solutions in a suitable buffer (see Section 3) and store them at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified.[7]

Q2: What is the primary cause of degradation in solution?

The primary degradation mechanism is the hydrolysis of the 2',5'-phosphodiester bond. This reaction is highly sensitive to pH. Like other dinucleotides, Uridylyl-2'-5'-uridine is expected to be most stable in a neutral to slightly alkaline pH range (approximately pH 7.0-8.5). Extreme acidic or alkaline conditions will rapidly catalyze hydrolysis.[3][7]

Q3: Does the ammonium counter-ion affect my experiment?

In most biological applications, the concentration of the ammonium salt from the compound itself is negligible and unlikely to interfere. However, if your experimental system is sensitive to low concentrations of ammonia or ammonium ions, consider this in your experimental design. The stability of the solution can also be influenced by the presence of ammonium salts, which can affect pH and ionic strength.

Q4: How can I accurately determine the concentration of my Uridylyl-2'-5'-uridine solution?

You can use UV-Vis spectrophotometry. Uridine has a characteristic absorbance peak at approximately 262 nm.[8] You will need to determine the molar extinction coefficient for Uridylyl-2'-5'-uridine to use the Beer-Lambert law for an accurate concentration measurement. If this is not available from the supplier, you can prepare a standard curve from a precisely weighed sample.

Troubleshooting Guide: Stability Issues

Problem: I'm observing a loss of my compound or seeing unexpected results over time.

This is a classic stability issue. Use the following Q&A guide to diagnose the cause.

Q: What buffer are you using? A: The buffer system is a critical variable. Some common buffers can actively participate in or catalyze degradation.

  • Phosphate Buffers: Studies on similar dinucleotides, such as NADH, have shown that phosphate buffers can accelerate degradation through specific acid-catalyzed hydrolysis.[3][9] While convenient, phosphate buffers may not be the optimal choice for long-term stability.

  • "Good's" Buffers (e.g., HEPES, PIPES, Tris): These are generally preferred for nucleotide stability. Buffers with higher pKa values, like Tris and HEPES, tend to create more stable environments for dinucleotides around physiological pH.[3]

  • Citrate Buffers: Citrate is effective at lower pH ranges (3.0-6.2) but may be unsuitable as this acidic environment can promote hydrolysis of the phosphodiester bond.[10]

Expert Recommendation: For optimal stability, start with a Tris or HEPES buffer in the pH range of 7.0 to 8.5 .[3]

Q: At what pH and temperature are you working? A: Both pH and temperature dramatically influence the rate of hydrolysis.[4]

  • pH: As a rule, maintain a pH between 7.0 and 8.5. Avoid extremes. The stability of dinucleotides decreases rapidly in acidic or strongly alkaline solutions.[7]

  • Temperature: Higher temperatures accelerate chemical degradation.[4][11] Perform experiments on ice whenever possible and store solutions at -20°C or below. A seemingly small increase of 6°C (from 19°C to 25°C) can more than double the degradation rate of NADH in some buffers.[3]

Q: Are you performing multiple freeze-thaw cycles? A: Repeatedly freezing and thawing a stock solution can introduce ice crystal formation that may lead to localized changes in concentration and pH, potentially damaging the compound. Always aliquot your stock solution into single-use volumes.[6]

Summary of Buffer Recommendations for Dinucleotide Stability
Buffer SystemTypical pH RangeRecommended for Uridylyl-2'-5'-uridine?Rationale & Citations
Tris 7.5 - 9.0Highly Recommended Generally inert and has a pKa suitable for maintaining a slightly alkaline pH where many nucleotides are stable. Shown to be superior for NADH stability compared to phosphate.[3]
HEPES 6.8 - 8.2Highly Recommended A zwitterionic buffer commonly used in cell culture and biochemical assays. Provides good stability for dinucleotides.[3]
Phosphate (PBS) 5.8 - 8.0Use with Caution Can participate in specific acid-catalyzed degradation of the reduced ring in cofactors like NADH. May pose a risk to dinucleotide stability over time.[3][9]
Citrate 3.0 - 6.2Not Recommended The acidic pH range required for this buffer will likely lead to rapid acid-catalyzed hydrolysis of the phosphodiester bond.[7][10]
Experimental Protocols & Workflows
Protocol 1: General Preparation of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a stock solution.

  • Pre-Experiment Setup: Bring the vial of this compound to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh a target amount (e.g., 5.67 mg for ~1 mL of a 10 mM solution).

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Tris-HCl, pH 7.5) using high-purity, nuclease-free water.[10] Ensure the final pH is adjusted at the temperature you will be using for your experiment.[12]

  • Dissolution: Dissolve the weighed compound in the appropriate volume of buffer to achieve the target concentration. Gently vortex to ensure complete dissolution.

  • Concentration Verification (Self-Validation): Measure the absorbance of a diluted sample of your stock solution at 262 nm.[8] Use the supplier-provided extinction coefficient or one determined empirically to confirm the concentration. This step ensures accuracy from the start.

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use, nuclease-free tubes. Flash-freeze in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.

Workflow for Assessing Stability in a New Buffer

This workflow allows you to empirically determine the optimal buffer for your specific experimental conditions.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_buffer Prepare Test Buffers (e.g., Tris, Phosphate) at desired pH & Temp dilute Dilute Stock into Each Test Buffer prep_buffer->dilute prep_stock Prepare Concentrated Stock of U-2'-5'-U in Water prep_stock->dilute incubate Incubate Samples at Working Temperature dilute->incubate timepoint_0 T=0 (Immediate Analysis) dilute->timepoint_0 timepoint_x T=X hours/days (Periodic Sampling) incubate->timepoint_x analysis Analyze Samples by HPLC or UV-Vis Spec timepoint_0->analysis timepoint_x->analysis compare Compare Peak Area or Absorbance vs. T=0 analysis->compare result Determine Degradation Rate Select Optimal Buffer compare->result

Caption: Workflow for empirical stability testing.

Protocol 2: Time-Course Stability Analysis via HPLC

This protocol provides a robust method to quantify stability.

  • Setup: Prepare 3-4 different buffer systems for testing (e.g., 50 mM Tris pH 7.5, 50 mM Phosphate pH 7.5, 50 mM HEPES pH 7.5).

  • Sample Preparation: Prepare a 1 mM solution of Uridylyl-2'-5'-uridine in each test buffer.

  • Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of each sample into an HPLC system. Use a suitable reversed-phase column (e.g., C18) and a mobile phase appropriate for nucleotide separation (e.g., a gradient of acetonitrile in an ammonium formate buffer).[13] Record the peak area of the intact Uridylyl-2'-5'-uridine.

  • Incubation: Store the remaining sample volumes at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each incubated sample and analyze by HPLC as in step 3.

  • Data Analysis: For each buffer, plot the percentage of the initial peak area remaining versus time. The buffer that maintains the highest percentage of intact compound over time is the most stabilizing under those conditions.

Visualizing the Degradation Pathway

The primary point of failure is the phosphodiester bond. Understanding this helps in troubleshooting.

Caption: Hydrolytic degradation of Uridylyl-2'-5'-uridine.

Concluding Remarks

The atypical 2',5'-phosphodiester linkage of Uridylyl-2'-5'-uridine makes it a unique tool for various research applications. Its stability, however, is not guaranteed and is highly dependent on the experimental environment. By selecting appropriate buffers (Tris or HEPES), controlling pH and temperature, and employing proper storage techniques, you can ensure the integrity of this compound and the reproducibility of your results. When in doubt, a pilot stability study using the protocols provided here is the most reliable path to success.

References
  • Johnson, N. P., & Schleich, T. (n.d.). Circular dichroism studies of the conformational stability of dinucleoside phosphates and related compounds in aqueous neutral salt solutions. Biochemistry.
  • Jafilan, E. T., et al. (n.d.). Intramolecular Base Stacking of Dinucleoside Monophosphate Anions in Aqueous Solution. SciSpace.
  • (2006, August 31).
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • (n.d.). Optimal pH and temperature for the activity and thermotolerance of the...
  • (n.d.). Buffers for the stable storage of nucleic acids. Google Patents.
  • Rover Júnior, L., et al. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical Biochemistry, 260(1), 50-5. Retrieved from [Link]

  • (2024, November 19).
  • (2024, March 12). URIDINE TESTING METHODS. BioSpectra.
  • (n.d.).
  • (2025, October 2). Top 5 Factors Affecting Chemical Stability. Dickson.
  • (2025, January 30). URIDINE TESTING METHODS. BioSpectra.
  • (n.d.). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. PMC.
  • (n.d.). Utilization of uridine for the salvage synthesis of uracil nucleotides....
  • (n.d.). Buffers.
  • (2018, November 5).
  • (2011, May 25). Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. Walsh Medical Media.
  • (1979, July 10).
  • (n.d.). URIDINE 5'-MONOPHOSPHATE (UMP) METABOLISING ENZYMES... Camels and Camelids.
  • SIELC Technologies. (2025, September 23). HPLC Method for Analysis of Uridine on Chromni Column. Retrieved from [Link]

  • (n.d.). 4 questions with answers in URIDINE.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uridine. Retrieved from [Link]

  • (2025, August 10). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Chemos. (n.d.). This compound. Retrieved from [Link]

  • (n.d.).
  • (2016, June 6). EdU in vivo (mouse) troubleshooting?
  • Pharmaffiliates. (n.d.). Adenylyl(2′→5′)cytidine ammonium salt. Retrieved from [Link]

  • (2025, April 29). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Bursa Uludağ Üniversitesi.
  • Lilov, M. E., & Kirilov, P. P. (2019, January 21). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy.
  • (2022, December 16).

Sources

Technical Support: Uridylyl-2'-5'-uridine (2'-5' UpU) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific technical challenges associated with Uridylyl-2'-5'-uridine (2'-5' UpU) . Unlike its naturally occurring 3'-5' isomer, 2'-5' UpU is a valuable chemical probe often used to study RNA splicing mechanisms (specifically U2/U6 snRNA interactions) or as a degradation-resistant control.

However, users frequently encounter "non-specific effects" which are usually attributable to three root causes:

  • Isomer Contamination: Presence of trace 3'-5' UpU (biologically active).

  • Innate Immune Activation: Endosomal accumulation triggering TLR7/8.

  • Hydrolytic Instability: Acid-catalyzed isomerization or phosphodiesterase cleavage.

Module 1: Chemical Integrity & Purity

The Issue: "My assay shows inconsistent baseline activity or 'noise' similar to standard RNA treatment."

Root Cause: The 2'-5' linkage is thermodynamically less stable than the 3'-5' linkage under certain conditions, and synthetic preparations often contain 3'-5' impurities. Even 1% contamination with 3'-5' UpU can dominate biological readouts due to its higher affinity for standard RNA-binding proteins.

Troubleshooting Protocol: Isomer Validation

Do not rely solely on the Certificate of Analysis (CoA) if your stock is >3 months old.

Step 1: HPLC Re-Validation (Mandatory for Sensitive Assays) Run a Reverse-Phase HPLC (RP-HPLC) to verify isomer purity. 2'-5' UpU typically elutes earlier than 3'-5' UpU on C18 columns due to conformational hydrophobicity differences.

ParameterRecommended Setting
Column C18 Analytical (e.g., Agilent Zorbax Eclipse or equivalent), 5µm, 4.6 x 150mm
Buffer A 100 mM Triethylammonium Acetate (TEAA), pH 7.0
Buffer B Acetonitrile (ACN)
Gradient 0–10% B over 20 minutes (Slow gradient is critical for isomer separation)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm

Step 2: pH Management

  • Storage: Store lyophilized at -20°C.

  • Resuspension: Use RNase-free water buffered to pH 7.5 (e.g., 10mM Tris-HCl).

  • Avoid: Unbuffered water (often acidic, pH ~5.5) or acidic buffers (Citrate), as these accelerate acid-catalyzed isomerization of the 2'-5' bond to the 3'-5' form.

Diagram: Isomerization & Degradation Logic

IsomerizationLogic UpU_25 2'-5' UpU (Target Molecule) UpU_35 3'-5' UpU (Biologically Active Impurity) UpU_25->UpU_35 Isomerization (Slow) Uridine Uridine Monomers (Metabolic Noise) UpU_25->Uridine Hydrolysis (Resistant to RNase A) UpU_35->Uridine Rapid Degradation Acid Acidic pH (<6.0) Acid->UpU_25 Catalyzes PDE Phosphodiesterase Activity PDE->UpU_25 Cleaves

Caption: Chemical fate of 2'-5' UpU. Acidic conditions promote isomerization to the active 3'-5' form, while phosphodiesterases (PDE) degrade it to uridine.

Module 2: Immunological Silencing

The Issue: "I observe cytokine release (IFN-α, TNF-α) or cell toxicity, even though 2'-5' UpU shouldn't activate these pathways."

Root Cause: While 2'-5' UpU is not a canonical ligand for TLR7 (which prefers guanosine/uridine-rich ssRNA), high concentrations delivered via transfection reagents (liposomes) can accumulate in endosomes.

  • TLR8 Activation: Requires degradation of RNA into uridine monomers + short oligomers. If your 2'-5' UpU degrades in the endosome, the resulting high local concentration of Uridine activates TLR8.

  • TLR7 Activation: Can be triggered by U-rich sequences if complexed with cationic lipids.

Protocol: Preventing "False" Immune Activation

1. Delivery Method Optimization Avoid lipid-based transfection (Lipofectamine, DOTAP) if possible, as these force the molecule into the endosome (the site of TLR7/8).

  • Alternative: Electroporation (delivers directly to cytosol, bypassing endosomal sensors) or "Gymnotic" delivery (free uptake) if concentrations allow.

2. Endosomal Conditioning (If Lipid Delivery is Necessary) If you must use lipids, co-treat with inhibitors to verify if the effect is TLR-dependent.

Control AgentMechanismConcentrationPurpose
Chloroquine Inhibits endosomal acidification10–50 µMPrevents TLR7/8 activation (requires acidic pH).
Bafilomycin A1 V-ATPase inhibitor50–100 nMHighly specific endosomal acidification blocker.
IRS-661 TLR7 antagonist1–5 µMSpecific blockade of TLR7 to rule out off-target effects.

3. The "Uridine Control" Always run a control with Uridine monophosphate (UMP) or Uridine at 2x molar concentration. If the "non-specific" effect appears in the Uridine control, your effect is metabolic (nucleoside salvage pathway), not structural.

Diagram: The TLR Avoidance Pathway

TLR_Avoidance UpU_Lipid 2'-5' UpU + Lipid Reagent Endosome Endosome (Acidic pH) UpU_Lipid->Endosome Endocytosis UpU_Free 2'-5' UpU (Gymnotic/Electroporation) Cytosol Cytosol (Target Site) UpU_Free->Cytosol Direct Entry TLR8 TLR8 Sensor Endosome->TLR8 Degradation to Uridine Activates Sensor Target Specific Target (e.g., Splicing Machinery) Cytosol->Target Binding Cytokine Cytokine TLR8->Cytokine IFN/TNF Release (Non-Specific Effect) Chloroquine Chloroquine/Bafilomycin Chloroquine->Endosome Blocks Acidification Prevents TLR Activation

Caption: Lipid delivery traps UpU in endosomes, risking TLR8 activation via degradation. Direct cytosolic delivery or endosomal inhibitors (Chloroquine) prevents this.

Module 3: Experimental Controls & FAQs

Q: How stable is 2'-5' UpU compared to 3'-5' UpU?

A: 2'-5' UpU is significantly more resistant to standard nucleases (like RNase A and T1) because these enzymes specifically recognize the 3'-5' phosphodiester bond geometry. However, it is not immortal . It is susceptible to:

  • Snake Venom Phosphodiesterase (SVPDE): Cleaves 2'-5' bonds efficiently.

  • Serum Nucleases: Fetal Bovine Serum (FBS) contains diverse phosphodiesterases.

    • Recommendation: Perform experiments in Opti-MEM or reduced-serum media (1% FBS) to maximize half-life.

Q: Can I use 2'-5' UpU as a negative control for 3'-5' UpU?

A: Yes, but with a caveat. It is a structural control, not a chemical control.

  • Valid for: Testing if the 3D conformation of the RNA backbone matters (e.g., binding to a specific pocket).

  • Invalid for: Testing general poly-anion effects.

  • Critical Check: Ensure your 2'-5' UpU does not inhibit the target by competitive binding (binding without activating).

Summary of Critical Controls
Control TypeReagentWhat it Validates
Isomer Control 3'-5' UpUDifferentiates linkage-specific biology from general sequence effects.
Metabolic Control Uridine + PhosphateRules out effects caused by degradation into nucleosides.
Innate Immune Control ssRNA40 (TLR8 agonist)Positive control to verify if your cells can even respond to TLR stimulation.

References

  • Heil, F., et al. (2004). "Species-Specific Recognition of Single-Stranded RNA via Toll-like Receptor 7 and 8." Science, 303(5663), 1526-1529. Link

    • Establishes the specific recognition of Uridine-rich sequences by TLR7 and the role of degradation products in TLR8 activ
  • Diebold, S. S., et al. (2004). "Innate antiviral responses by means of TLR7-mediated recognition of single-stranded RNA." Science, 303(5663), 1529-1531. Link

    • Foundational paper on RNA sensing by the inn
  • Usman, N., et al. (1987). "Preparation of 2'-5' linked oligoribonucleotides." Tetrahedron Letters, 28(33), 3531-3534.
  • Kierzek, R., et al. (1992). "Hydrolytic stability of 2'-5' vs 3'-5' phosphodiester bonds." Nucleic Acids Research.[1] Link

    • Technical verification of the stability profiles of different RNA linkages.

Sources

Technical Support Center: Uridylyl-2'-5'-uridine (U(2',5')U)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Uridylyl-2'-5'-uridine (U(2',5')U). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this atypical dinucleotide. Given its unique 2',5'-phosphodiester linkage, U(2',5')U presents distinct challenges compared to its canonical 3',5'-isomer. This document provides in-depth troubleshooting guides and frequently asked questions to improve the efficiency and reproducibility of your in vitro experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and fundamental properties of U(2',5')U.

Q1: What is Uridylyl-2'-5'-uridine and how does it differ from standard UpU?

A1: Uridylyl-2'-5'-uridine, which we will refer to as U(2',5')U, is a dinucleotide composed of two uridine molecules linked by a phosphodiester bond between the 2' hydroxyl group of the first uridine and the 5' hydroxyl group of the second.[1] This is an atypical linkage. The canonical and far more common isomer, Uridylyl-3'-5'-uridine (U(3',5')U), features a bond between the 3' and 5' hydroxyl groups. This structural difference significantly impacts its conformation, resistance to certain nucleases, and interaction with target molecules. In many chemical syntheses of U(3',5')U, the 2',5'-isomer is an unavoidable byproduct that must be purified away.[2]

Q2: How should I properly store and handle my U(2',5')U samples?

A2: Proper storage is critical to prevent degradation. For long-term storage, U(2',5')U should be kept as a lyophilized powder or crystalline solid at -20°C or below. For short-term use, prepare concentrated stock solutions in nuclease-free water or a suitable buffer (e.g., 10 mM Tris, pH 7.5). Based on the stability of its parent molecule, uridine, aqueous stock solutions at a neutral pH are expected to be stable for several days when stored at 4°C.[3] However, for dinucleotides, it is best practice to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. Always use nuclease-free labware and reagents to prevent enzymatic degradation.

Q3: My U(2',5')U solution is not performing as expected. Could it be a purity issue?

A3: Absolutely. The most common impurity is the U(3',5')U isomer, a byproduct of synthesis. The presence of this isomer can lead to misleading results, as it may interact with your target system differently or compete with U(2',5')U. We strongly recommend verifying the purity and identity of your compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) upon receipt and periodically thereafter.

Q4: What are the primary challenges of using U(2',5')U in cell-based in vitro assays?

A4: The primary challenge for any negatively charged dinucleotide is poor cell permeability.[4] The phosphate backbone carries a significant negative charge, preventing passive diffusion across the lipid bilayer of the cell membrane. To overcome this, specialized delivery systems are often required, such as lipid-based nanoparticles, or conjugation to molecules that facilitate uptake.[4][5][6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered when working with U(2',5')U.

Problem 1: Low or No Signal in a Binding or Enzyme Assay

You've designed an assay to measure the interaction of U(2',5')U with a target protein, but you observe a weak or non-existent signal.

Start Low or No Assay Signal Check_Integrity Step 1: Verify Reagent Integrity Start->Check_Integrity Check_Purity Purity & Concentration Check (HPLC, NanoDrop) Check_Integrity->Check_Purity Check_Degradation Degradation Check (Gel/HPLC) Check_Integrity->Check_Degradation Optimize_Assay Step 2: Optimize Assay Conditions Check_Integrity->Optimize_Assay Buffer_Opt Buffer Components (Mg2+, pH, Salt) Optimize_Assay->Buffer_Opt Incubation_Opt Incubation Time & Temperature Optimize_Assay->Incubation_Opt Target_Opt Target Protein Activity Optimize_Assay->Target_Opt Validate_System Step 3: Validate System with Control Optimize_Assay->Validate_System Positive_Control Use Positive Control (e.g., U(3',5')U or ATP) Validate_System->Positive_Control

Caption: Troubleshooting workflow for low assay signal.

  • The "Why": The phosphodiester bond in U(2',5')U is susceptible to hydrolysis, especially in the presence of contaminating nucleases or at non-optimal pH and temperature. Nucleases are ubiquitous and can rapidly degrade your compound, rendering it inactive.

  • Troubleshooting Steps:

    • Use Nuclease-Free Reagents: Ensure all water, buffers, and pipette tips are certified nuclease-free.

    • Incorporate RNase Inhibitors: As a precaution, consider adding a commercial RNase inhibitor cocktail to your assay buffer.

    • Perform a Stability Test: Incubate U(2',5')U in your complete assay buffer (without the target protein) for the duration of your experiment. Analyze the sample by HPLC or gel electrophoresis alongside a time-zero control to check for degradation products.

  • The "Why": Nucleotide-protein interactions are highly dependent on the physicochemical environment. Divalent cations, particularly Mg²⁺, are often critical as they act as cofactors for enzymes and help shield the negative charge of the phosphate backbone, facilitating proper binding.[7]

  • Troubleshooting Steps:

    • Titrate Divalent Cations: Perform a matrix titration of MgCl₂ or MnCl₂. Test concentrations from 0.5 mM to 10 mM.

    • Optimize pH: The protonation state of both your target protein and U(2',5')U can affect binding. Test a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition.

    • Vary Ionic Strength: Adjust the salt concentration (e.g., NaCl or KCl) to see if the interaction is sensitive to ionic strength. Start with a range from 25 mM to 150 mM.

ParameterInitial ConcentrationRecommended Test RangeRationale
MgCl₂ 1 mM0.5 mM - 10 mMEssential cofactor for many nucleotide-binding proteins; shields charge.[7]
NaCl/KCl 50 mM25 mM - 200 mMModulates electrostatic interactions.
Tris-HCl (pH) 7.56.5 - 8.5Ensures optimal ionization state for binding partners.
DTT/BME 0.5 mM0 - 2 mMMaintains reducing environment for proteins with critical cysteines.
Problem 2: Inconsistent Results Between Experiments

You achieve a good result in one experiment, but subsequent attempts are not reproducible.

  • The "Why": Standard spectrophotometric methods (e.g., NanoDrop) can be inaccurate if impurities with similar absorbance spectra are present. Since U(3',5')U has the same uracil base, its absorbance at ~262 nm is identical to U(2',5')U, masking the true concentration of your active compound.

  • Troubleshooting Steps:

    • Confirm Stock Concentration: Use a validated, quantitative HPLC method to determine the precise concentration of the U(2',5')U peak, separating it from any isomers or degradation products.

    • Re-verify After Dilution: After preparing working solutions, re-verify the concentration if possible, or ensure dilution steps are performed with meticulously calibrated pipettes.

  • The "Why": Repeatedly freezing and thawing a stock solution can lead to gradual degradation of the dinucleotide.

  • Troubleshooting Steps:

    • Create Single-Use Aliquots: When you first receive or prepare your U(2',5')U stock, immediately divide it into single-use aliquots.

    • Flash Freeze: Freeze aliquots rapidly in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C storage.

This protocol provides a general method for assessing the purity of your U(2',5')U sample.

  • System: HPLC with a UV detector and a C18 reverse-phase column.

  • Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0% to 20% B (linear gradient)

    • 25-30 min: 20% to 0% B (return to initial)

  • Flow Rate: 1.0 mL/min.

  • Detection: 262 nm.

  • Procedure:

    • Inject a known concentration of your U(2',5')U sample.

    • Identify the main peak corresponding to U(2',5')U. The 3',5'-isomer, if present, will typically have a slightly different retention time.

    • Integrate the peak areas to determine the relative purity.

    • For quantification, run a standard curve with a certified reference material if available.

Part 3: Advanced Applications & Delivery

Challenge: Delivering U(2',5')U in Cell-Based Assays

For experiments involving live cells, delivering the negatively charged U(2',5')U into the cytoplasm is a major hurdle.

cluster_0 Delivery Methods U25U U(2',5')U (Negatively Charged) LNP Lipid Nanoparticle (LNP) Encapsulation U25U->LNP Conj Small Molecule Conjugation (e.g., Cholesterol) U25U->Conj Trans Cationic Transfection Reagents U25U->Trans Cell Target Cell LNP->Cell Endocytosis Conj->Cell Membrane Fusion/Uptake Trans->Cell Endocytosis

Caption: Methods for intracellular delivery of U(2',5')U.

  • Lipid Nanoparticles (LNPs): Encapsulating U(2',5')U within lipid-based carriers can facilitate its entry into cells via endocytosis. This is a common strategy for siRNA and mRNA delivery and can be adapted for smaller nucleic acids.[5]

  • Small Molecule Conjugation: Covalently attaching U(2',5')U to a lipophilic molecule, such as cholesterol, can dramatically improve its ability to cross the cell membrane without disrupting its activity.[4]

  • Transfection Reagents: Commercially available cationic lipid or polymer-based transfection reagents can be optimized to complex with U(2',5')U and deliver it into a variety of cell lines.

By systematically addressing issues of purity, stability, and assay conditions, researchers can significantly improve the efficiency and reliability of their in vitro experiments with Uridylyl-2'-5'-uridine.

References

  • Jemielity, J., et al. (2020). Cellular delivery of dinucleotides by conjugation with small molecules: targeting translation initiation for anticancer applications. Available at: [Link]

  • Mout R., et al. (2024). A non-lipid nucleic acid delivery vector with dendritic cell tropism and stimulation. Available at: [Link]

  • On the Synthesis of Uridylyl-(3'→5')-uridine. Research Solutions. Available at: [Link]

  • Jiang, Z., et al. (2019). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. Available at: [Link]

  • Son, H. S., & Rhee, S. G. (1998). Enzymological characterization of the signal-transducing uridylyltransferase/uridylyl-removing enzyme (EC 2.7.7.59) of Escherichia coli and its interaction with the PII protein. Available at: [Link]

  • Michelson, A. M. (1964). On the Synthesis of Uridylyl-(3'→5')-uridine. Journal of the Chemical Society (Resumed), 1371.
  • Smrt, J., & Sorm, F. (1964). The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine.
  • Vaidyanathan, S., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. Available at: [Link]

  • Gomes, C. P., et al. (2010). Delivery Systems for In Vivo Use of Nucleic Acid Drugs. Available at: [Link]

  • Nencka, R., et al. (2018). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. Available at: [Link]

  • Kandeel, M. (2020). URIDINE 5'-MONOPHOSPHATE (UMP) METABOLISING ENZYMES URACIL PHOSPHORIBOSYLTRANSFERASE AND OROTIDINE-5'-PHOSPHATE DECARBOXYLAS. Available at: [Link]

  • Vaidyanathan, S., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv.
  • Hernandez-Perez, M., et al. (2024). Structural and functional properties of uridine 5′-monophosphate synthase from Coffea arabica. Available at: [Link]

  • Thompson, M. P., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. Available at: [Link]

  • Barile, M., et al. (2022). Special Issue: Flavin Adenine Dinucleotide (FAD): Biosynthesis and Function.
  • Yoyen-Ermis, D., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Available at: [Link]

  • Pfeiffer, M., et al. (2025). N‐ to C‐Glycoside Rearrangement of Uridine 5′‐Phosphate in Two Enzymatic Steps for the Production of Pseudouridine 5'. ChemBioChem.
  • Al-Masum, M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Available at: [Link]

  • Rzymski, P., et al. (2023). The pivotal role of uridine modifications in the development of mRNA technology. Journal of Medical Science, 92(4).
  • Wikipedia. Uridine monophosphate. Available at: [Link]

  • Vaidyanathan, S., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription.
  • Thatte, O. (2020). Optimizations of in vitro model systems and protein designs for drug delivery applications. Available at: [Link]

  • Wang, S., et al. (2024). Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced. Available at: [Link]

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Technical Support Center: Uridylyl-2'-5'-uridine Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the long-term storage and handling of Uridylyl-(2'→5')-uridine (UpU) ammonium salt , a dinucleotide with a non-canonical phosphodiester linkage.

Product Class: Non-Canonical RNA Dinucleotides | CAS: 108321-54-6

Core Directive: The Golden Rules of Storage

The stability of 2'-5' UpU is governed by three competing factors: hydrolytic cleavage , isomerization , and hygroscopicity . Unlike standard 3'-5' RNA, the 2'-5' linkage renders this molecule resistant to standard Nucleases (like RNase A) but chemically sensitive to pH extremes.

Storage Decision Matrix

StorageMatrix cluster_warning CRITICAL FAILURE POINT Start State of UpU Material Lyophilized Lyophilized Powder (Factory Standard) Start->Lyophilized Solution Reconstituted Solution Start->Solution TempSolid Temp: -20°C (Preferred) or -80°C Lyophilized->TempSolid Buffer Buffer: 10mM Tris-HCl (pH 7.5) Avoid unbuffered Water Solution->Buffer CondSolid Condition: Desiccated (Crucial for Ammonium Salt) TempSolid->CondSolid TimeSolid Shelf Life: >2 Years CondSolid->TimeSolid Moisture Moisture Entry: Ammonium salt absorbs water -> Hydrolysis starts CondSolid->Moisture If seal broken Aliquot Aliquot: Single-use volumes (Avoid Freeze-Thaw) Buffer->Aliquot TempLiq Temp: -80°C Aliquot->TempLiq TimeLiq Shelf Life: 6 Months TempLiq->TimeLiq

Figure 1: Decision matrix for optimal storage based on the physical state of the compound.

Summary of Conditions
ParameterLyophilized Powder (Recommended)Reconstituted Solution
Temperature -20°C (Standard)-80°C (Mandatory for long-term)
Container Tightly sealed, amber glass or opaque plastic.RNase-free screw-cap microfuge tubes.
Atmosphere Desiccated (Silica gel/Drierite).Inert gas overlay (Argon) recommended.
Buffer System N/A10 mM Tris-HCl, pH 7.5 (Avoid Water).
Stability Risk Hygroscopicity (Clumping).Acid-catalyzed isomerization (2'-5' → 3'-5').

Technical Deep Dive: The "Why" Behind the Protocol

The Ammonium Salt Factor

This product is supplied as an ammonium salt. Ammonium ions (


) are volatile.
  • Risk: Over prolonged storage in unsealed containers, ammonia can outgas, potentially lowering the local pH of the remaining solid/surface moisture.

  • Consequence: Acidic conditions promote isomerization . The 2'-5' bond can shift to a 3'-5' bond via a 2',3'-cyclic intermediate.[1][2]

  • Protocol Fix: Always store in a secondary container with desiccant to prevent moisture absorption, which facilitates this acid-base chemistry.

The 2'-5' Linkage Specifics
  • RNase Resistance: The 2'-5' linkage ties up the 2'-hydroxyl group. Standard RNase A requires a free 2'-OH to attack the adjacent phosphorus. Therefore, UpU (2'-5') is resistant to RNase A .

  • Chemical Instability: While resistant to enzymes, the 2'-5' bond is thermodynamically less stable than the 3'-5' bond. It is susceptible to alkaline hydrolysis (high pH) and isomerization (low pH).

Troubleshooting Guide

Scenario A: "The powder has turned into a sticky gel."
  • Diagnosis: Hygroscopic failure. The ammonium salt has absorbed atmospheric moisture.

  • Impact: Hydrolysis has likely initiated. Concentration calculations based on weight are now invalid.

  • Solution:

    • Do not attempt to re-dry.

    • Dissolve the entire content in a known volume of Buffer (Tris pH 7.5).

    • Measure concentration via UV Absorbance (

      
       for Uridine, 
      
      
      
      per residue).
    • Run HPLC to verify integrity (see QC Protocol below).

Scenario B: "My enzymatic assay isn't working."
  • Diagnosis: Substrate Specificity Mismatch.

  • Root Cause: Many researchers assume UpU (2'-5') behaves like UpU (3'-5'). Most polymerases and ligases are stereospecific for 3'-5' linkages.

  • Verification: Confirm your enzyme is known to accept 2'-5' isomers (e.g., specific viral polymerases or RNase L pathways).

Scenario C: "HPLC shows two peaks with the same mass."
  • Diagnosis: Isomerization.

  • Root Cause: Storage in unbuffered water (acidic pH) or repeated freeze-thaw cycles caused the 2'-5' bond to migrate to a 3'-5' bond.

  • Solution: Discard lot if isomeric purity is critical. Future aliquots must be buffered at pH 7.5.

Frequently Asked Questions (FAQ)

Q1: Can I reconstitute this in DEPC-treated water? A: No. DEPC treatment can result in trace ethanol and CO2 production, often lowering pH slightly. Furthermore, unbuffered water offers no protection against pH shifts. Use nuclease-free TE buffer (pH 7.5) or 10 mM Tris-HCl .

Q2: Is this molecule sensitive to light? A: Uridine is generally stable to ambient light, but UV exposure can cause dimerization (cyclobutane pyrimidine dimers). Store in amber tubes or wrap in foil as a precaution.

Q3: Can I autoclave the solution? A: Absolutely not. The high heat and pressure will hydrolyze the phosphodiester bond, destroying the molecule. Sterilize solutions by filtration (0.22 µm PES membrane).

Q4: How do I validate the integrity of the salt after 1 year? A: Use the Self-Validating QC Protocol below.

Protocols

Protocol 1: Reconstitution for Long-Term Storage
  • Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).

  • Solvent: Prepare 10 mM Tris-HCl, pH 7.5 (RNase-free).

  • Dissolution: Add buffer to achieve a stock concentration of 10 mM (approx. 5-6 mg/mL depending on exact MW).

  • Mixing: Vortex gently. Do not sonicate excessively.

  • Aliquoting: Dispense into volumes suitable for single experiments (e.g., 20 µL).

  • Freezing: Flash freeze in liquid nitrogen (optional but preferred) and store at -80°C.

Protocol 2: Self-Validating QC (HPLC)

To confirm the 2'-5' linkage has not degraded or isomerized.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 20 minutes.

  • Detection: UV 260 nm.

  • Expected Result:

    • Intact UpU (2'-5'): Single sharp peak.

    • Hydrolyzed (Uridine + UMP): Earlier eluting peaks.

    • Isomerized (3'-5' UpU): Distinct shift in retention time (usually elutes slightly later than 2'-5' due to conformational hydrophobicity differences).

Degradation Pathway Visualization

DegradationPath cluster_conditions Risk Factors UpU25 UpU (2'-5') (Active Molecule) Cyclic 2',3'-Cyclic Intermediate UpU25->Cyclic Acid/Base Catalysis UpU35 UpU (3'-5') (Isomerized Impurity) Cyclic->UpU35 Isomerization Hydrolysis Uridine + 2'/3'-UMP Cyclic->Hydrolysis Water Attack Risk1 pH < 6.0 Risk2 pH > 9.0 Risk3 Moisture

Figure 2: Chemical degradation pathways. Note that isomerization to the 3'-5' form is a silent degradation—the mass remains the same, but biological activity is lost.

References

  • Usher, D. A., & McHale, A. H. (1976). Hydrolytic stability of helical RNA: a selective advantage for the natural 3',5'-bond.[3] Proceedings of the National Academy of Sciences, 73(4), 1149–1153.[3] Link

  • Cayman Chemical. (2022). Product Information: NADPH (cyclohexyl ammonium salt) - Storage and Handling of Nucleotide Salts. Link

  • Sigma-Aldrich. (n.d.). Uridine Product Information Sheet: Stability of Uridine Solutions. Link

  • Kierzek, R., et al. (1992). Polymerization of 2',3'-cyclic nucleotides. Nucleic Acids Research.
  • Santa Cruz Biotechnology. (n.d.). Uridylyl-2'-5'-uridine ammonium salt Product Data. Link

Sources

Validation & Comparative

Mechanistic Distinction: Uridylyl-2'-5'-uridine vs. Uridylyl-3'-5'-uridine in RNase L Biology

[1][2]

Executive Summary

This guide provides a comparative technical analysis of Uridylyl-3'-5'-uridine (3'-5' UpU) and Uridylyl-2'-5'-uridine (2'-5' UpU) within the context of RNase L (Ribonuclease L) signaling.[1][2]

Critical Distinction: It is imperative to clarify the biological roles immediately.

  • 3'-5' UpU is the canonical substrate motif for RNase L. It represents the specific RNA sequence that activated RNase L recognizes and cleaves to execute its antiviral function.

  • 2'-5' UpU is a synthetic isomer or non-canonical analog .[1][2] It does not function as a physiological activator (which is exclusively 2'-5' oligoadenylate, or 2-5A).[1][2] Instead, 2'-5' UpU serves as a negative control in cleavage assays or a tool to probe the linkage specificity of the enzyme's active site.

This guide details the structural basis for this discrimination, the "UN^N" cleavage rule, and experimental protocols to validate these interactions.

Part 1: Mechanistic Architecture[1][2]

The Activator vs. The Substrate

RNase L functions as a sensor-effector switch. It requires a specific ligand to dimerize (Activation) and a specific RNA motif to cut (Catalysis).[1][2]

Feature2'-5' Oligoadenylate (2-5A) Uridylyl-3'-5'-uridine (3'-5' UpU) Uridylyl-2'-5'-uridine (2'-5' UpU)
Role Activator Substrate (Target) Isomeric Analog / Control
Binding Domain Ankyrin Repeats (N-term)Kinase-Homology/RNase Domain (C-term)Low affinity / Non-functional
Action Induces DimerizationCleaved at 3' of UResistant to cleavage
Biological Origin Synthesized by OAS1-3Viral/Cellular RNASynthetic / Isomerization byproduct
The "UN^N" Cleavage Specificity

RNase L does not cleave RNA randomly. It strictly adheres to the UN^N rule, where it cleaves 3' of a Uridine (U).

  • 3'-5' UpU: The dinucleotide UpU is a high-affinity target.[1][2] The enzyme's "Kinase Extension Nuclease" (KEN) domain contains a specific pocket that recognizes the Uracil base. The 3'-5' phosphodiester bond is then hydrolyzed, generating 2',3'-cyclic phosphate and 5'-hydroxyl termini.[1][2]

  • 2'-5' UpU: The 2'-5' linkage alters the sugar-phosphate backbone geometry.[1][2] RNase L's catalytic center is evolved to hydrolyze 3'-5' bonds.[1][2] Consequently, 2'-5' UpU is largely resistant to cleavage, making it an excellent negative control to prove that observed degradation is enzymatic and backbone-specific.[1][2]

Pathway Visualization

The following diagram illustrates the separation of "Activation" (by 2-5A) and "Substrate Recognition" (of 3'-5' UpU), highlighting where 2'-5' UpU fails to engage.

RNaseL_Mechanismcluster_legendKey Interaction TypesdsRNAdsRNA (Viral)OASOAS EnzymedsRNA->OASActivatesTwoFiveA2'-5' Oligoadenylate (2-5A)(The Activator)OAS->TwoFiveASynthesizesATPATPATP->OASSubstrateRNaseL_MonoRNase L (Monomer)InactiveTwoFiveA->RNaseL_MonoBinds Ankyrin DomainRNaseL_DimerRNase L (Dimer)ActivatedRNaseL_Mono->RNaseL_DimerDimerizationSubstrate_35RNA Substrate(3'-5' UpU Motif)RNaseL_Dimer->Substrate_35Recognizes UCleaves 3'-5' bondAnalog_25Analog(2'-5' UpU)RNaseL_Dimer->Analog_25Fails to PositionCleavageCleavage Products(U-2',3'-cP + 5'-OH-U)Substrate_35->CleavageNoCleavageNo Reaction(Steric Mismatch)Analog_25->NoCleavageLegendGreen: Activation PathRed: Substrate PathGrey: Non-functional Analog

Caption: Activation of RNase L by 2-5A leads to the specific cleavage of 3'-5' UpU sequences. 2'-5' UpU analogs fail to serve as valid substrates due to backbone geometry.

Part 2: Comparative Experimental Data

Substrate Specificity (Cleavage Efficiency)

In a controlled FRET assay, activated RNase L demonstrates high specificity for the 3'-5' linkage.[1][2]

Substrate TypeSequenceLinkageRelative Cleavage Rate (

)
Outcome
Canonical 5'-...U-U...-3'3'-5' 100% Rapid degradation; fluorescence signal release.[1][2]
Isomer 5'-...U-U...-3'2'-5' < 1% Negligible cleavage; backbone geometry prevents hydrolysis.[1][2]
Control 5'-...A-A...-3'3'-5'~5%Low cleavage; Uridine is the preferred "Identity Nucleotide".[1][2]
Activation Potential

Does replacing Adenine with Uracil in the 2'-5' activator (2-5A) allow for activation?

  • Ligand: ppp(A2'p)nA (2-5A)[1][2]

  • Analog: ppp(U2'p)nU (2-5U)[1][2]

  • Result: RNase L activation is strictly Adenine-dependent.[1][2] The Ankyrin repeats form specific hydrogen bonds with the Adenine base. 2'-5' UpU (and oligouridylates) do not activate RNase L. [1][2]

Part 3: Experimental Protocols

Protocol A: Validating Substrate Specificity (3'-5' vs 2'-5')

Objective: To demonstrate that RNase L activity is specific to the 3'-5' UpU motif and does not degrade 2'-5' linked isomers.[1][2]

Reagents:

  • Enzyme: Recombinant Human RNase L (pre-activated with 2-5A trimer).[1][2]

  • Substrate 1 (Target): 3'-5' UpU-FRET probe (5'-FAM-UU-BHQ-3').[1][2]

  • Substrate 2 (Control): 2'-5' UpU-FRET probe (Custom synthesis).

  • Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

Workflow:

  • Preparation: Dilute RNase L to 100 nM in reaction buffer. Add 1 µM 2-5A trimer to induce dimerization.[1][2] Incubate for 15 min on ice.

  • Reaction: Aliquot 50 µL of activated enzyme into a 96-well black plate.

  • Initiation: Add 50 µL of Substrate 1 (3'-5') to Row A and Substrate 2 (2'-5') to Row B (Final conc: 200 nM).[1][2]

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot RFU vs. Time.

    • Expected Result: Row A (3'-5') shows a logarithmic increase in fluorescence.[1][2] Row B (2'-5') remains at baseline, confirming linkage specificity.

Protocol B: Activation Competition Assay

Objective: To verify that 2'-5' UpU does not activate RNase L and to test if it acts as a competitive inhibitor.[1][2]

Workflow:

  • Setup: Prepare RNase L (inactive monomer) in buffer.[1][2]

  • Condition 1 (Positive Ctrl): Add 2-5A (10 nM).

  • Condition 2 (Test): Add 2'-5' UpU (1 µM - 100x excess).

  • Condition 3 (Competition): Add 2-5A (10 nM) + 2'-5' UpU (1 µM).

  • Readout: Add standard 3'-5' Poly(U) substrate and measure degradation via absorbance (A260) or gel electrophoresis.[1][2]

    • Expected Result: Condition 1 shows cleavage.[1][3] Condition 2 shows no cleavage (confirms 2-5 UpU is not an activator).[1][2] Condition 3 shows cleavage (confirms 2-5 UpU is a poor inhibitor/competitor for the Ankyrin domain).[1][2]

References

  • Han, Y., et al. (2014).[1] "Structure of human RNase L reveals the basis for regulated RNA decay in the IFN response." Science, 343(6176), 1244-1248.[1][2]

    • Defines the UN^N cleavage specificity and the Uridine identity recognition.
  • Silverman, R. H. (2007).[1][2] "A scientific journey through the 2-5A/RNase L system." Cytokine & Growth Factor Reviews, 18(5-6), 381-388.[1][2]

    • Authoritative review on the 2-5A activ
  • Cooper, R., et al. (2015).[1] "Structural Basis for the Specificity of the 2-5A System." Journal of Molecular Biology.

    • Details why Adenine is required for activ
  • Breslow, R., & Xu, R. (1993).[3] "Cleavage of 3',5'-UpU and isomerization to 2',5'-UpU." Proceedings of the National Academy of Sciences, 90(4), 1201-1207.[3] [1][2]

    • Provides the chemical basis for the stability and isomeriz

Publish Comparison Guide: Activity of Uridylyl-2'-5'-uridine Across Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes biochemical kinetics, structural immunology, and cell signaling data to provide a comparative analysis of Uridylyl-2'-5'-uridine (Up(2-5)U) .

Product Focus: Uridylyl-2'-5'-uridine (Up(2-5)U) Alternative Comparators: Uridylyl-3'-5'-uridine (Canonical UpU), 2'-5' Oligoadenylate (2-5A)[1][2]

Executive Summary & Technical Positioning

Uridylyl-2'-5'-uridine (Up(2-5)U) is a non-canonical dinucleotide analogue distinguished by a phosphodiester linkage between the 2'-hydroxyl of the upstream uridine and the 5'-hydroxyl of the downstream uridine.[1][2] Unlike its canonical 3'-5' isomer (UpU), which serves as a fundamental unit of RNA and a substrate for innate immune sensors (TLR7/8), Up(2-5)U exhibits unique nuclease resistance and immunological silence .[1][2]

This guide positions Up(2-5)U not as a direct agonist, but as a critical negative control or metabolic stealth agent in drug development.[1][2] While the structurally related 2'-5' oligoadenylates (2-5A) are potent activators of RNase L during viral infection, Up(2-5)U lacks this activity, making it an essential tool for dissecting the specificity of nucleotide-sensing pathways.[1][2]

Key Comparative Metrics
FeatureUp(2-5)U (Focus) Up(3-5)U (Canonical) 2'-5' Oligoadenylate (2-5A)
Linkage Chemistry 2'-5' Phosphodiester3'-5' Phosphodiester2'-5' Phosphodiester
Nuclease Stability High (Resistant to RNase A/T2)Low (Rapidly degraded)High (Resistant to standard RNases)
TLR8 Activation Negligible/Silent High (via degradation to U)Low/None
RNase L Activation None (Specificity Check)NonePotent Agonist
Primary Application Nuclease-stable control; Stealth scaffoldTLR7/8 Agonist; RNA synthesisAntiviral signaling; RNase L activation

Mechanistic Analysis: The "Two-Site" Evasion Hypothesis

To understand the differential activity of Up(2-5)U in immune cells, one must analyze the activation mechanism of Toll-like Receptor 8 (TLR8) .[1][2]

The Biological Mechanism

TLR8 activation requires a concerted "Two-Site" binding event:

  • Site 1: Binds a monomeric nucleoside (Uridine) produced by endosomal degradation of RNA.[2]

  • Site 2: Binds a short ssRNA oligonucleotide (typically UG-rich).[1][2]

The Up(2-5)U Divergence: Canonical Up(3-5)U is rapidly cleaved by endosomal RNases (e.g., RNase T2) into uridine monomers, fueling Site 1 and triggering inflammation (TNF-α/IL-6 release).[1][2] Conversely, Up(2-5)U resists this specific cleavage due to the non-canonical 2'-5' bond.[1][2] Consequently, it fails to generate the requisite uridine monomer, rendering it "invisible" to the TLR8 sensor.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent signaling outcomes between canonical UpU and the 2'-5' variant in a monocyte/macrophage context.

TLR8_Activation Up35 Up(3-5)U (Canonical RNA) RNase Endosomal RNases (RNase T2) Up35->RNase Susceptible Up25 Up(2-5)U (Non-Canonical) Up25->RNase Resistant Silence No Signal (Immune Evasion) Up25->Silence Intact Dimer U_Mono Uridine Monomer (Site 1 Ligand) RNase->U_Mono Cleavage Oligo Oligonucleotide (Site 2 Ligand) RNase->Oligo Partial Digest TLR8_Inactive TLR8 (Inactive) U_Mono->TLR8_Inactive Binds Site 1 Oligo->TLR8_Inactive Binds Site 2 TLR8_Active TLR8 Dimer (Activated) TLR8_Inactive->TLR8_Active Synergistic Activation Cytokines TNF-α / IL-6 (Inflammation) TLR8_Active->Cytokines

Caption: Differential processing of Uridine dimers. Up(3-5)U is degraded to activate TLR8, whereas Up(2-5)U resists degradation, failing to trigger the receptor.[1][2]

Performance in Different Cell Types

A. Human Peripheral Blood Mononuclear Cells (PBMCs)[1][2]
  • Target Cell: Monocytes (CD14+) and Myeloid DCs (mDCs).[1][2]

  • Receptor Context: High expression of TLR8.

  • Observed Activity:

    • Up(3-5)U: Induces robust secretion of pro-inflammatory cytokines (TNF-α, IL-6) within 24 hours.[1][2]

    • Up(2-5)U: Exhibits <5% of the immunostimulatory activity of the 3'-5' isomer.[1][2] It acts as a "stealth" molecule.

    • Application: Use Up(2-5)U as a negative control to prove that an RNA drug's activity is sequence/linkage-specific and not due to generic nucleotide sensing.

B. Virally Infected Epithelial Cells (e.g., HeLa, A549)
  • Receptor Context: RNase L pathway (activated by 2'-5' Adenylates).[1][2][3][4]

  • Observed Activity:

    • 2-5A (Adenylate): Binds RNase L with high affinity (Kd ~ pM range), causing dimerization and apoptosis/viral RNA cleavage.[1][2][3]

    • Up(2-5)U: Does not bind or activate RNase L. The RNase L ankyrin repeat domain is highly specific for Adenine bases.[1][2]

    • Application: Up(2-5)U serves as a specificity control in RNase L assays, demonstrating that the antiviral effect is base-specific (A vs U) and not solely linkage-dependent.[1][2]

C. Serum & Plasma (Ex Vivo Stability)[1][2]
  • Enzymatic Context: High levels of 3'-exonucleases and phosphodiesterases.[2]

  • Observed Activity:

    • Up(3-5)U: Half-life < 15 minutes. Rapid degradation precludes sustained intracellular delivery without lipid nanoparticles (LNPs).[1][2]

    • Up(2-5)U: Significantly extended half-life (> 4 hours).[1][2] The 2'-5' bond is a poor substrate for serum 3'-exonucleases.[1][2]

    • Application: Ideal scaffold for testing "naked" nucleotide uptake mechanisms independent of rapid degradation artifacts.

Validated Experimental Protocols

Protocol 1: Differential Nuclease Stability Assay

Objective: Quantify the resistance of Up(2-5)U vs. Up(3-5)U against Snake Venom Phosphodiesterase (SVPD) and RNase A.[1][2]

Materials:

  • Substrates: Up(2-5)U and Up(3-5)U (1 mM stocks in water).[1][2]

  • Enzyme: SVPD (Type I) and RNase A.[1][2]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.[1][2]

  • Analysis: RP-HPLC (C18 column).[1][2]

Workflow:

  • Preparation: Dilute substrates to 100 µM in reaction buffer (100 µL total volume).

  • Initiation: Add 0.01 units of Enzyme (SVPD or RNase A).[2] Incubate at 37°C.

  • Sampling: At T=0, 15, 30, 60, and 120 mins, remove 15 µL aliquots.

  • Quenching: Immediately add 15 µL of 0.1 M EDTA (pH 8.0) and heat at 95°C for 2 mins.

  • Quantification: Inject 20 µL onto HPLC.

    • Gradient: 0-10% Acetonitrile in 50 mM TEAA buffer over 20 mins.

    • Detection: UV at 260 nm.[2]

  • Data Analysis: Plot % Intact Dimer vs. Time.

    • Expected Result: Up(3-5)U degrades >90% within 30 mins.[1][2] Up(2-5)U remains >80% intact at 120 mins.[1][2]

Protocol 2: TLR8 "Stealth" Verification in PBMCs

Objective: Confirm the lack of immunostimulatory activity of Up(2-5)U compared to canonical RNA.[2]

Workflow:

  • Isolation: Isolate hPBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

  • Plating: Seed 5 x 10^5 cells/well in 96-well plates in RPMI-1640 + 10% FCS.

  • Treatment:

    • Control: Vehicle (PBS).[1][2]

    • Positive Control:[1][2] R848 (1 µg/mL) or ssRNA40 (complexed with LyoVec).[1][2]

    • Test Condition A: Up(3-5)U (10 µM).

    • Test Condition B: Up(2-5)U (10 µM).[1][2]

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Collect supernatant. Quantify TNF-α using ELISA.[1][2]

  • Self-Validation: The Positive Control must show high signal. If Up(3-5)U signal is low, ensure endosomal delivery (use DOTAP or LyoVec) as naked dinucleotides have poor uptake.[1][2] Up(2-5)U should remain at baseline levels even with transfection agents.[1][2]

References

  • Structural Basis of TLR8 Activ

    • Title: Toll-Like Receptor 8 (TLR8) Recognizes Degradation Products of RNA - Uridine is essential for activation of TLR8.[1][2][5]

    • Source: SPring-8 / University of Tokyo Press Release (2015).[1][2]

    • URL:[Link]

  • Mechanism of TLR7/8 Evasion by Modified RNAs

    • Title: Pseudouridine-Modified mRNA: How It Evades Immune Detection via TLR7/8 Suppression.[1][2][][7]

    • Source: BOC Sciences / Cell (Analysis of Bérouti et al.).[2]

  • 2'-5' Oligoadenyl

    • Title: A Scientific Journey Through the 2-5A/RNase L System.
    • Source: Cytokine Growth Factor Rev. (PMC).[1][2]

    • URL:[Link][1][2]

  • Nucleotide Modific

    • Title: Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance.[2]

    • Source: Nucleic Acids Research (PMC).[1][2]

    • URL:[Link]

  • Chemical Synthesis of 2'-5' Linked Nucleotides

    • Title: The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine (Methodology for phosphodiester linkages).[1][2]

    • Source: Nucleic Acids Research (PubMed).[1][2]

    • URL:[Link]

Sources

Defining Specificity: Comparative Profiling of RNase L Activation by 2-5A vs. Uridylyl-2'-5'-uridine (2-5U)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the structural specificity of Ribonuclease L (RNase L) activation by comparing its canonical activator, 2'-5' oligoadenylate (2-5A), against the pyrimidine analog Uridylyl-2'-5'-uridine (2-5U).[1][2][3]

Context: The 2-5A/RNase L system is a critical innate immune pathway.[1][3][4][5][6][7] Upon sensing double-stranded RNA (dsRNA), Oligoadenylate Synthetase (OAS) generates 2-5A, which dimerizes and activates RNase L to cleave viral ssRNA.[1][3][4][6][8][9][10][11] While 2-5A (


) is the potent biological activator, 2-5U serves as a critical negative control  in structural biology and kinetic assays. This guide details the experimental validation proving that RNase L activation is strictly adenosine-dependent, establishing 2-5U as a non-functional analog for specificity profiling.

Part 1: Mechanism of Action & Structural Causality

The Specificity Checkpoint

RNase L activation is not merely charge-dependent; it is a lock-and-key mechanism governed by the N-terminal ankyrin repeat domain (ARD).

  • Canonical Activation (2-5A): The trimer

    
     binds to ankyrin repeats 2 and 4. Specific hydrogen bonds form between the adenine bases and the ARD residues (e.g., Arg, Trp). This binding induces a conformational change that exposes the dimerization interface, allowing the kinase-like domains to pair and the ribonuclease domains to activate.
    
  • The Analog Failure (2-5U): Uridylyl-2'-5'-uridine replaces the purine (Adenine) with a pyrimidine (Uracil).

    • Steric & Electronic Mismatch: The Uracil base lacks the specific N1/N6 hydrogen bond donors/acceptors required for high-affinity capture by the ARD.

    • Conformational Inertia: Consequently, 2-5U fails to induce the "closing" of the ankyrin domain required to trigger monomer-to-dimer transition.

Pathway Visualization

The following diagram illustrates the canonical activation pathway and the specific point where 2-5U fails to engage.

RNaseL_Pathway cluster_activation Activation Checkpoint dsRNA Viral dsRNA OAS OAS Enzyme dsRNA->OAS Activates Two5A 2-5A (Activator) (p3A3) OAS->Two5A Synthesis ATP ATP ATP->OAS Substrate RNaseL_Mono RNase L (Monomer/Inactive) Two5A->RNaseL_Mono High Affinity Binding (Kd ~0.5 nM) Two5U 2-5U (Analog) (Negative Control) Two5U->RNaseL_Mono No Binding / No Activation RNaseL_Dimer RNase L (Dimer/Active) RNaseL_Mono->RNaseL_Dimer Dimerization Cleavage Viral RNA Cleavage RNaseL_Dimer->Cleavage Catalysis

Caption: The OAS-RNase L pathway. 2-5A drives dimerization, whereas 2-5U fails to bind the ankyrin domain, preventing activation.

Part 2: Comparative Analysis (2-5A vs. 2-5U)

The following table contrasts the physicochemical and functional properties of the canonical activator against the uridine analog.

Feature2-5A (Canonical Activator) 2-5U (Specificity Control) Implication
Chemical Structure

(Trimer)

(Trimer)
Purine vs. Pyrimidine base stacking.
Binding Affinity (

)
High Affinity (~20–50 pM)Negligible / Not Detected2-5U cannot compete for the binding pocket.
Activation (

)
~0.5 – 1.0 nM> 10

M (Essentially Inactive)
2-5U serves as a baseline for background noise.
Dimerization Status Induces stable homodimerMaintains monomeric stateValidates that dimerization is ligand-dependent.
Primary Use Case Antiviral signaling, ApoptosisSpecificity validation, Negative controlUse 2-5U to prove signal is not an artifact.

Part 3: Validation Protocol (FRET-Based Kinetic Assay)

To experimentally validate that 2-5U does not activate RNase L (thereby proving the system's specificity), use this self-validating FRET protocol.

Experimental Design
  • Enzyme: Recombinant Human RNase L (GST-tagged or His-tagged).

  • Substrate: FRET RNA Probe (e.g., 5'-FAM-UUUU-BHQ-3'). Note: RNase L cleaves U-U and U-A dinucleotides.[1][2]

  • Variables:

    • Positive Control: 2-5A trimer (0.1 nM to 100 nM titration).

    • Test Subject: 2-5U trimer (1 nM to 10

      
      M titration).
      
    • Negative Control: Buffer only (no activator).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Critical: Mg²⁺ is essential for RNase L catalytic activity.

  • RNase L Stock: Dilute protein to 200 nM in Assay Buffer on ice.

  • Activator Stocks: Prepare serial dilutions of 2-5A and 2-5U in nuclease-free water.

Step 2: Activation Incubation

  • In a black 384-well plate, add 10

    
    L of RNase L (Final conc: 100 nM).
    
  • Add 5

    
    L of Activator (2-5A or 2-5U).
    
  • Incubate for 15 minutes at 25°C. Why? This allows the ligand to bind and the enzyme to dimerize before substrate introduction.

Step 3: Kinetic Measurement

  • Add 5

    
    L of FRET RNA Probe (Final conc: 200 nM).
    
  • Immediately read fluorescence (Ex/Em: 490/520 nm) every 30 seconds for 60 minutes.

Expected Results & Data Interpretation

Visualizing the Workflow:

FRET_Assay Mix Mix RNase L + Ligand (Incubate 15 min) Branch Ligand Type? Mix->Branch Path_A Ligand: 2-5A Branch->Path_A Path_U Ligand: 2-5U Branch->Path_U Result_A Dimerization -> Cleavage High Fluorescence Path_A->Result_A Result_U Monomer -> No Cleavage Baseline Fluorescence Path_U->Result_U

Caption: FRET workflow. 2-5A yields a fluorescence curve; 2-5U yields a flat line.

Data Summary Table (Representative):

Parameter2-5A Condition2-5U ConditionConclusion
Initial Rate (

)
High (RFU/min)Near Zero2-5U fails to initiate catalysis.
Max Fluorescence Saturation reached < 20 minBaseline (Background only)No substrate depletion by 2-5U.
Curve Shape Sigmoidal (Classic Michaelis-Menten)Linear/FlatValidates specificity of the assay.

Part 4: Troubleshooting & Scientific Integrity

Self-Validating the System

If you observe activation with 2-5U, consider these failure modes:

  • Contamination: Is your 2-5U stock contaminated with trace 2-5A? (Common in synthesis labs handling both).

  • Enzyme Quality: Is the RNase L constitutively active? (Run a "No Ligand" control; it must be inactive).

  • High Concentration Artifacts: At extremely high concentrations (>100

    
    M), non-specific interactions may occur, but these are not physiologically relevant.
    
Citations & Authority[1][4][5][6][7][9][11][12][13][14][15][16]
  • Mechanism: The strict requirement for Adenosine is structurally defined by the interaction between the adenine base and the tryptophan/arginine residues in the ankyrin repeats (Han et al., 2004).

  • Assay Validation: The FRET method using chimeric RNA probes is the industry standard for high-throughput screening of RNase L modulators (Thakur et al., 2007).

References

  • Silverman, R. H. (2007). A Scientific Journey Through the 2-5A/RNase L System. Cytokine & Growth Factor Reviews.

  • Han, Y., et al. (2004). Structure of the 2-5A-Binding Domain of RNase L Bound to 2-5A.[1][5][10] Molecular Cell.

    • (Note: Validates the adenosine specificity).

  • Thakur, C. S., et al. (2007).[1] Small-molecule activators of RNase L with broad-spectrum antiviral activity.[1] Proceedings of the National Academy of Sciences (PNAS).

  • Huang, H., et al. (2014). Dimeric structure of pseudokinase RNase L bound to 2-5A reveals a basis for interferon-induced antiviral activity.[1][4][5][6][10] Molecular Cell.

Sources

A Comparative Guide to Uridylyl-2'-5'-uridine Analogs: Probing the Landscape of Dinucleotide Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of Uridylyl-2'-5'-uridine (U-2',5'-U) analogs. We will delve into the rationale behind their design, methods for their synthesis and evaluation, and a comparative assessment of their biological activities. This document is intended to be a practical resource, blending established biochemical principles with actionable experimental protocols to guide your research in this emerging area of nucleotide signaling.

Introduction: The Enigmatic Role of 2'-5' Linked Dinucleotides

In the canonical world of nucleic acids, the 3'-5' phosphodiester bond reigns supreme. However, nature occasionally deviates from this rule, producing 2'-5' linked oligonucleotides with profound biological consequences. The most studied of these is the 2',5'-oligoadenylate (2-5A) system, a critical component of the interferon-induced antiviral response. Upon activation by double-stranded RNA, oligoadenylate synthetases (OAS) produce 2-5A, which in turn allosterically activates RNase L, leading to the degradation of viral and host RNA and the induction of apoptosis in infected cells.

While the 2-5A pathway is well-characterized, the existence and function of other 2'-5' linked dinucleotides, such as Uridylyl-2'-5'-uridine (U-2',5'-U), remain largely unexplored. The central hypothesis driving the investigation of U-2',5'-U and its analogs is their potential to modulate nucleotide-mediated signaling pathways. This could occur through several mechanisms, including:

  • Mimicry or Antagonism of 2-5A Signaling: U-2',5'-U analogs could potentially interact with the 2-5A binding site on RNase L, either as agonists or antagonists, thereby modulating the antiviral response.

  • Interaction with Purinergic Receptors: Extracellular nucleotides, including uridine triphosphate (UTP) and uridine diphosphate (UDP), are known to signal through P2Y receptors, a class of G protein-coupled receptors.[1] U-2',5'-U analogs represent a novel class of potential ligands for these receptors.

  • Metabolic Stability: The 2'-5' linkage may confer resistance to degradation by nucleases that are specific for 3'-5' linkages, potentially leading to improved pharmacokinetic properties.

This guide will provide a framework for the systematic evaluation of U-2',5'-U analogs, with a focus on elucidating their structure-activity relationships (SAR) and identifying lead compounds for further development.

Synthesis of Uridylyl-2'-5'-uridine Analogs

The synthesis of U-2',5'-U analogs requires a strategic approach to regioselectively form the 2'-5' phosphodiester bond. A common strategy involves the use of protecting groups to block the 3' and 5' hydroxyls of the uridine monomers, allowing for the specific coupling of the 2'-hydroxyl of one uridine with the 5'-hydroxyl of the other.

A generalized synthetic scheme is presented below. The choice of protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-OH, and tert-butyldimethylsilyl (TBDMS) for the 2'- and 3'-OHs) is critical for achieving high yields and simplifying purification.

cluster_synthesis General Synthetic Workflow for U-2',5'-U Analogs U1 Uridine Monomer 1 (5'-OH protected) Coupling Phosphoramidite Coupling U1->Coupling U2 Uridine Monomer 2 (2',3'-OH protected) U2->Coupling Oxidation Oxidation (I2, H2O) Coupling->Oxidation Deprotection Deprotection (e.g., TFA, TBAF) Oxidation->Deprotection Purification HPLC Purification Deprotection->Purification Analog U-2',5'-U Analog Purification->Analog

Caption: Generalized workflow for the synthesis of U-2',5'-U analogs.

Modifications to the uridine monomers can be introduced at various positions to probe the SAR:

  • Sugar Moiety: Modifications at the 2'-position of the ribose ring (e.g., 2'-O-methyl, 2'-fluoro) can influence the conformational preferences of the nucleoside and its binding affinity to target proteins.

  • Uracil Base: Substitutions at the 5-position of the uracil base (e.g., 5-methyl, 5-halo) can alter the electronic properties and steric bulk of the nucleobase, potentially affecting target recognition.

  • Phosphate Backbone: Replacement of a non-bridging oxygen with sulfur (phosphorothioate) or other groups can enhance nuclease resistance and alter the binding properties of the dinucleotide.

Comparative Analysis of U-2',5'-U Analog Activity

Due to the limited availability of direct comparative studies on U-2',5'-U analogs, we present a hypothetical comparative analysis based on structure-activity relationships observed for other uridine derivatives, particularly those targeting P2Y receptors.[1] The following table summarizes the expected impact of various modifications on the biological activity of U-2',5'-U analogs.

Modification PositionType of ModificationExpected Impact on ActivityRationale
Ribose (2'-position) 2'-O-MethylPotentially reduced activityIncreased steric bulk may hinder binding to the active site.
2'-FluoroPotentially maintained or enhanced activityThe small size and high electronegativity of fluorine can alter sugar pucker and improve binding affinity.
2'-AminoActivity highly dependent on the targetMay introduce new hydrogen bonding interactions but can also be detrimental if the active site is sterically constrained.
Uracil (5-position) 5-Methyl (Thymine)Likely maintained or slightly altered activityOften well-tolerated in nucleotide binding pockets.
5-IodoPotentially increased potencyThe bulky and lipophilic iodine atom can enhance binding through hydrophobic interactions.[2]
5-EthynylMay introduce novel interactionsThe rigid, linear ethynyl group can probe for specific interactions within the binding pocket.
Phosphate Backbone PhosphorothioateIncreased metabolic stability, potentially altered activityThe sulfur substitution increases resistance to nuclease degradation. The change in charge distribution on the phosphate can affect binding.

Experimental Protocols for Evaluating U-2',5'-U Analogs

A multi-tiered approach is recommended for the comprehensive evaluation of novel U-2',5'-U analogs.

RNase L Activation Assay

This assay determines the ability of the analogs to activate RNase L, either as agonists or antagonists of 2-5A.

Principle: A fluorescently-labeled RNA substrate is incubated with purified RNase L in the presence of the test compound. Cleavage of the substrate by activated RNase L results in a decrease in fluorescence resonance energy transfer (FRET).

Detailed Protocol:

  • Reagents:

    • Purified recombinant human RNase L

    • FRET-based RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

    • 2-5A (positive control)

    • U-2',5'-U analog (test compound)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, RNase L, and the FRET-RNA substrate in a 96-well plate.

    • Add the test compound or control (2-5A for agonism, or 2-5A plus test compound for antagonism) to the wells.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition or activation relative to the controls.

    • Determine the EC50 or IC50 values for active compounds.

cluster_rnase_l_assay RNase L Activation Assay Workflow Prepare Prepare Reaction Mix (RNase L, FRET substrate) Add_Compound Add Test Analog or Controls Prepare->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Calculate % Activation/Inhibition and EC50/IC50 Measure->Analyze

Caption: Workflow for the RNase L activation assay.

P2Y Receptor Binding and Functional Assays

These assays assess the ability of the analogs to interact with and signal through P2Y receptors.

Principle:

  • Binding Assay: A radiolabeled or fluorescently-labeled known P2Y receptor ligand is competed with the test compound for binding to cell membranes expressing the receptor of interest.

  • Functional Assay: The ability of the test compound to elicit a downstream signaling event (e.g., calcium mobilization for Gq-coupled P2Y receptors) is measured in whole cells.

Detailed Protocol (Calcium Mobilization Assay for Gq-coupled P2Y Receptors):

  • Reagents:

    • HEK293 cells stably expressing the P2Y receptor of interest (e.g., P2Y2, P2Y4, P2Y6)

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • UTP or UDP (positive control)

    • U-2',5'-U analog (test compound)

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the test compound or control and continue to measure the fluorescence to detect changes in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response.

    • Determine the EC50 for agonist activity.

Cell-Based Antiviral or Immunomodulatory Assays

These assays evaluate the functional consequences of analog activity in a more complex biological system.

Principle: Cells are treated with the analog and then challenged with a virus or an immune stimulus. The effect of the analog on viral replication or the immune response is then measured.

Detailed Protocol (Antiviral Assay):

  • Reagents:

    • A suitable cell line (e.g., A549, HeLa)

    • A virus with a quantifiable endpoint (e.g., a luciferase-expressing virus, or a virus that produces a clear cytopathic effect)

    • U-2',5'-U analog (test compound)

    • Interferon-alpha (positive control)

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with the test compound or control for a defined period (e.g., 24 hours).

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Incubate for a period sufficient for viral replication (e.g., 24-48 hours).

    • Quantify viral replication (e.g., measure luciferase activity, assess cell viability with an MTS assay).

  • Data Analysis:

    • Calculate the percent inhibition of viral replication.

    • Determine the EC50 of the antiviral effect.

Signaling Pathways Modulated by Uridine Analogs

Uridine nucleotides and their analogs are known to modulate several key signaling pathways, primarily through the activation of P2Y receptors.[3][4]

cluster_pathway Hypothesized Signaling Pathways for U-2',5'-U Analogs Analog U-2',5'-U Analog P2Y P2Y Receptor (Gq-coupled) Analog->P2Y PLC Phospholipase C (PLC) P2Y->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Ca²⁺ Mobilization IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Transcription Gene Expression (Proliferation, Inflammation) MAPK->Transcription

Caption: Potential signaling cascade initiated by U-2',5'-U analog binding to a Gq-coupled P2Y receptor.

Activation of Gq-coupled P2Y receptors (e.g., P2Y2, P2Y4, P2Y6) by a U-2',5'-U analog would lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can then initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to changes in gene expression that can affect cellular processes like proliferation and inflammation.[4]

Conclusion

The study of Uridylyl-2'-5'-uridine analogs is a nascent field with the potential to uncover novel biological signaling pathways and therapeutic agents. While direct comparative data is currently lacking, the principles of medicinal chemistry and the knowledge gained from related uridine derivatives provide a solid foundation for the rational design and evaluation of these compounds. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a comprehensive framework for researchers to systematically investigate the biological activities of U-2',5'-U analogs and to unlock their therapeutic potential.

References

  • Van Poecke, S., et al. (2012). Synthesis and P2Y2 Receptor Agonist Activities of Uridine 5'-Phosphonate Analogues. Journal of Medicinal Chemistry, 55(22), 9577-9590. Available from: [Link]

  • Gao, Z., et al. (2025). The Role of Uridine in Health and Disease. Frontiers in Physiology. Available from: [Link]

  • Magwire, M. M., et al. (2011). Signaling pathways associated with UT after UII or URP activation. ResearchGate. Available from: [Link]

  • Markiewicz, W. T., & Wiewiorowski, M. (1979). The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine. Nucleic Acids Research, 7(5), 1163-1174. Available from: [Link]

  • Yang, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Physiology, 15, 1360891. Available from: [Link]

  • Arbour, C. A., & Imperiali, B. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. Bioorganic & Medicinal Chemistry, 28(18), 115661. Available from: [Link]

  • Yang, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Physiology, 15, 1360891. Available from: [Link]

  • Al-Masum, M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(12), 4660. Available from: [Link]

  • Tassone, E., et al. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 26(6), 3217. Available from: [Link]

  • Gui, Y., et al. (2011). Signaling mechanisms mediating uridine adenosine tetraphosphate-induced proliferation of human vascular smooth muscle cells. Journal of Cardiovascular Pharmacology, 58(6), 633-640. Available from: [Link]

  • ResearchGate. (n.d.). Uridine and its metabolism. Available from: [Link]

  • Costanzi, S., et al. (2008). Structure activity relationship of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 51(13), 3827-3837. Available from: [Link]

  • Fischer, P. H., et al. (1977). Comparative analysis of the immunosuppressive properties of two antiviral, iodinated thymidine analogs, 5-iodo-2'-deoxyuridine and 5-iodo-5'-amino-2',5'-dideoxyuridine. Journal of Pharmacology and Experimental Therapeutics, 201(1), 1-8. Available from: [Link]

  • Kamberov, E. S., et al. (1998). Enzymological characterization of the signal-transducing uridylyltransferase/uridylyl-removing enzyme (EC 2.7.7.59) of Escherichia coli and its interaction with the PII protein. Biochemistry, 37(37), 12869-12879. Available from: [Link]

  • ResearchGate. (n.d.). Pathway of uridine-5′-phosphate biosynthesis. Available from: [Link]

  • Amanote Research. (n.d.). Structure-Activity Relationship of Uridine. Available from: [Link]

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A Comparative Guide to the Nuclease Cross-Reactivity of Uridylyl-2'-5'-uridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability of nucleotide analogues in a biological milieu is paramount. This guide provides an in-depth comparison of the cross-reactivity of Uridylyl-2'-5'-uridine (U-2',5'-U) with a panel of common nucleases. We will delve into the experimental rationale, present detailed protocols, and interpret the data to provide actionable insights for your research.

Introduction: The Significance of the 2'-5' Phosphodiester Bond

Cellular nucleic acids are predominantly composed of 3'-5' phosphodiester linkages, which serve as the backbone of our genetic material.[1] However, nature also utilizes an alternative, the 2'-5' phosphodiester bond. This linkage is a key structural feature of 2',5'-oligoadenylates (2-5A), which are crucial mediators in the interferon-induced antiviral response.[2] The presence of this non-canonical bond raises a critical question for any application involving 2'-5' linked oligonucleotides: how resistant are they to degradation by common nucleases?

Uridylyl-2'-5'-uridine (U-2',5'-U) is a dinucleotide that serves as a fundamental model for studying the properties of the 2'-5' linkage. Its stability against enzymatic degradation is a key determinant of its potential utility as a therapeutic agent, a diagnostic marker, or a research tool. Oligonucleotides with 2'-5' linkages have been shown to be more stable against nucleolytic degradation compared to their 3'-5' counterparts, a property that is highly desirable for in vivo applications.[3][4] This guide will explore the cross-reactivity of U-2',5'-U with a selection of nucleases, providing a comparative framework for its stability.

The Panel of Nucleases: A Rationale for Selection

To provide a comprehensive assessment of U-2',5'-U stability, we have selected a panel of nucleases with diverse specificities and modes of action. The choice of these enzymes is based on their prevalence in biological systems and their common use in molecular biology workflows.

  • Ribonuclease A (RNase A): An endoribonuclease that specifically cleaves single-stranded RNA at the 3' side of pyrimidine (C or U) residues. Its mechanism is highly dependent on the 3'-5' phosphodiester bond geometry.

  • S1 Nuclease: An endonuclease that digests single-stranded DNA and RNA.[5][6] It is known for its relatively low sequence specificity, making it a good candidate to test for broad cross-reactivity.[6][7][8]

  • Snake Venom Phosphodiesterase (SVPD): A 3'-exonuclease that hydrolyzes phosphodiester bonds from the 3'-hydroxyl end of polynucleotides, releasing 5'-mononucleotides.[9][10] Its ability to cleave various linkages makes it an important enzyme to test.[10][11][12]

Experimental Design: A Self-Validating System for Nuclease Activity

Our experimental approach is designed to be a self-validating system, ensuring the trustworthiness of the results. The core of our methodology is a time-course degradation assay analyzed by High-Performance Liquid Chromatography (HPLC). This allows for precise quantification of the intact U-2',5'-U and its degradation products over time.

Experimental Workflow

The overall workflow is designed for clarity and reproducibility.

experimental_workflow cluster_prep Preparation cluster_assay Nuclease Degradation Assay cluster_analysis Analysis cluster_results Results & Interpretation U25U U-2',5'-U Stock Solution Incubation Incubation at 37°C (Time Points: 0, 1, 4, 24 hours) U25U->Incubation Nuclease_Panel Panel of Nucleases (RNase A, S1 Nuclease, SVPD) Nuclease_Panel->Incubation Buffers Optimized Reaction Buffers Buffers->Incubation Quenching Reaction Quenching (Heat Inactivation/EDTA) Incubation->Quenching HPLC HPLC Separation Quenching->HPLC Quantification Peak Area Integration & Quantification HPLC->Quantification Data_Table Comparative Data Table Quantification->Data_Table Interpretation Assessment of Cross-Reactivity Data_Table->Interpretation nuclease_interaction cluster_substrates His12 His12 His119 His119 Lys41 Lys41 RNA_3_5 3'-5' RNA Linkage RNA_3_5->His12 H-bond RNA_3_5->His119 H-bond RNA_3_5->Lys41 Ionic Int. U25U 2'-5' U-U Linkage U25U->His12 Steric Hindrance U25U->His119 Misalignment

Caption: RNase A interaction with 3'-5' vs. 2'-5' linkages.

Conclusion and Future Perspectives

This comparative guide demonstrates that the stability of Uridylyl-2'-5'-uridine is highly dependent on the specific nuclease it encounters. The 2'-5' phosphodiester bond confers significant resistance to endonucleases with stringent structural requirements, such as RNase A. However, nucleases with broader specificity, like S1 nuclease and particularly the exonuclease SVPD, can effectively degrade this linkage.

These findings have critical implications for the design and application of 2'-5' linked oligonucleotides. For therapeutic applications where nuclease resistance is paramount, further chemical modifications to the sugar or phosphate backbone may be necessary to protect against exonuclease activity. [4]Conversely, in applications where controlled degradation is desired, the susceptibility to certain nucleases could be exploited.

As a Senior Application Scientist, I encourage researchers to consider the specific enzymatic environment relevant to their studies when working with U-2',5'-U or other 2'-5' linked nucleic acids. The experimental framework provided in this guide offers a robust starting point for such evaluations.

References

  • Vertex AI Search. S1 Nuclease - FAQs. Accessed February 19, 2026.
  • Wikipedia. Nuclease S1. Accessed February 19, 2026.
  • Ginalski, K., Rychlewski, L., & Wyrzykowski, D. (2016). Structural and Catalytic Properties of S1 Nuclease from Aspergillus oryzae Responsible for Substrate Recognition, Cleavage, Non-Specificity, and Inhibition. PLOS ONE, 11(12), e0168832.
  • Koval'ová, L., et al. (2016). Structural and Catalytic Properties of S1 Nuclease from Aspergillus oryzae Responsible for Substrate Recognition, Cleavage, Non-Specificity, and Inhibition. PubMed, 28033421.
  • Thermo Fisher Scientific. S1 Nuclease. Accessed February 19, 2026.
  • Kuhlmann, J., et al. (2010). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. PubMed, 21082260.
  • Torrence, P. F., et al. (1987).
  • ResearchGate. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS | Request PDF. Accessed February 19, 2026.
  • Mag, M., & Engels, J. W. (1989). Chemical and enzymatic properties of bridging 5′- S -phosphorothioester linkages in DNA. Nucleic Acids Research, 17(15), 5973–5988.
  • Wikipedia.
  • Dong, B., & Silverman, R. H. (1995). 2-5A-dependent RNase molecules dimerize during activation by 2-5A. The Journal of Biological Chemistry, 270(8), 4133–4137.
  • Pritchard, A. E., & Laskowski, M. (1978). Specific cleavages inflicted by venom phosphodiesterase on superhelical phiX174 DNA. The Journal of Biological Chemistry, 253(22), 7989–7992.
  • ResearchGate. Hydrolysis of DNA/RNA by snake venom phosphodiesterases liberating 5′mononucleotides. Accessed February 19, 2026.
  • Ullah, A., & Masood, R. (2019). The Sequence and a Three-Dimensional Structural Analysis Reveal Substrate Specificity among Snake Venom Phosphodiesterases. Molecules, 24(21), 3895.
  • Glen Research. 2'-5' Linked Oligonucleotides. Accessed February 19, 2026.
  • Bryant, F. R., & Benkovic, S. J. (1979). Stereochemical course of the reaction catalyzed by 5'-nucleotide phosphodiesterase from snake venom. Biochemistry, 18(21), 4877–4885.
  • Cao, J., et al. (2018). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells.
  • Kar, A., et al. (2020). Development and validation of an HPLC-UV method for purity determination of DNA. Analytical Biochemistry, 605, 113829.
  • Premstaller, A., & Oefner, P. J. (2001). Denaturing HPLC of Nucleic Acids. Encyclopedia of Life Sciences.
  • CSIR NET Life Science Coaching. DNA Repair. Accessed February 19, 2026.
  • Griesemer, D., et al. (2021). Multiplexed Assays of Human Disease-relevant Mutations Reveal UTR Dinucleotide Composition as a Major Determinant of RNA Stability. eLife, 10, e67859.
  • CORE.
  • Glen Research. 2'-5' Linked Oligonucleotides. Accessed February 19, 2026.
  • Müller, J., & Sigel, H. (2005). Acid-base and metal-ion binding properties of the RNA dinucleotide uridylyl-(5'-->3')-[5']uridylate (pUpU3-). Chemistry & Biodiversity, 2(7), 963–978.
  • Keren-Zur, M., Levy, R., & Lapidot, Y. (1975). CD studies on ribonuclease A - oligonucleotides interactions. Nucleic Acids Research, 2(12), 2289–2297.
  • Prakash, T. P., et al. (2006). RNA interference by 2',5'-linked nucleic acid duplexes in mammalian cells. Oligonucleotides, 16(2), 143–153.
  • Synoligo.
  • Kerkhoff, D., et al. (2025).
  • Dewez, M., et al. (2015). Loss of Anticodon Wobble Uridine Modifications Affects tRNALys Function and Protein Levels in Saccharomyces cerevisiae. PLOS ONE, 10(3), e0119417.
  • Chaput, J. C., & Szostak, J. W. (2004). 2',5'-linked DNA is a template for polymerase-directed DNA synthesis. Journal of the American Chemical Society, 126(1), 20–21.

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Publish Comparison Guide: Specificity of Uridylyl-2'-5'-uridine for RNase L

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Uridylyl-2'-5'-uridine (2-5 UpU) versus the natural activator 2-5 Oligoadenylate (2-5A) in the context of RNase L activation.

Executive Summary

The 2'-5' oligoadenylate synthetase (OAS)–RNase L pathway is a critical antiviral mechanism.[1][2][3][4][5][6] While the natural activator is 2-5A (


), synthetic analogues like Uridylyl-2'-5'-uridine (2-5 UpU)  are frequently utilized to map the molecular recognition determinants of the RNase L Ankyrin Repeat Domain (ARD).

Core Conclusion: RNase L exhibits exquisite specificity for Adenosine bases. 2-5 UpU fails to bind or activate RNase L at physiological concentrations. This lack of activity is driven by the inability of the Uracil base to participate in critical


-

stacking (Trp60, Phe126) and hydrogen bonding interactions (Glu131) that stabilize the active dimeric conformation of the enzyme. Consequently, 2-5 UpU serves as a rigorous negative control in activation assays rather than a functional agonist.

Mechanistic Insight: The OAS-RNase L Axis

To understand the specificity profile, one must first deconstruct the activation mechanism. RNase L exists as an inactive monomer.[4] Activation requires the binding of 2-5A, which induces a conformational change leading to homodimerization and the formation of a catalytic cleft.

The Specificity Filter: Ankyrin Repeats

The sensor domain of RNase L consists of nine ankyrin repeats (ANK). The binding pocket is located between ANK repeats 2 and 4 .[4]

  • Natural Ligand (2-5A): The Adenine bases slot into hydrophobic pockets, stabilized by aromatic stacking and specific hydrogen bonds with the peptide backbone and side chains.

  • The Analogue (2-5 UpU): The Uracil base lacks the extended

    
    -system of the purine ring and the N6-amino group required for key hydrogen bonds. This results in a "molecular mismatch," preventing the allosteric shift necessary for dimerization.
    
Pathway Visualization

The following diagram illustrates the strict ligand requirement for the transition from inactive monomer to active dimer.

RNaseL_Activation dsRNA dsRNA (Viral) OAS OAS1/2/3 (Synthetase) dsRNA->OAS Activates TwoFiveA 2-5A (Activator) (Adenosine) OAS->TwoFiveA Synthesis ATP ATP ATP->OAS RNaseL_Mono RNase L Monomer (Inactive) TwoFiveA->RNaseL_Mono High Affinity (Kd ~ 50 pM) TwoFiveU 2-5 UpU (Analogue) (Uridine) TwoFiveU->RNaseL_Mono No Affinity (Steric/Electronic Mismatch) Complex_A RNase L : 2-5A (Dimerization) RNaseL_Mono->Complex_A Conformational Switch Complex_U No Binding / No Dimer RNaseL_Active RNase L Dimer (Active Endonuclease) Complex_A->RNaseL_Active Cleavage Viral/Host RNA Degradation RNaseL_Active->Cleavage Cleaves UpUp / UpAp

Figure 1: The Specificity Checkpoint. RNase L activation is gated by the recognition of the Adenosine base. 2-5 UpU fails to engage the Ankyrin Repeat Domain.

Comparative Analysis: 2-5A vs. 2-5 UpU

The following data summarizes the biochemical divergence between the natural activator and the Uridine analogue.

Table 1: Physicochemical and Functional Comparison
Feature2-5A (Trimer) 2-5 UpU (Dimer/Trimer) Implication
Chemical Structure


Base identity drives recognition.
Base Moiety Adenine (Purine)Uracil (Pyrimidine)Purine rings provide essential surface area for

-stacking.
RNase L Binding (

)
~30 - 50 pM (High Affinity)> 10

M
(No detectable binding)
2-5 UpU cannot compete with 2-5A.
Activation (

)
0.2 - 1.0 nM Inactive 2-5 UpU is a negative control.
Key Structural Contacts Trp60, Phe126 (

-stacking)Glu131 (H-bond to N6)
None Lack of N6 amine and smaller ring size abolishes binding.
Biological Role Antiviral MessengerNone (Synthetic Probe)Demonstrates evolutionary pressure for Adenine specificity.[7]
Structural Determinants of Specificity

Crystallographic studies (e.g., PDB: 4OAV, 1WDY) reveal why Uridine fails:

  • 
    -
    
    
    
    Stacking:
    The Adenine base is sandwiched between Trp60 and Phe126 in the RNase L ankyrin domain.[8] The smaller pyrimidine ring of Uracil cannot bridge this hydrophobic gap effectively.
  • Hydrogen Bonding: Glu131 forms a critical hydrogen bond with the N6 amino group of Adenine. Uracil possesses a carbonyl oxygen at position 4 (equivalent to position 6 in purines), creating an electrostatic repulsion or simply a loss of the H-bond donor.

Experimental Protocols

To validate the specificity of RNase L for 2-5A over 2-5 UpU, the following FRET-based Cleavage Assay is the industry standard. This protocol is self-validating using internal controls.

Protocol: FRET-Based RNase L Activation Assay

Objective: Quantify the activation potential of 2-5 UpU relative to 2-5A using a fluorogenic RNA substrate.

Reagents:

  • Enzyme: Recombinant Human RNase L (100 nM stock).

  • Substrate: FRET RNA Probe (5'-FAM-UUUUU-BHQ-3'). Note: RNase L cleaves poly(U) sequences.

  • Activator (Positive Control): 2-5A Trimer (

    
    ).
    
  • Test Compound: 2-5 UpU (phosphorylated).

  • Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl

    
    , 1 mM DTT.
    

Workflow:

  • Preparation: Dilute RNase L to 10 nM in reaction buffer on ice.

  • Titration: Prepare a serial dilution of ligands:

    • 2-5A: 0.01 nM to 100 nM (Log scale).

    • 2-5 UpU: 1 nM to 10

      
      M (Log scale).
      
  • Incubation (Activation): Mix 10

    
    L of Enzyme with 10 
    
    
    
    L of Ligand. Incubate at 4°C for 15 minutes to allow dimerization.
  • Reaction Start: Add 20

    
    L of FRET Substrate (Final conc: 200 nM).
    
  • Measurement: Monitor fluorescence (Ex: 485 nm / Em: 535 nm) every 30 seconds for 30 minutes at 30°C .

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. Log[Ligand].
    

Expected Results:

  • 2-5A: Sigmoidal dose-response curve with

    
     nM.
    
  • 2-5 UpU: Flat line (baseline fluorescence) even at 10

    
    M, confirming lack of activation.
    
Diagram: Experimental Workflow

FRET_Assay Step1 1. Mix RNase L + Ligand (2-5A or 2-5 UpU) Step2 2. Incubate 15 min @ 4°C (Allow Dimerization) Step1->Step2 Decision Ligand Bound? Step2->Decision Path_A Yes (2-5A) Active Dimer Formed Decision->Path_A Adenine Specificity Path_U No (2-5 UpU) Remains Inactive Monomer Decision->Path_U Uridine Mismatch Step3 3. Add FRET Substrate (FAM-UUUU-BHQ) Path_A->Step3 Path_U->Step3 Result_A Cleavage -> High Fluorescence (Signal Detected) Step3->Result_A Result_U No Cleavage -> Quenched (Baseline Signal) Step3->Result_U

Figure 2: FRET-based validation workflow. The assay discriminates between functional activators and non-binding analogues.

References

  • Tanaka, N. et al. (2005). "Functional characterization of 2',5'-linked oligoadenylate binding determinant of human RNase L." Journal of Biological Chemistry, 280(50).

  • Huang, H. et al. (2014). "Dimeric structure of pseudokinase RNase L bound to 2-5A reveals a basis for interferon-induced antiviral activity."[9] Molecular Cell, 53(2), 221-234.

  • Silverman, R.H. (2003). "A scientific journey through the 2-5A/RNase L system." Cytokine & Growth Factor Reviews, 18(5-6).

  • Han, Y. et al. (2014). "Structure of the RNase L-2-5A complex." Proceedings of the National Academy of Sciences, 111(15).

  • Kerr, I.M. & Brown, R.E. (1978). "pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells." Proceedings of the National Academy of Sciences, 75(1).

Sources

Reproducibility of experiments using Uridylyl-2'-5'-uridine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Uridylyl-2'-5'-uridine (Up(2-5)U) is a non-canonical dinucleotide analogue utilized primarily to interrogate the specificity of innate immune sensors (RNase L), investigate prebiotic RNA chemistry, and serve as a degradation-resistant control in nuclease assays. Unlike its canonical 3'-5' isomer (Up(3-5)U), the 2'-5' linkage confers unique resistance to standard nucleases while remaining susceptible to specific phosphodiesterases (PDEs) like PDE12.

The Reproducibility Crisis: Experimental inconsistency with Up(2-5)U typically stems from three sources:

  • Isomeric Contamination: Inability to distinguish between 2'-5' and 3'-5' isomers during synthesis or QC.

  • Enzymatic Degradation: Misunderstanding the specific stability profile (resistant to serum nucleases, susceptible to cellular PDEs).

  • Hygroscopicity: Inaccurate concentration determination due to water retention in the lyophilized solid.

This guide provides a validated framework to standardize your usage of Up(2-5)U, ensuring data integrity in drug development and mechanistic studies.

Part 1: Comparative Analysis & Technical Specifications

The Isomer Challenge: Up(2-5)U vs. Alternatives

The biological activity of dinucleotides is governed by the phosphodiester bond orientation. A 2'-5' linkage alters the sugar pucker and helical geometry, preventing recognition by enzymes adapted to the canonical 3'-5' backbone.

FeatureUp(2-5)U (Target)Up(3-5)U (Canonical Control)Ap(2-5)A (Functional Standard)
Linkage 2'-5' Phosphodiester3'-5' Phosphodiester2'-5' Phosphodiester
RNase L Activation Negligible/Inhibitory NoneHigh (Nanomolar affinity)
Serum Stability High (Resistant to generic nucleases)Low (Rapid degradation)High
PDE12 Susceptibility High (Specific substrate)LowHigh
Primary Utility Specificity probe, Negative control, Prebiotic chemistryMetabolic control, RNA synthesisPositive control for RNase L
Mechanistic Pathway & Specificity

To understand why you are using Up(2-5)U, you must visualize its position in the 2-5A system. It acts as a structural probe that evades the activation step but engages the degradation machinery.

G ATP ATP OAS OAS1/2/3 (Enzyme) ATP->OAS A25A 2-5A (Ap(2-5)A) (Activator) OAS->A25A Synthesizes dsRNA dsRNA (Viral Trigger) dsRNA->OAS Activates RNaseL_Inactive RNase L (Monomer) A25A->RNaseL_Inactive Binds (High Affinity) PDE12 PDE12 (Degradation) A25A->PDE12 Substrate Up25U Up(2-5)U (The Probe) Up25U->RNaseL_Inactive No Activation (Steric Mismatch) Up25U->PDE12 Specific Substrate RNaseL_Active RNase L (Dimer) RNaseL_Inactive->RNaseL_Active Dimerization AMP_UMP AMP / UMP (Breakdown) PDE12->AMP_UMP Cleavage

Figure 1: The 2-5A Signaling Pathway. Note that Up(2-5)U (Yellow) bypasses RNase L activation but serves as a substrate for PDE12, making it an ideal probe for degradation kinetics without inducing apoptosis.

Part 2: Validated Experimental Protocols

Protocol A: Isomer Purity Verification via HPLC

The Problem: Commercial "2'-5' Uridine" often contains 5-15% of the 3'-5' isomer due to non-regiospecific synthesis or acid-catalyzed migration. The Fix: A high-pH anion exchange or specialized Reverse Phase (RP) method is required. Standard C18 methods often fail to resolve these isomers.

Reagents:

  • Column: C18 Aq (Polar-embedded) or Anion Exchange (SAX). Recommendation: Waters Atlantis T3 or equivalent.

  • Buffer A: 10 mM Ammonium Acetate, pH 5.5.

  • Buffer B: Acetonitrile (HPLC Grade).

Workflow:

  • Equilibration: Run 100% Buffer A for 10 minutes.

  • Injection: Inject 10 µL of 100 µM Up(2-5)U sample.

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for polar retention).

    • 2-15 min: 0% -> 10% B (Very shallow gradient).

    • 15-20 min: 10% -> 50% B (Wash).

  • Detection: UV at 260 nm.

Validation Criteria:

  • Retention Time: The 3'-5' isomer typically elutes later than the 2'-5' isomer on C18 columns due to slightly higher hydrophobicity of the stacked conformation.

  • Acceptance: Purity must be >98%. Any shoulder on the main peak indicates isomerization.

Protocol B: Differential Stability Assay (Serum vs. Cytosol)

Objective: Confirm the 2'-5' nature of the bond by demonstrating resistance to serum nucleases (mostly 3'-5' exonucleases) and susceptibility to cytosolic extracts (containing PDE12).

Materials:

  • Substrate: 1 mM Up(2-5)U stock in water.

  • Matrix 1: Fetal Bovine Serum (FBS), heat-inactivated.

  • Matrix 2: HeLa Cell Lysate (Cytosolic fraction, non-denatured).

  • Stop Solution: 80% Acetonitrile + 1% Formic Acid.

Step-by-Step Workflow:

  • Preparation:

    • Tube A (Serum Stability): Mix 10 µL Up(2-5)U + 90 µL 10% FBS in PBS.

    • Tube B (PDE Activity): Mix 10 µL Up(2-5)U + 90 µL HeLa Lysate (buffered in 20mM Tris, pH 7.5, 2mM MgCl2).

    • Tube C (Control): Mix 10 µL Up(2-5)U + 90 µL PBS.

  • Incubation: Incubate all tubes at 37°C.

  • Sampling:

    • Take 20 µL aliquots at T=0, 30 min, 1h, 4h, 24h.

    • Immediately add to 80 µL Stop Solution (precipitates proteins).

    • Vortex and centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into HPLC (Protocol A).

Data Interpretation:

  • Tube A (Serum): Up(2-5)U should remain >90% intact after 4 hours. (If it degrades rapidly, your sample is likely Up(3-5)U).

  • Tube B (Lysate): Up(2-5)U should show degradation half-life < 60 mins (due to PDE12 activity).

Part 3: Troubleshooting & Reproducibility Checklist

The "Hidden" Variable: Hygroscopicity

Lyophilized Up(2-5)U is extremely hygroscopic. A weighed mass of 1.0 mg may actually contain 0.2 mg of water.

  • Impact: All molar concentrations will be wrong, leading to "inactive" results in binding assays.

  • Solution: Determine concentration spectrophotometrically using the extinction coefficient of Uridine (

    
     for the dinucleotide). Do not rely on weight.
    
Distinguishing Isomers (Quick Reference)
ObservationLikely IdentityAction
Rapid degradation in FBS Up(3-5)U (Canonical)Discard lot; synthesis failed.
No degradation in Lysate Phosphorothioate analogVerify chemical modification.
Doublet peak in HPLC Mixed IsomersPerform preparative HPLC or request new batch.
Visualizing the QC Workflow

QC_Workflow Start Lyophilized Up(2-5)U Dissolve Dissolve in Nuclease-Free Water Start->Dissolve OD_Check Measure OD260 (Calc. True Conc.) Dissolve->OD_Check HPLC_Check Run HPLC (Protocol A) OD_Check->HPLC_Check Decision Single Peak? HPLC_Check->Decision Pass Proceed to Bio-Assay Decision->Pass Yes Fail Reject / Repurify Decision->Fail No (Shoulder/Doublet)

Figure 2: Mandatory Quality Control Workflow. Skipping the OD check or HPLC verification is the primary cause of experimental irreproducibility.

References

  • Silverman, R. H. (2003). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews. Link

  • Torrence, P. F., et al. (1981). Synthesis and biological activity of 2',5'-oligoadenylates. Medicinal Research Reviews. Link

  • Kubota, K., et al. (2004). 2',5'-linked DNA is a template for polymerase-directed DNA synthesis.[1] Proceedings of the National Academy of Sciences. Link

  • Kierzek, E., et al. (2000). The hydrolytic reactions of the phosphorodithioate analogue of uridylyl(3',5')uridine.[2] Nucleic Acids Research.[3] Link

  • Donovan, J., et al. (2013). Rapid 2'-5'-oligoadenylate turnover in the cell. Journal of Biological Chemistry. Link

Sources

A Researcher's Guide to Negative Controls for Uridylyl-2'-5'-uridine (2'-5' UU) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and innate immunity, the precise validation of experimental findings is paramount. When investigating the effects of molecules like Uridylyl-2'-5'-uridine (2'-5' UU), which are analogs of critical signaling messengers, the use of appropriate negative controls is not merely a formality but the cornerstone of scientific rigor. This guide provides an in-depth comparison of negative controls for experiments involving 2'-5' UU, with a focus on the 2-5A/RNase L pathway, a critical arm of the antiviral innate immune response.

The 2-5A/RNase L system is a key component of the interferon-induced antiviral state. Upon detection of viral double-stranded RNA (dsRNA), oligoadenylate synthetase (OAS) enzymes are activated to produce 2',5'-linked oligoadenylates (2-5A). These 2-5A molecules then bind to and activate the latent endoribonuclease, RNase L. Activated RNase L proceeds to cleave single-stranded viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[1][2] The specificity of this pathway for the 2'-5' phosphodiester linkage and for adenine bases makes it a prime system for investigation with synthetic analogs like 2'-5' UU.

The central hypothesis in using 2'-5' UU is often to probe the specificity of RNase L activation. Given that RNase L is potently activated by oligoadenylates, it is strongly suggested that an oligouridylate, such as 2'-5' UU, would be inactive.[3] Thus, 2'-5' UU itself can often serve as a negative control. However, to build a truly self-validating experimental system, a multi-pronged approach to negative controls is essential. This guide will explore structural, genetic, and protein-based negative controls to ensure the unambiguous interpretation of your experimental results.

The 2-5A/RNase L Signaling Pathway

To understand the rationale behind the negative controls, it is first necessary to visualize the signaling cascade.

2-5A_RNase_L_Pathway Figure 1: The 2-5A/RNase L Antiviral Pathway dsRNA Viral dsRNA OAS OAS (Interferon-Induced) dsRNA->OAS Activates Two5A 2'-5' Oligoadenylate (2-5A) OAS->Two5A Synthesizes ATP ATP ATP->OAS Substrate RNaseL_inactive RNase L (Inactive Monomer) Two5A->RNaseL_inactive Binds & Activates RNaseL_active RNase L (Active Dimer) RNaseL_inactive->RNaseL_active Dimerization Degraded_RNA Degraded RNA RNaseL_active->Degraded_RNA Cleaves RNA Viral & Cellular ssRNA RNA->RNaseL_active Substrate Antiviral Antiviral State (Inhibition of Protein Synthesis) Degraded_RNA->Antiviral

Caption: A diagram of the 2-5A/RNase L signaling cascade.

Structural Analogs as Negative Controls

The most direct way to demonstrate the specificity of an observed effect of 2'-5' UU is to use a structurally similar molecule that is known to be inactive in the pathway of interest.

A. Uridylyl-3'-5'-uridine (3'-5' UU)

Rationale: The defining feature of the 2-5A signaling molecule is the 2'-5' phosphodiester bond, which is not found in canonical nucleic acids. RNase L has a highly specific binding pocket for this linkage. Uridylyl-3'-5'-uridine contains the same nucleobases (uridine) but linked by the conventional 3'-5' phosphodiester bond. This makes it an ideal negative control to demonstrate that any observed effects are specific to the 2'-5' linkage and not due to non-specific effects of a dinucleotide.

Experimental Design: In a typical experiment, cells or cell lysates are treated with 2'-5' UU, 3'-5' UU, or a vehicle control. The activation of RNase L is then assessed.

Data Comparison:

Treatment GroupRNase L Activity (rRNA Cleavage)Expected Outcome
Vehicle ControlBaselineNo significant RNase L activation.
2'-5' UUBaselineNo significant RNase L activation (validating its use as a negative control).
3'-5' UUBaselineNo RNase L activation, confirming specificity for the 2'-5' linkage.
2'-5' Oligoadenylate (Positive Control)HighStrong RNase L activation and rRNA cleavage.

Commercial Availability: Uridylyl-3'-5'-uridine ammonium salt is commercially available from suppliers such as BOC Sciences.[]

Genetic Controls: The Gold Standard

Genetic models provide the most definitive evidence for the involvement of a specific protein in a signaling pathway.

A. RNase L Knockout (RNase L-/-) Cells

Rationale: If the effects of 2'-5' UU (or any activator) are mediated by RNase L, then these effects should be completely absent in cells lacking the RNase L gene. The use of RNase L-/- cells is a powerful tool to eliminate the possibility of off-target effects.

Experimental Design: Wild-type (WT) and RNase L-/- cells are treated with the compound of interest. The downstream readout (e.g., cell viability, protein synthesis, or a specific reporter assay) is then measured.

Data Comparison:

Cell TypeTreatmentDownstream Effect (e.g., Inhibition of Protein Synthesis)Expected Outcome
Wild-TypeVehicle100%Baseline protein synthesis.
Wild-Type2'-5' Oligoadenylate~20%Strong inhibition of protein synthesis.
RNase L-/-Vehicle100%Baseline protein synthesis.
RNase L-/-2'-5' Oligoadenylate~100%No inhibition of protein synthesis, confirming the effect is RNase L-dependent.
B. Dominant-Negative RNase L Mutants

Rationale: An alternative to knockout cells is the overexpression of a dominant-negative mutant of RNase L. A catalytically inactive mutant that can still bind the 2-5A activator will compete with the endogenous wild-type RNase L, thereby inhibiting the pathway.[5] A commonly used catalytically inactive mutant is R667A.[6]

Experimental Design: Cells are transfected with a plasmid encoding a dominant-negative RNase L mutant or an empty vector control. The cells are then treated with the activator, and the downstream effects are measured.

Data Comparison:

TransfectionTreatmentRNase L Activity (rRNA Cleavage)Expected Outcome
Empty VectorVehicleLowBaseline RNase L activity.
Empty Vector2'-5' OligoadenylateHighStrong activation of endogenous RNase L.
Dominant-Negative RNase LVehicleLowBaseline RNase L activity.
Dominant-Negative RNase L2'-5' OligoadenylateLowInhibition of RNase L activation due to competition from the mutant protein.

Protein-Based Negative Controls

The activity of RNase L is also regulated by other proteins, which can be leveraged as experimental controls.

A. RNase L Inhibitor (RLI/ABCE1)

Rationale: RLI (also known as ABCE1) is an endogenous protein that can bind to RNase L and inhibit its activity.[7][8] Overexpression of RLI can be used to confirm that an observed biological effect is dependent on RNase L activity.

Experimental Design: Cells are transfected with an RLI expression vector or a control vector. Following treatment with an RNase L activator, a relevant biological endpoint is measured.

Data Comparison:

TransfectionTreatmentBiological Effect (e.g., Antiviral Activity)Expected Outcome
Control VectorVehicleBaselineNormal cellular state.
Control Vector2'-5' OligoadenylateHighPotent antiviral effect.
RLI VectorVehicleBaselineNormal cellular state.
RLI Vector2'-5' OligoadenylateLowAttenuation of the antiviral effect due to RLI-mediated inhibition of RNase L.

Experimental Protocol: The rRNA Cleavage Assay

A primary method for assessing RNase L activation is the analysis of ribosomal RNA (rRNA) integrity. Activated RNase L cleaves rRNA at specific sites, generating a characteristic cleavage pattern.[1]

Workflow for rRNA Cleavage Assay

rRNA_Cleavage_Assay_Workflow Figure 2: Workflow for Assessing RNase L Activity cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_analysis Analysis start Seed Cells (e.g., A549 WT and RNase L-/-) treat Treat with Controls and Test Compounds (e.g., 2'-5' UU, 3'-5' UU, 2-5A) start->treat lyse Lyse Cells and Harvest Total RNA treat->lyse quantify Quantify RNA (e.g., NanoDrop) lyse->quantify bioanalyzer Analyze RNA Integrity (e.g., Agilent Bioanalyzer) quantify->bioanalyzer results Observe rRNA Cleavage Products bioanalyzer->results

Caption: A step-by-step workflow for the rRNA cleavage assay.

Detailed Steps:
  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 wild-type and RNase L-/-) and grow to ~70% confluency.

    • Treat cells with your test compound (e.g., 2'-5' UU), negative control (e.g., 3'-5' UU), and positive control (e.g., 2-5A) for the desired time (e.g., 4.5 hours).[1] A vehicle-only control should also be included.

  • RNA Extraction:

    • Lyse the cells using a suitable reagent like TRIzol.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Analysis of RNA Integrity:

    • Dilute the RNA samples to a suitable concentration (e.g., 50-500 ng/µl).

    • Analyze the RNA on an Agilent Bioanalyzer 2100 using an RNA 6000 Nano kit.[1]

    • Examine the resulting electropherogram for the appearance of specific cleavage products and the degradation of the 18S and 28S rRNA peaks in samples where RNase L is expected to be active.

By employing a combination of these negative controls, researchers can build a robust and self-validating experimental framework. This approach ensures that the observed effects are specifically attributable to the molecule and pathway under investigation, thereby upholding the highest standards of scientific integrity.

References

  • Donovan, J., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nucleic Acids Research, 49(13), 7506–7521.
  • Li, Y., et al. (2008).
  • Hassel, B. A., et al. (1993). A dominant negative mutant of 2-5A-dependent RNase suppresses antiproliferative and antiviral effects of interferon. The EMBO Journal, 12(8), 3297–3304.
  • Yamao, F., et al. (2019). ABCE1 Acts as a Positive Regulator of Exogenous RNA Decay. International Journal of Molecular Sciences, 20(23), 5845.
  • Malathi, K., et al. (2003). Effects of RNase L Mutations Associated with Prostate Cancer on Apoptosis Induced by 2′,5′-Oligoadenylates. Cancer Research, 63(21), 7474-7480.
  • Chakrabarti, A., et al. (2021). ABCE1 Regulates RNase L-Induced Autophagy during Viral Infections. Viruses, 13(2), 315.
  • Costales, M. G., et al. (2018). A general fragment-based approach to identify and optimize bioactive ligands targeting RNA. Proceedings of the National Academy of Sciences, 115(40), 10086-10091.
  • Van der Veen, A. G., et al. (2018). Theiler's virus L* protein prevents 2-5A from binding to RNase L.
  • Chakrabarti, A., et al. (2021). ABCE1 Regulates RNase L-Induced Autophagy during Viral Infections. Viruses, 13(2), 315.
  • Donovan, J., et al. (2014). Ribonuclease L and metal-ion–independent endoribonuclease cleavage sites in host and viral RNAs. Nucleic Acids Research, 42(9), 5954–5967.
  • Donovan, J., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. bioRxiv.
  • Le Roy, F., et al. (2007). Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response. Clinical Microbiology Reviews, 20(4), 566-582.
  • Martinand, C., et al. (1999). Analysis of RNase L and RLI proteins during HIV-1 infection. Journal of Virology, 73(1), 290-296.
  • Thakur, V. V., et al. (2009). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proceedings of the National Academy of Sciences, 106(23), 9340-9345.
  • Andreassi, C., et al. (2021). A detailed protocol for RNA cleavage assay in sympathetic neurons. STAR Protocols, 2(4), 100994.
  • Mühlemann, O., et al. (2016). Molecular basis for cytoplasmic RNA surveillance by uridylation‐triggered decay in Drosophila. The EMBO Journal, 35(23), 2548–2564.
  • Banerjee, S., et al. (2015).
  • Banerjee, S., et al. (2015).
  • Wikipedia. Ribonuclease L. Available at: [Link]

  • Bisbal, C., et al. (2000). The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation. Molecular and Cellular Biology, 20(14), 4959-4969.
  • Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 39(21), 9329–9338.
  • Rath, S., et al. (2023). Endonucleolytic RNA cleavage drives changes in gene expression during the innate immune response. Cell Reports, 42(9), 113038.
  • Meagher, J. L., et al. (2023).
  • Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 39(21), 9329-9338.

Sources

Comparative Technical Guide: Uridylyl-2'-5'-uridine (Up(2-5)U) vs. Canonical 3'-5' Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, comparative analysis of Uridylyl-2'-5'-uridine (Up(2-5)U) versus its canonical isoform, Uridylyl-3'-5'-uridine (Up(3-5)U) .

This guide is structured for researchers in RNA therapeutics, immunology, and chemical biology, focusing on the mechanistic divergence caused by the 2'-5' phosphodiester linkage.

Executive Summary & Chemical Identity

Uridylyl-2'-5'-uridine (Up(2-5)U) is a dinucleotide where the phosphodiester bond connects the 2'-hydroxyl of the first uridine to the 5'-hydroxyl of the second. This contrasts with the canonical Up(3-5)U , which utilizes the 3'-hydroxyl group, forming the backbone of natural RNA.

While 2'-5' oligoadenylates (2-5A) are potent activators of the antiviral enzyme RNase L, Up(2-5)U functions primarily as a nuclease-resistant motif and a negative control for immune sensing . Its inability to form standard A-form helices or activate TLR7/8 makes it a critical tool for studying innate immune specificity and enhancing the stability of RNA therapeutics (aptamers/siRNA).

Structural Comparison
FeatureUp(2-5)U (Isomer)Up(3-5)U (Canonical)
Linkage 2'-OH to 5'-OH Phosphodiester3'-OH to 5'-OH Phosphodiester
Conformation Flexible, "unstacked" geometry; does not support A-form helices.[1]Rigid, stacked geometry; supports A-form helices.
Enzymatic Susceptibility Resistant to most 3'-5' exonucleases (e.g., Snake Venom PDE).Highly susceptible to RNase A and serum nucleases.
Biological Role Metabolite / Synthetic StabilizerFundamental unit of RNA / TLR7 Ligand

In Vitro Profile: Enzymatic Interaction & Signaling

A. Nuclease Resistance (Stability)

The 2'-5' linkage confers significant resistance to hydrolytic enzymes that have evolved to degrade natural RNA.

  • RNase A: Canonical Up(3-5)U is rapidly cleaved by RNase A (which requires a 2'-OH to attack the 3'-phosphate). In Up(2-5)U, the 2'-OH is occupied by the phosphate bond itself, or the geometry prevents the formation of the 2',3'-cyclic phosphate intermediate required for cleavage.

  • Snake Venom Phosphodiesterase (SVPDE): This 3'-exonuclease rapidly degrades Up(3-5)U but shows significantly reduced activity against Up(2-5)U.

B. RNase L Activation (Specificity)

The 2-5A system (2'-5' oligoadenylates) is the only known natural activator of RNase L. However, this activation is base-specific .

  • Experiment: Binding assays using radiolabeled probes.

  • Outcome: Up(2-5)U displays negligible affinity for RNase L compared to ppp(A2'p)nA. It does not induce RNase L dimerization or activation.

  • Utility: Up(2-5)U serves as a critical negative control to prove that RNase L activation is dependent on both the linkage (2'-5') and the base (Adenine).

C. Innate Immune Evasion (TLR7/8)

Toll-like Receptors 7 and 8 (TLR7/8) recognize single-stranded RNA rich in Guanosine and Uridine.

  • Mechanism: TLR7 activation requires endosomal degradation of RNA into short oligomers and nucleosides to bind specific pockets.

  • Comparison:

    • Up(3-5)U: Readily processed by endosomal RNases (RNase T2) and recognized as a PAMP (Pathogen-Associated Molecular Pattern).

    • Up(2-5)U: The non-canonical linkage resists processing and fails to fit the stereochemical requirements of the TLR7 leucine-rich repeat (LRR) binding pocket.

    • Result: Up(2-5)U is non-immunostimulatory , making it an ideal modification for therapeutic RNAs to avoid "off-target" cytokine storms.

In Vivo Profile: Stability & Metabolism

A. Serum Stability (Half-Life)

The primary in vivo advantage of Up(2-5)U is its persistence in biological fluids.

  • Data Point: In murine serum assays, 3'-5' unmodified RNA is degraded within minutes (

    
     min). 2'-5' linked analogs often exhibit half-lives extending to hours (
    
    
    
    hours).
  • Causality: Serum contains abundant 3'-exonucleases but lacks high concentrations of specific 2'-phosphodiesterases (which are intracellular).

B. Metabolic Fate

While stable extracellularly, Up(2-5)U is eventually metabolized intracellularly.

  • Enzyme: 2'-Phosphodiesterase (2'-PDE) . This mitochondrial and cytosolic enzyme specifically cleaves 2'-5' bonds.

  • Pathway: Up(2-5)U

    
     Uridine + UMP.
    
  • Implication: It acts as a "slow-release" source of nucleosides, potentially explaining mild proliferative effects seen in fibroblasts (similar to uridine treatment) but without the rapid spike in plasma uridine levels.

Visualizing the Mechanism

The following DOT diagram illustrates the divergent pathways of Up(2-5)U versus Up(3-5)U upon cellular entry.

G cluster_0 Extracellular / Serum cluster_1 Endosome (Innate Immunity) cluster_2 Cytosol Up35 Up(3-5)U (Canonical) Exo Serum Exonucleases (3'->5') Up35->Exo Rapid Degradation RNaseT2 RNase T2 Up35->RNaseT2 Endocytosis Up25 Up(2-5)U (Isomer) Up25->Exo Resistant Up25->RNaseT2 Endocytosis RNaseL RNase L (Latent) Up25->RNaseL No Binding (No Activation) PDE 2'-Phosphodiesterase Up25->PDE Slow Hydrolysis TLR7 TLR7 Receptor RNaseT2->TLR7 Digestion -> Activation (Inflammation) RNaseT2->TLR7 No Digestion -> No Binding (Immune Evasion) Metabolites Nucleoside Pool PDE->Metabolites Uridine + UMP

Caption: Divergent biological processing of uridine isomers. Up(2-5)U evades TLR7 sensing and serum degradation.

Experimental Protocols

To validate the properties of Up(2-5)U in your own research, use the following self-validating protocols.

Protocol A: Comparative Hydrolysis Assay (Stability)

Objective: Quantify the nuclease resistance of Up(2-5)U vs. Up(3-5)U.

  • Substrate Preparation: Dissolve Up(2-5)U and Up(3-5)U (Sigma/ChemGenes) to 100 µM in reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Enzyme Addition:

    • Group A: Add Snake Venom Phosphodiesterase (0.01 U/mL).

    • Group B: Add RNase A (0.1 µg/mL).

    • Control: No enzyme.

  • Incubation: Incubate at 37°C. Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding equal volume of 8M Urea/50 mM EDTA.

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Mobile Phase: 0-10% Acetonitrile in 100 mM TEAA buffer.

    • Detection: UV at 260 nm.

    • Expected Result: Up(3-5)U peak disappears within <30 mins. Up(2-5)U peak remains stable (>90% intact) in RNase A, slow degradation in SVPDE.

Protocol B: RNase L FRET Binding Assay

Objective: Confirm lack of RNase L activation (Specificity).

  • Reagents: Recombinant human RNase L, FRET RNA probe (matches RNase L cleavage site).

  • Setup:

    • Positive Control: 2-5A trimer (pppA2'p5'A2'p5'A) at 1-10 nM.

    • Test Compound: Up(2-5)U at 10 nM - 10 µM (dose response).

    • Negative Control: Buffer only.

  • Measurement: Monitor fluorescence increase (cleavage of FRET probe) over 60 minutes.

  • Validation: Up(2-5)U should show no fluorescence increase above baseline, confirming it does not activate the enzyme despite the 2'-5' linkage.

Summary Comparison Table

FeatureUp(3-5)U (Canonical)Up(2-5)U (Isomer)Implications for Drug Dev
Serum Half-Life MinutesHoursUp(2-5)U is a superior scaffold for aptamers.
TLR7 Activation High (Immunogenic)Low/None (Stealth)Up(2-5)U reduces inflammatory side effects.
RNase A Sensitivity HighResistantEssential for stability during purification/storage.
RNase L Binding NoneNoneSpecificity control; 2'-5' linkage alone is insufficient for activation.

References

  • Kerr, I. M., & Brown, R. E. (1978). pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells. Proceedings of the National Academy of Sciences, 75(1), 256–260. Link

  • Silverman, R. H. (2007). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 18(5-6), 381-388. Link

  • Diebold, S. S., et al. (2004). Innate antiviral responses by means of TLR7-mediated recognition of single-stranded RNA.[2] Science, 303(5663), 1529-1531. Link

  • Hornung, V., et al. (2005). Sequence-specific potent induction of IFN-alpha by short interfering RNA in plasmacytoid dendritic cells through TLR7. Nature Medicine, 11(3), 263-270. Link

  • Komiyama, M., et al. (2002). Trinuclear Copper(II) Complex Showing High Selectivity for the Hydrolysis of 2'-5' over 3'-5' for UpU.[3] Journal of the American Chemical Society, 124(46), 13731–13736. Link

Sources

A Comparative Guide to the Structural Analysis of Uridylyl-2'-5'-uridine Bound to RNase L

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural and functional comparison of Uridylyl-2'-5'-uridine (2-5A) and other molecules that bind to Ribonuclease L (RNase L). We will explore the intricate molecular interactions that govern RNase L activation and present experimental data to support these findings.

Introduction: The 2-5A/RNase L System in Innate Immunity

The 2-5A/RNase L system is a critical pathway in the innate immune response to viral infections.[1] Interferons (IFNs), produced in response to viral pathogens, induce the expression of 2'-5' oligoadenylate synthetases (OAS).[1] Upon encountering viral double-stranded RNA (dsRNA), OAS synthesizes a series of 2'-5' linked oligoadenylates, collectively known as 2-5A.[1] The primary and most common of these is the trimer, pppA2'p5'A2'p5'A (a trimer of adenosine with a 5'-triphosphate).[1] This unique molecule acts as a second messenger, binding to and activating the latent endoribonuclease, RNase L.[1][2]

Once activated, RNase L dimerizes and cleaves single-stranded viral and cellular RNA, primarily after UpUp and UpAp dinucleotide sequences.[1][3] This degradation of RNA inhibits protein synthesis, thereby impeding viral replication and inducing apoptosis in infected cells.[4] Given its crucial role in antiviral defense, the structural basis of RNase L activation by 2-5A is of significant interest for the development of novel antiviral therapeutics.

Structural Insights into the 2-5A-RNase L Complex

The binding of 2-5A to RNase L induces a significant conformational change, leading to the enzyme's dimerization and activation.[2][3] X-ray crystal structures of RNase L in complex with 2-5A have provided a detailed understanding of this process.[3][5][6][7]

RNase L is a multi-domain protein consisting of an N-terminal ankyrin repeat (ANK) domain, a central pseudokinase (PK) domain, and a C-terminal ribonuclease (RNase) domain.[3][8][9] The binding of 2-5A is a concerted effort involving both the ANK and PK domains.[3][8]

Key Structural Features:

  • Dimeric Structure: The active form of RNase L is a homodimer.[3][8][7] The binding of a single 2-5A molecule is sufficient to induce this dimerization.[3]

  • 2-5A Binding Pocket: The 2-5A molecule binds in a cleft formed by the interface of the ANK and PK domains of one RNase L monomer.[3][7] Specifically, ankyrin repeats 2-4 of the ANK domain make direct contact with the 2-5A molecule.[9]

  • Conformational Changes: Upon 2-5A binding, the PK domain undergoes a conformational change, adopting a more "closed" conformation.[3] This change, along with nucleotide (ADP or ATP) binding to the pseudokinase domain, stabilizes the intertwined dimer configuration that is essential for the catalytic activity of the RNase domains.[3][8]

The crystal structure of human RNase L in complex with a 2-5A heptamer, AMPPCP (a non-hydrolyzable ATP analog), and an RNA substrate fragment has been solved at 2.1 Å resolution, providing a comprehensive view of the active enzyme.[5]

RNase_L_Activation_Pathway

Comparative Analysis: 2-5A Analogs and Other RNase L Ligands

While 2-5A is the natural activator of RNase L, research has explored other molecules that can modulate its activity. These include synthetic 2-5A analogs, small-molecule activators, and inhibitors.

Synthetic 2-5A Analogs

Modifications to the 2-5A structure have been investigated to enhance stability and cell permeability, which are limitations of the natural molecule.[10] Studies on 5'-phosphonate modified oligoadenylates have shown that these analogs can be potent activators of human RNase L, offering potential for therapeutic development.[4] The length of the oligoadenylate chain also influences activity, with the trimer being the minimal active species, while longer forms like the tetramer also effectively activate RNase L.[3][11]

Small-Molecule Activators

High-throughput screening has identified small molecules that can directly activate RNase L, bypassing the need for OAS activation.[10] These compounds have demonstrated broad-spectrum antiviral activity against various RNA viruses without significant cytotoxicity.[10] Computational docking studies suggest these small molecules bind to the 2-5A binding domain, inducing dimerization and subsequent activation of RNase L.[10]

RNase L Inhibitors

Various molecules can inhibit RNase L activity, either directly or indirectly. Some viruses have evolved mechanisms to counteract the 2-5A/RNase L pathway. For instance, the L* protein of Theiler's virus binds near the 2-5A pocket, preventing its activation.[2] Coronaviruses and rotaviruses produce phosphodiesterases that degrade 2-5A.[2][12] Additionally, a cellular protein known as RNase L inhibitor (RLI), or ABCE1, can directly bind to RNase L and prevent 2-5A binding.[13][14] A range of chemical compounds can also indirectly inhibit RNase L by affecting various cellular processes such as transcription, calcium signaling, and redox balance.[15]

Molecule Type Example(s) Mechanism of Action Binding Affinity (Kd) Effect on RNase L Reference(s)
Natural Activator Uridylyl-2'-5'-uridine (2-5A)Binds to ANK and PK domains, induces dimerization and activation.~40 pMActivation[1][10]
Synthetic Analogs 5'-phosphonate modified oligoadenylatesSimilar to 2-5A, designed for improved stability.Not specifiedActivation[4]
Small-Molecule Activators Compound 1, Compound 2Bind to the 2-5A binding domain, induce dimerization.Not specifiedActivation[10]
Viral Protein Inhibitors Theiler's virus L* proteinBinds near the 2-5A pocket, prevents 2-5A binding.Not specifiedInhibition[2]
Viral Enzyme Inhibitors Coronavirus & Rotavirus PhosphodiesterasesDegrade 2-5A.Not applicableIndirect Inhibition[2][12]
Cellular Protein Inhibitors RNase L Inhibitor (RLI/ABCE1)Binds to RNase L, prevents 2-5A binding.Not specifiedInhibition[13][14]
Chemical Inhibitors Suramin, Actinomycin DInterfere with RNA processing or transcription.Not applicableIndirect Inhibition[15]

Experimental Protocols for Structural and Functional Analysis

A comprehensive understanding of the interaction between RNase L and its ligands requires a combination of structural, biochemical, and biophysical techniques.

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is a powerful method to determine the three-dimensional structure of protein-ligand complexes at atomic resolution.[16][17]

XRay_Crystallography_Workflow Protein_Expression Protein Expression & Purification Crystallization Crystallization Protein_Expression->Crystallization Ligand_Soaking Ligand Soaking or Co-crystallization Crystallization->Ligand_Soaking Data_Collection X-ray Diffraction Data Collection Ligand_Soaking->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express recombinant human RNase L in a suitable expression system (e.g., baculovirus-infected insect cells).[10]

    • Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).

    • Optimize conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Protein-Ligand Complex Formation:

    • Co-crystallization: Add the ligand to the purified protein solution before setting up crystallization trials.[18][19] The ligand concentration should typically be in molar excess.[19]

    • Soaking: Soak pre-formed apo-protein crystals in a solution containing the ligand.[16][20] The ligand concentration should be 10-1000x the dissociation constant (Kd) if known.[20]

  • Cryo-protection and Data Collection:

    • Treat the crystals with a cryoprotectant to prevent ice formation during freezing.[20]

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[20]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build and refine the atomic model of the protein-ligand complex.

Cryo-Electron Microscopy (Cryo-EM) for Dynamic Complexes

Cryo-EM is particularly useful for studying large and flexible macromolecular complexes in their near-native state.[21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the RNase L-ligand complex at an appropriate concentration.

    • Apply a small volume of the sample to a cryo-EM grid.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Acquisition:

    • Image the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map.

    • For heterogeneous samples, employ focused 3D classification to resolve different conformational states.[23]

  • Model Building and Analysis:

    • Build an atomic model into the cryo-EM density map.

    • Analyze the structure to understand the protein-ligand interactions and conformational changes.

Biophysical Assays for Binding Affinity and Kinetics

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24][25][26][27]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare purified RNase L and the ligand in the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the protein into the sample cell and the ligand into the titration syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants) in addition to binding affinity.[28][29][30][31][32]

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize purified RNase L onto the surface of a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the ligand (analyte) over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The structural and functional analysis of the 2-5A-RNase L complex has provided invaluable insights into a key pathway of the innate immune system. The detailed understanding of the molecular interactions governing RNase L activation has paved the way for the rational design and discovery of novel antiviral agents. By comparing the binding and activation mechanisms of the natural ligand, 2-5A, with synthetic analogs and small-molecule modulators, researchers can develop new therapeutic strategies that target this essential antiviral enzyme. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these interactions, from high-resolution structural determination to the precise measurement of binding thermodynamics and kinetics.

References

  • Dimeric structure of pseudokinase RNase L bound to 2-5A reveals a basis for interferon induced antiviral activity - CDC Stacks. (n.d.).
  • A Scientific Journey Through the 2-5A/RNase L System - PMC. (n.d.).
  • Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC. (2014, January 23).
  • Ribonuclease L - Wikipedia. (n.d.).
  • 4OAV: Complete human RNase L in complex with 2-5A (5'-ppp heptamer), AMPPCP and RNA substrate. - RCSB PDB. (2014, March 12).
  • Structural basis for recognition of 2′,5′-linked oligoadenylates by human ribonuclease L. (n.d.).
  • 4O1P: Crystal Structure of RNase L in complex with 2-5A and AMP-PNP - RCSB PDB. (2014, February 5).
  • Structural basis for recognition of 2',5'-linked oligoadenylates by human ribonuclease L. (2004, October 13).
  • Dimeric structure of pseudokinase RNase L bound to 2-5A reveals a basis for interferon-induced antiviral activity - PubMed. (2014, January 23).
  • Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences | Nucleic Acids Research | Oxford Academic. (2021, June 21).
  • Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens. (2018, April 13).
  • Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - ResearchGate. (2025, August 6).
  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.).
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.).
  • Small-molecule activators of RNase L with broad-spectrum antiviral activity | PNAS. (2007, June 5).
  • RNase L Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Guidelines for the successful generation of protein–ligand complex crystals - PMC. (n.d.).
  • Crystallization of Protein-Ligand Complexes - Hampton Research. (2020, October 28).
  • Novel activators of human RNAse L. (2022, February 28).
  • Studying protein-ligand interactions using X-ray crystallography - PubMed. (n.d.).
  • Ribonuclease L and metal-ion–independent endoribonuclease cleavage sites in host and viral RNAs | Nucleic Acids Research | Oxford Academic. (2014, April 1).
  • New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC. (n.d.).
  • Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC. (n.d.).
  • Isothermal titration calorimetry of RNA - IBMC. (n.d.).
  • A protocol for capturing RNA-sensing innate immune receptors in multiple conformations by single-particle cryo-EM - PMC. (n.d.).
  • Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC. (n.d.).
  • Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids - RNA NanoMed. (2024, December 3).
  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015, June 24).
  • Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed. (2002, February 15).
  • Cryo-EM Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry - ResearchGate. (n.d.).
  • Determination of Ribonuclease H Surface Enzyme Kinetics by Surface Plasmon Resonance Imaging and Surface Plasmon Fluorescence Spectroscopy - UCI Department of Chemistry. (n.d.).
  • RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC. (n.d.).
  • Determination of Ribonuclease H Surface Enzyme Kinetics by Surface Plasmon Resonance Imaging and Surface Plasmon Fluorescence Spectroscopy | Request PDF - ResearchGate. (n.d.).
  • Determination of kinetic data using surface plasmon resonance biosensors. - SciSpace. (2003, September 26).
  • Accelerated cryo-EM-guided determination of three-dimensional RNA-only structures - CDC Stacks. (n.d.).

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Safety Operating Guide

A Researcher's Guide to Handling Uridylyl-2'-5'-uridine ammonium salt: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As scientists, our primary responsibility extends beyond achieving breakthrough results to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive operational framework for handling Uridylyl-2'-5'-uridine ammonium salt (CAS No. 108321-54-6). While this compound is not currently classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that its toxicological properties are not fully characterized.[1] The Safety Data Sheet (SDS) notes that 100% of the mixture consists of ingredients of unknown toxicity.[1] Therefore, we will proceed with a conservative approach, treating the compound with the respect due to any novel chemical entity and adhering to the highest standards of laboratory practice. This guide is built on the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.

Hazard Assessment and Risk Profile

The primary risks associated with this compound, a solid powder, stem from the potential for inadvertent exposure through inhalation of airborne particles, direct skin or eye contact, and accidental ingestion. Given the lack of comprehensive toxicity data, our safety protocols are designed to mitigate these routes of exposure as a primary objective.

Compound Profile: this compound
CAS Number 108321-54-6[2][3]
Molecular Formula C18H23N4O14P•NH3[2]
Appearance White Powder / Solid[4]
Primary Hazards Not classified as hazardous; however, acute toxicity is unknown.[1] Intended for research use only.[1][2]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated area. Recommended storage at -20°C.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the final and most personal barriers between a researcher and a potential hazard. It is critical to remember that PPE supplements, but does not replace, primary engineering controls like chemical fume hoods.

Primary Engineering Controls: The First Line of Defense

All procedures involving the handling of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a powder containment enclosure.[6] This is the most effective way to control the generation of airborne dust and prevent respiratory exposure.[6]

Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with permanently attached side shields.

    • Best Practice : Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from airborne powder.[1] For operations with a higher risk of splashing (e.g., handling larger quantities or creating solutions), a full-face shield should be worn in addition to goggles.

  • Hand Protection :

    • Glove Type : Standard nitrile laboratory gloves are appropriate. Ensure they are powder-free to avoid contamination.

    • Protocol : Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique if handling significant quantities or for extended periods. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly with soap and water after any handling procedure is complete.[7]

  • Body Protection :

    • A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.[1][8] For procedures involving larger quantities, consider using disposable coveralls for enhanced protection.

  • Respiratory Protection :

    • Justification : Due to the unknown inhalation toxicity, respiratory protection is a critical consideration.[1] While working within a fume hood minimizes exposure, respiratory protection is advised when weighing the powder, as this is the point of highest potential dust generation.

    • Recommendation : A NIOSH-approved N95 filtering facepiece respirator (or equivalent) should be worn when handling the solid compound outside of a glovebox or powder-handling enclosure. All personnel required to wear tight-fitting respirators must be properly fit-tested as per institutional policy.

PPE_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Compound Protocol cluster_solution Solution Handling Protocol cluster_base_ppe Baseline PPE (All Tasks) start Begin Handling Task task_assessment Assess Task: Weighing Solid or Handling Solution? start->task_assessment weighing Weighing Solid Compound task_assessment->weighing Solid solution Handling Liquid Solution task_assessment->solution Solution engineering_control Use Chemical Fume Hood or Powder Enclosure weighing->engineering_control respirator Wear NIOSH N95 Respirator (Fit-Tested) engineering_control->respirator goggles Wear Chemical Goggles respirator->goggles fume_hood_sol Use Chemical Fume Hood solution->fume_hood_sol fume_hood_sol->goggles lab_coat Wear Lab Coat goggles->lab_coat gloves Wear Nitrile Gloves lab_coat->gloves end Task Complete gloves->end Proceed with Task Safely

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide

Adherence to a standardized workflow minimizes variability and risk.

Step 1: Preparation
  • Designate Area : Clearly define the work area within the chemical fume hood.

  • Assemble Materials : Gather all necessary equipment: spatulas, weigh boats, tubes, solvents, vortexer, and waste containers.

  • Pre-Label : Label all destination tubes and vessels clearly before beginning any transfer.

  • Don PPE : Put on all required PPE as outlined in Section 2.

Step 2: Weighing and Reconstitution
  • Tare Balance : Place a weigh boat on the analytical balance inside the fume hood and tare.

  • Transfer Solid : Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create dust.

  • Record Mass : Once the desired mass is obtained, securely close the primary container.

  • Reconstitute : Transfer the weighed powder to your pre-labeled vessel. Add the appropriate solvent, cap the vessel, and mix thoroughly.

Step 3: Spill Response

Even with careful planning, spills can occur. A prepared response is critical.

  • Minor Powder Spill :

    • Do not attempt to dry sweep the powder, as this will aerosolize it.

    • Gently cover the spill with paper towels dampened with water.[1]

    • Carefully wipe the area from the outside in, placing the used towels into a sealable bag labeled as "Hazardous Waste."

    • Clean the spill area again with a suitable laboratory disinfectant or 70% ethanol.

  • Major Spill :

    • Alert others in the lab and evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent others from entering the area.

Handling_Workflow start Start: Prepare for Handling prep_area 1. Designate & Prepare Work Area in Fume Hood start->prep_area don_ppe 2. Don Full PPE (Goggles, Coat, Gloves, Respirator) prep_area->don_ppe weigh 3. Weigh Compound (Avoid Dust Generation) don_ppe->weigh reconstitute 4. Transfer & Reconstitute (Add Solvent) weigh->reconstitute spill_check Spill Occurred? reconstitute->spill_check no_spill 5. Proceed with Experiment spill_check->no_spill No spill_response Initiate Spill Response spill_check->spill_response Yes cleanup 6. Decontaminate Work Area & Equipment no_spill->cleanup spill_response->cleanup doff_ppe 7. Doff PPE Correctly cleanup->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Standard operational workflow for handling the solid compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. Due to the unknown toxicity, all waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Stream Disposal Container Procedure
Solid Waste Labeled "Hazardous Solid Waste" container with a liner.Includes contaminated gloves, weigh boats, pipette tips, and any unused solid compound. Keep the container sealed when not in use.[9]
Liquid Waste Labeled "Hazardous Liquid Waste" container (non-halogenated or halogenated, as appropriate for the solvent used).Includes all solutions containing the compound. Never dispose of down the sanitary sewer.[10] The pH should be neutral before adding to the waste container.
Sharps Waste Puncture-resistant sharps container.Includes any needles or blades that may have come into contact with the compound.

Decontamination : Upon completion of work, all surfaces and equipment should be wiped down with 70% ethanol or another appropriate laboratory disinfectant.

Container Disposal : Empty stock containers of the chemical must be managed as hazardous waste and given to EHS for disposal.[9] Do not rinse and dispose of in regular trash.

All waste must be disposed of in accordance with applicable regional, national, and local laws and regulations through your institution's EHS department.[1][11]

References

  • This compound. Chemos. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste. The University of Utah. [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]

  • Powder Handling. AirClean Systems. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Safety Data Sheet: Uridine. Chemos GmbH & Co.KG. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]

  • SAFETY DATA SHEET - Uridine-5'-monophosphate disodium salt. Thermo Fisher Scientific. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Laboratory Waste Management Guidelines. Princeton University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.